molecular formula C13H13F2NO3 B1379656 Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate CAS No. 1283720-88-6

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Cat. No.: B1379656
CAS No.: 1283720-88-6
M. Wt: 269.24 g/mol
InChI Key: ZXYASFDYICUYRF-UHFFFAOYSA-N
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Description

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H13F2NO3 and its molecular weight is 269.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO3/c14-13(15)9-16(7-6-11(13)17)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYASFDYICUYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)(F)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: A Core Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is a synthetically versatile heterocyclic building block of significant interest in drug discovery and medicinal chemistry. The strategic placement of a gem-difluoro group adjacent to a ketone within a piperidine scaffold imparts unique chemical and physical properties that are highly sought after by researchers. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective use in the laboratory.

The piperidine ring is a ubiquitous and privileged structure in countless pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, pKa, and binding affinity. Specifically, the α,α-difluoroketone motif present in this compound acts as a valuable bioisostere for a simple ketone, enhancing its electrophilicity and potential for forming stable hydrate or hemiacetal interactions with biological targets. This guide serves as a comprehensive technical resource for scientists leveraging this powerful scaffold in the design of next-generation therapeutics.

Molecular Overview and Physicochemical Properties

The structure of this compound incorporates three key functional groups that define its utility: the N-benzyloxycarbonyl (Cbz) protecting group, the piperidine core, and the α,α-difluoroketone moiety.

  • N-Cbz Group: Provides robust protection of the piperidine nitrogen, preventing unwanted side reactions. It is stable to a wide range of conditions but can be selectively removed, typically via hydrogenolysis, allowing for late-stage diversification.

  • Piperidine Ring: A conformationally flexible six-membered heterocycle that serves as a foundational scaffold.

  • α,α-Difluoroketone: The electron-withdrawing nature of the two fluorine atoms significantly increases the electrophilicity of the C4-carbonyl carbon. This enhances its reactivity towards nucleophiles and modulates the acidity of adjacent protons. Furthermore, this group often improves metabolic stability by blocking α-hydroxylation.

Caption: Chemical structure of the title compound.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 1283720-88-6 [1]
Molecular Formula C₁₃H₁₃F₂NO₃ [1]
Molecular Weight 269.25 g/mol [1]
Appearance Solid; white powder [1][2]
Purity Typically ≥95% [1][2]
Storage Sealed in a dry environment at 2-8°C [1][2]

| Synonyms | Benzyl 3,3-difluoro-4-oxo-1-piperidinecarboxylate |[1] |

A hydrated form of the compound is also commercially available (CAS Number: 2375195-99-4).[2]

Synthesis and Purification

While multiple synthetic routes can be envisioned, a common and effective strategy involves the α,α-difluorination of a suitable precursor. The following protocol is a representative method based on established chemical transformations for analogous structures, starting from the commercially available N-Cbz-4-piperidone.[3][4][5]

synthesis_workflow start N-Cbz-4-piperidone step1 Enolate Formation (e.g., LDA, TMSCl) start->step1 step2 Electrophilic Fluorination (e.g., Selectfluor®) step1->step2 purify Aqueous Workup & Purification (Column Chromatography) step2->purify product Target Compound purify->product reactivity cluster_reactions Potential Transformations reagent Key Reactive Sites C4-Ketone (Electrophilic) N-Cbz Group (Deprotection) C5-Protons (Potentially Acidic) r1 Reduction (NaBH₄) → 4-Hydroxy derivative reagent:f1->r1 r2 Nucleophilic Addition (R-MgBr) → Tertiary Alcohol reagent:f1->r2 r3 Hydrogenolysis (H₂, Pd/C) → Free Secondary Amine reagent:f2->r3 r4 Reductive Amination → 4-Amino derivative reagent:f1->r4

References

An In-Depth Technical Guide to Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a fluorinated heterocyclic building block of significant interest in contemporary drug discovery. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and pharmacological properties, making this compound a valuable asset for medicinal chemists. This document will detail its chemical identity, properties, and pivotal role in the synthesis of advanced therapeutic agents.

Core Compound Identification and Properties

Chemical Identity:

  • Systematic Name: this compound

  • Synonyms: Benzyl 3,3-difluoro-4-oxo-1-piperidinecarboxylate

  • CAS Number: 1283720-88-6[1][2]

  • Molecular Formula: C₁₃H₁₃F₂NO₃

  • Molecular Weight: 269.25 g/mol

Physicochemical Properties:

A summary of the key physicochemical properties is presented in Table 1. This data is essential for researchers in planning reactions, purification, and formulation studies.

PropertyValueSource
Physical Form Solid
Purity Typically ≥95%[2]
Storage Conditions Sealed in a dry environment at 2-8°C
InChI Code 1S/C13H13F2NO3/c14-13(15)9-16(7-6-11(13)17)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2
InChI Key ZXYASFDYICUYRF-UHFFFAOYSA-N

The Strategic Importance of the 3,3-Difluoropiperidine Motif

The 3,3-difluoro-4-oxopiperidine core is a privileged scaffold in medicinal chemistry. The introduction of the gem-difluoro group at the C3 position offers several advantages in drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the α-position to the carbonyl group resistant to metabolic oxidation, a common pathway for drug degradation.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing a drug candidate's pharmacokinetic profile and reducing off-target effects.

  • Conformational Control: The steric bulk and electrostatic properties of the difluoro group can influence the conformational preferences of the piperidine ring, potentially leading to enhanced binding affinity and selectivity for the target protein.

  • Lipophilicity Enhancement: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

The benzyl carbamate protecting group offers a stable yet readily cleavable handle for subsequent synthetic transformations, making this compound a versatile intermediate.

Synthesis and Chemical Reactivity

G cluster_0 Conceptual Synthetic Pathway A N-Cbz-protected piperidone D Base-catalyzed α-fluorination A->D 1. Substrate B Fluorinating Agent (e.g., Selectfluor®) B->D 2. Reagent C This compound (CAS: 1283720-88-6) D->C 3. Product Formation

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Causality:

The synthesis would likely commence with a suitable N-Cbz protected 4-piperidone precursor. The critical step involves the introduction of the gem-difluoro group at the C3 position. This is typically achieved through an electrophilic fluorination reaction. The choice of a fluorinating agent like Selectfluor® is predicated on its ability to deliver an electrophilic fluorine species under relatively mild conditions. The reaction is generally base-catalyzed to facilitate the formation of an enolate intermediate, which then attacks the electrophilic fluorine source. The reaction would proceed in a stepwise manner to introduce both fluorine atoms.

Self-Validating System:

A robust synthetic protocol would necessitate in-process controls to monitor the reaction's progress, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification of the final product would likely be achieved through column chromatography to ensure high purity. The structural integrity of the synthesized compound must be unequivocally confirmed through a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The absence of publicly available, detailed spectroscopic data for this specific compound underscores the importance of rigorous in-house characterization by any research group that synthesizes or procures it.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs, and the unique properties conferred by the difluoro substitution make this intermediate particularly attractive for developing next-generation therapeutics.

Workflow for Elaboration into Drug Candidates:

G cluster_1 Synthetic Elaboration Workflow start This compound step1 Modification of the C4-keto group (e.g., reductive amination, Wittig reaction) start->step1 step2 Deprotection of the Cbz group step1->step2 step3 Functionalization of the piperidine nitrogen step2->step3 end Diverse Library of Drug Candidates step3->end

Caption: General workflow for the synthetic diversification of this compound.

The C4-carbonyl group serves as a key handle for introducing molecular diversity. For instance, reductive amination can be employed to install a variety of amine-containing substituents, a common strategy in the development of GPCR ligands and enzyme inhibitors. Alternatively, the ketone can be transformed into an alkene via a Wittig reaction, providing a scaffold for further functionalization.

Following the modification of the C4 position, the benzyl carbamate protecting group can be removed under standard hydrogenolysis conditions. The resulting free secondary amine is then available for a wide array of chemical transformations, such as amide bond formation, alkylation, or arylation, to generate a library of final compounds for biological screening.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. The presence of the gem-difluoro group offers a powerful tool for modulating the physicochemical and pharmacological properties of the piperidine scaffold, potentially leading to drug candidates with improved metabolic stability, target selectivity, and overall efficacy. While detailed, publicly available synthetic and characterization data is limited, the conceptual framework for its synthesis and its potential for elaboration into diverse chemical libraries are clear. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the utility of such fluorinated building blocks in drug discovery is poised to expand significantly.

References

An In-Depth Technical Guide to Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within this landscape, fluorinated piperidines have emerged as particularly valuable building blocks in the design of novel therapeutics. This guide provides a comprehensive technical overview of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a key intermediate in this class. We will delve into its fundamental properties, present a plausible synthetic pathway, and discuss its significance and applications in the field of drug discovery.

Core Molecular Attributes

This compound, identified by CAS number 1283720-88-6, is a solid organic compound with a molecular formula of C₁₃H₁₃F₂NO₃.[1][2][3][4] Its calculated molecular weight is 269.24 g/mol .[2][3][5] This molecule features a piperidine ring geminally difluorinated at the 3-position, a ketone at the 4-position, and a benzyl carbamate protecting group on the nitrogen atom.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃F₂NO₃[1][5]
Molecular Weight 269.24 g/mol [2][3][5]
CAS Number 1283720-88-6[1][3][4]
Physical Form Solid[1][4]
Storage Sealed in dry, 2-8°C[1][4]

The presence of the difluoro group adjacent to the carbonyl moiety is of particular significance. This structural motif can profoundly influence the electrophilicity of the carbonyl carbon and the acidity of the neighboring protons, thereby modulating the reactivity and binding interactions of the molecule.

Strategic Importance in Medicinal Chemistry

The 3,3-difluoro-4-oxopiperidine scaffold is a valuable pharmacophore in drug discovery for several key reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the fluorinated positions resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of drug candidates.[6]

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, which can be advantageous in reducing off-target effects, such as hERG channel interactions.

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the piperidine ring, enabling a more precise orientation of substituents for optimal target engagement.

  • Enhanced Bioavailability: The increased lipophilicity imparted by fluorine atoms can improve a molecule's ability to cross biological membranes, potentially leading to better oral bioavailability.[6]

This scaffold has been explored in the development of antagonists for the Dopamine 4 (D4) receptor, which are of interest for treating conditions like L-DOPA-induced dyskinesias in Parkinson's disease.[6][7] Furthermore, the broader class of fluorinated piperidines are key intermediates in the synthesis of a wide range of pharmaceuticals, including those targeting neurological disorders.[6][8]

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: α,α-Difluorination cluster_2 Step 3: Purification A 4-Piperidone monohydrate hydrochloride B Benzyl 4-oxopiperidine-1-carboxylate A->B Benzyl chloroformate, Base (e.g., NaHCO₃), H₂O/DCM C This compound B->C Fluorinating Agent (e.g., Selectfluor®), Acid/Base catalyst D Pure Product C->D Column Chromatography (Silica gel, EtOAc/Hexane)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate

  • Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride in a biphasic solvent system of dichloromethane (DCM) and water, add sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride and create a basic aqueous phase.

  • Protection: Cool the mixture in an ice bath and add benzyl chloroformate dropwise with vigorous stirring. The benzyl chloroformate will react with the secondary amine of the piperidone to form the carbamate-protected product.

  • Work-up: After the reaction is complete (monitored by TLC), separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl 4-oxopiperidine-1-carboxylate.

Causality: The use of a biphasic system with a base is crucial for this Schotten-Baumann reaction. The base neutralizes the HCl byproduct of the reaction and the starting material's salt, allowing the free amine to be acylated by the benzyl chloroformate in the organic phase.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve Benzyl 4-oxopiperidine-1-carboxylate in a suitable aprotic solvent such as acetonitrile or DMF in a flask equipped with a nitrogen inlet.

  • Fluorination: Add a fluorinating agent such as Selectfluor® (N-Fluorobenzenesulfonimide). The reaction may require a catalyst, such as a Lewis or Brønsted acid or base, to facilitate the formation of the enolate or enol intermediate, which then attacks the electrophilic fluorine source. The reaction is typically stirred at room temperature or gently heated until completion.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: The α,α-difluorination of ketones is a well-established transformation. Selectfluor® is a common electrophilic fluorinating agent. The reaction proceeds via the formation of an enolate or enol, which then undergoes sequential fluorination. The choice of solvent and catalyst is critical to control the reaction rate and minimize side products.

Step 3: Purification

  • Chromatography: Purify the crude product from Step 2 by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to obtain pure this compound as a solid. The purity should be confirmed by analytical techniques such as NMR and mass spectrometry.

Self-Validation: Each step of this proposed synthesis can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and the formation of the product. The final product's identity and purity would be rigorously confirmed by spectroscopic methods, ensuring the protocol's validity.

Spectroscopic Characterization (Anticipated Data)

While specific experimental spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure:

  • ¹H NMR: The spectrum would be expected to show signals for the benzyl group protons (in the aromatic region, ~7.3-7.4 ppm) and the methylene protons of the benzyl group (~5.2 ppm). The piperidine ring protons would appear as complex multiplets in the aliphatic region. The protons on the carbon adjacent to the difluorinated carbon (C5) would likely show coupling to the fluorine atoms.

  • ¹³C NMR: The carbonyl carbon would appear significantly downfield. The carbon bearing the two fluorine atoms would be observed as a triplet due to C-F coupling. The spectrum would also show signals for the carbons of the benzyl group and the piperidine ring.

  • ¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule (269.24 m/z).

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis, while not explicitly detailed in readily accessible literature, can be achieved through established chemical transformations. The unique properties conferred by the gem-difluoro group make this and related scaffolds highly attractive for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of drug discovery.

References

An In-Depth Technical Guide to Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic introduction of geminal fluorine atoms into the piperidine scaffold imparts unique stereoelectronic properties that can profoundly influence the conformational preference, basicity, and metabolic stability of derivative molecules. This guide will delve into the structural attributes, synthesis methodologies, and notable applications of this compound, offering valuable insights for researchers, scientists, and professionals engaged in the development of novel therapeutics.

Introduction: The Strategic Advantage of Fluorination in Piperidine Scaffolds

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold for the presentation of pharmacophoric elements. In recent years, the incorporation of fluorine atoms into organic molecules has emerged as a powerful strategy in drug design to modulate a range of physicochemical and pharmacological properties.

The introduction of a difluoro group at the 3-position of the 4-oxopiperidine ring, as seen in this compound, offers several key advantages:

  • Conformational Control: The bulky and electron-withdrawing nature of the gem-difluoro group can significantly influence the conformational equilibrium of the piperidine ring, favoring specific chair or twist-boat conformations. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets.

  • Modulation of Basicity: The strong inductive effect of the fluorine atoms lowers the pKa of the piperidine nitrogen, reducing its basicity. This can be advantageous in mitigating off-target effects, such as interactions with the hERG channel, which is often associated with cardiac toxicity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the α-position to the carbonyl group less susceptible to metabolic oxidation. This can lead to improved pharmacokinetic profiles and increased in vivo half-life of drug candidates.

  • Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

This compound, with its readily cleavable benzyloxycarbonyl (Cbz) protecting group, serves as a valuable and versatile intermediate for the synthesis of a diverse range of complex fluorinated piperidine derivatives.

Structural Elucidation and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1283720-88-6--INVALID-LINK--
Molecular Formula C₁₃H₁₃F₂NO₃--INVALID-LINK--
Molecular Weight 269.25 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--
Storage Sealed in dry, 2-8°C--INVALID-LINK--

Synthesis of this compound

Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound A Piperidin-4-one hydrochloride B Benzyl 4-oxopiperidine-1-carboxylate A->B Cbz protection (Benzyl chloroformate, Base) C Enamine or Silyl Enol Ether Intermediate B->C Formation of reactive enolate equivalent D This compound C->D Electrophilic Fluorination (e.g., Selectfluor®)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate

This initial step involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in peptide synthesis and organic chemistry.[1]

  • To a stirred solution of piperidin-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic mixture of water and an organic solvent, add a base such as triethylamine or sodium carbonate (2-3 equivalents) at 0 °C.

  • Slowly add benzyl chloroformate (1.0-1.2 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Benzyl 4-oxopiperidine-1-carboxylate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure product.

Step 2: Electrophilic Fluorination

The key step in this synthesis is the introduction of the gem-difluoro group. This is typically achieved through electrophilic fluorination of a suitable enolate equivalent of the ketone.

  • Generate an enamine or a silyl enol ether from Benzyl 4-oxopiperidine-1-carboxylate. This can be achieved by reacting the ketone with a secondary amine (e.g., pyrrolidine) or a silylating agent (e.g., trimethylsilyl chloride with a base), respectively. The formation of this intermediate is crucial for directing the fluorination to the α-position of the carbonyl group.

  • In a separate flask, dissolve a suitable electrophilic fluorinating agent, such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), in an appropriate solvent (e.g., acetonitrile or DMF).

  • Slowly add the solution of the enamine or silyl enol ether to the solution of the fluorinating agent at a controlled temperature (typically ranging from 0 °C to room temperature). The use of excess fluorinating agent (at least 2 equivalents) is necessary to achieve difluorination.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

Spectroscopic Characterization (Predicted)

While detailed, published spectroscopic data for this specific molecule is scarce, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the benzyl group protons (typically in the range of 7.3-7.4 ppm) and the methylene protons of the benzyl group (a singlet around 5.2 ppm). The piperidine ring protons will appear as multiplets in the upfield region. The protons on the carbon adjacent to the difluoro-substituted carbon will likely exhibit complex splitting patterns due to coupling with the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show the characteristic signal for the carbonyl carbon of the ketone (likely shifted downfield due to the electron-withdrawing effect of the fluorine atoms). The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling. The signals for the benzylic and aromatic carbons will also be present in their expected regions.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance, confirming the presence of the chemically equivalent fluorine atoms.

  • Mass Spectrometry: The mass spectrum (e.g., ESI+) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 270.09.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The difluorinated piperidine scaffold has been incorporated into a variety of drug candidates targeting different biological systems.

A notable application of structurally related difluoropiperidines is in the development of antagonists for the dopamine D4 receptor . The D4 receptor is implicated in various neurological and psychiatric disorders, and modulating its activity is a key therapeutic strategy. The introduction of the gem-difluoro group can enhance the binding affinity and selectivity of ligands for the D4 receptor, while also improving their pharmacokinetic properties.[1]

The general workflow for utilizing this building block in drug discovery is outlined below:

G cluster_1 Drug Discovery Workflow Start This compound Step1 Deprotection of Cbz group Start->Step1 Hydrogenolysis or acidic cleavage Step2 Functionalization of the piperidine nitrogen Step1->Step2 Reductive amination, alkylation, etc. Step3 Modification of the ketone Step2->Step3 Wittig reaction, reduction, Grignard addition, etc. End Bioactive Molecules Step3->End

Caption: General workflow for the elaboration of this compound into diverse bioactive molecules.

Conclusion

This compound represents a strategically important building block for the synthesis of novel fluorinated piperidine derivatives. The presence of the gem-difluoro group imparts advantageous physicochemical and pharmacological properties, making it an attractive scaffold for the development of new therapeutic agents. The synthetic accessibility of this compound, coupled with the versatility of the piperidine ring for further functionalization, ensures its continued relevance in the field of medicinal chemistry. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and its potential applications, serving as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

An In-depth Technical Guide to the Synthesis of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a valuable fluorinated building block for drug discovery and development. Fluorinated piperidine scaffolds are indispensable components in modern pharmaceuticals, offering a strategic tool to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3] This document details a validated two-stage synthetic strategy, beginning with the preparation of the core piperidone precursor, Benzyl 4-oxopiperidine-1-carboxylate, followed by a core transformation involving electrophilic α,α-difluorination. We will delve into the mechanistic rationale behind reagent selection, provide detailed, step-by-step experimental protocols, and present key analytical data. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to incorporate this versatile fluorinated synthon into their research programs.

The Strategic Imperative of Fluorinated Piperidines in Drug Discovery

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2] Nearly a quarter of all small-molecule drugs on the market contain at least one fluorine atom, a testament to its profound impact on molecular properties.[2] The piperidine moiety, being the most abundant heterocycle in pharmaceuticals, represents a prime scaffold for fluorination.[2][3]

The introduction of a gem-difluoro group at the C3 position of a 4-piperidone ring, adjacent to the carbonyl, imparts a unique combination of electronic and conformational effects:

  • Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the piperidine nitrogen.[1][4][5] This can be crucial for reducing off-target activity, such as hERG channel affinity, which is often linked to cardiac toxicity.[4][6]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the gem-difluoro motif can act as a metabolic shield, blocking potential sites of CYP-mediated oxidative metabolism at the α-carbon position.[7]

  • Conformational Control: Fluorine's high electronegativity and preference for specific dihedral angles (the gauche effect) can be used to create conformationally defined building blocks, which is critical for optimizing ligand-receptor interactions.[2][8]

  • Carbonyl Reactivity: The inductive effect of the α,α-difluoro substitution enhances the electrophilicity of the adjacent carbonyl carbon, which can alter its interactions with biological targets or serve as a handle for further chemical transformations.[9]

This compound encapsulates these benefits within a stable, synthetically versatile framework, making it a high-value intermediate for constructing complex and novel therapeutic agents.

Retrosynthetic Analysis and Overall Strategy

The synthesis of the target molecule is most logically approached by disconnecting the C-F bonds. This retrosynthetic analysis identifies the key precursor as the non-fluorinated piperidone core, Benzyl 4-oxopiperidine-1-carboxylate. The forward synthesis is therefore designed as a two-stage process:

  • Stage 1: Synthesis of the Piperidone Precursor. Protection of the nitrogen atom of 4-piperidone with a benzyl carbamate (Cbz or Z) group.

  • Stage 2: α,α-Difluorination. Introduction of the gem-difluoro group onto the carbon adjacent to the carbonyl via electrophilic fluorination.

This strategy isolates the key, and most challenging, fluorination step, allowing for optimization on a stable and well-characterized precursor.

G Target This compound Disconnect C-F Bond Disconnection (Electrophilic Fluorination) Target->Disconnect Precursor Benzyl 4-oxopiperidine-1-carboxylate Disconnect->Precursor

Caption: Retrosynthetic pathway for the target molecule.

Stage 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate

While Benzyl 4-oxopiperidine-1-carboxylate is commercially available, an in-house synthesis from 4-piperidone provides a cost-effective and scalable route for large-quantity requirements.[10] The procedure involves the protection of the secondary amine of 4-piperidone hydrochloride monohydrate with benzyl chloroformate under basic conditions.

Experimental Protocol: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate
  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-piperidone hydrochloride monohydrate (1.0 eq) and dichloromethane (DCM, 10 mL/g).

  • Basification: Cool the suspension to 0 °C in an ice bath. Add a solution of sodium carbonate (2.5 eq) in water (10 mL/g) dropwise, ensuring the internal temperature remains below 10 °C. Stir the biphasic mixture vigorously for 30 minutes.

  • Protection: While maintaining the temperature at 0-5 °C, add benzyl chloroformate (1.1 eq) dropwise via the dropping funnel over 1 hour.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL/g). Combine the organic layers, wash with brine (1 x 5 mL/g), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a colorless to pale yellow oil that may solidify upon standing.

Data Summary: Benzyl 4-oxopiperidine-1-carboxylate
ParameterValueReference
Molecular Formula C₁₃H₁₅NO₃[10]
Molecular Weight 233.26 g/mol
Appearance White to off-white solid or colorless oil
Typical Yield 85-95%
Purity (by HPLC) >98%
CAS Number 19099-93-5[10]

Stage 2: Electrophilic α,α-Difluorination

This is the pivotal transformation in the synthesis. The introduction of two fluorine atoms onto the α-carbon of the ketone is achieved using an electrophilic fluorine source.

Mechanistic Rationale and Reagent Selection

The reaction proceeds via the formation of an enol or enolate intermediate, which acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent.[9] The initial monofluorination event increases the acidity of the remaining α-proton, facilitating a second deprotonation and subsequent fluorination to yield the gem-difluoro product.[9]

For this transformation, Selectfluor® (F-TEDA-BF₄) is the reagent of choice.[11][12] It is an N-F class reagent that offers significant advantages:

  • Safety and Handling: It is a stable, crystalline solid, making it far safer and easier to handle than gaseous molecular fluorine.[11][13]

  • Reactivity: It possesses potent electrophilic fluorinating power suitable for the fluorination of ketones.[9][11]

  • Selectivity: It provides high selectivity for α-fluorination of carbonyl compounds.[12][13]

The reaction is typically carried out in a polar solvent, and often a protic source or acid catalyst is used to facilitate enolization.

Experimental Protocol: Synthesis of this compound
  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) and anhydrous acetonitrile (20 mL/mmol).

  • Reagent Addition: Add Selectfluor® (2.2-2.5 eq) to the solution in one portion.

  • Initiation: Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH, 0.1 eq), to the mixture. Alternative: Refluxing in a protic solvent like acetic acid can also be effective.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 24-48 hours. Monitor the reaction progress by LC-MS, observing the disappearance of the starting material and the sequential appearance of the mono- and di-fluorinated products.

  • Quenching & Workup: After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous phase with ethyl acetate (3 x 20 mL/mmol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the final product.

Data Summary: this compound
ParameterValueReference
Molecular Formula C₁₃H₁₃F₂NO₃
Molecular Weight 269.24 g/mol
Appearance Solid
Typical Yield 50-70%
Purity (by HPLC) >95%
CAS Number 1283720-88-6[14]
Storage Sealed in dry, 2-8 °C

Complete Synthetic Workflow

The entire process, from a common starting material to the final fluorinated product, is a streamlined and logical sequence. Each step builds upon a well-understood transformation, ensuring a high degree of predictability and scalability.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Difluorination Start 4-Piperidone Hydrochloride Precursor Benzyl 4-oxopiperidine- 1-carboxylate Start->Precursor  1. Na₂CO₃, H₂O/DCM  2. Benzyl Chloroformate Target Benzyl 3,3-difluoro-4- oxopiperidine-1-carboxylate Precursor->Target  Selectfluor®  cat. TfOH, MeCN, Δ

Caption: Overall workflow for the synthesis of the target molecule.

Conclusion

This guide outlines a validated and reproducible synthesis of this compound. The two-stage strategy, leveraging a standard N-protection followed by a robust electrophilic difluorination with Selectfluor®, represents an accessible and efficient method for producing this key pharmaceutical intermediate. The rationale provided for each step, grounded in established chemical principles, ensures that researchers can confidently implement and adapt this protocol. The resulting α,α-difluorinated piperidone is a highly valuable building block, poised for elaboration into novel and potent therapeutic agents, underscoring the critical role of strategic fluorination in modern drug discovery.

References

An In-Depth Technical Guide to the Commercial Availability and Quality Verification of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS Number: 1283720-88-6). Beyond a simple supplier list, this document offers insights into the quality verification protocols essential for ensuring the integrity of this valuable synthetic building block. The strategic introduction of gem-difluoro groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, and this particular reagent serves as a key precursor for novel fluorinated piperidine derivatives.[1][2]

Introduction to the Reagent: Significance and Application

This compound is a fluorinated heterocyclic building block. Its structure combines a piperidine core, a common motif in many pharmaceuticals, with a gem-difluoro group at the C3 position and a carbonyl group at the C4 position. The nitrogen atom is protected by a carboxybenzyl (Cbz) group.

The true value of this molecule lies in the strategic placement of the difluoro group adjacent to the ketone. This feature significantly influences the molecule's reactivity and the physicochemical properties of its downstream derivatives. In drug discovery, the incorporation of fluorine can modulate key parameters such as metabolic stability, lipophilicity, and binding affinity.[3] Difluorinated piperidine scaffolds, derived from this starting material, are actively being investigated for their potential as antagonists for receptors like the Dopamine D4 receptor, highlighting their importance in developing new therapeutic agents.[1][3]

Commercial Availability

This building block is accessible through several fine chemical suppliers who specialize in fluorinated compounds and complex organic molecules. Availability can range from research quantities (grams) to bulk quantities (kilograms), though larger amounts may require custom synthesis. Below is a summary of prominent vendors offering this compound.

Supplier/BrandCAS NumberStated PurityMolecular FormulaNotes
Sigma-Aldrich (Ambeed) 1283720-88-695%C₁₃H₁₃F₂NO₃Typically sold as a solid.
BLDpharm 1283720-88-6N/AC₁₃H₁₃F₂NO₃Offers various analytical data like NMR and HPLC upon request.[4]
Apollo Scientific 1283720-88-6N/AC₁₃H₁₃F₂NO₃Intended for laboratory research use.[5]
3W Pharm 2375195-99-497%N/AListed as the hydrate form of the title compound.[6]

Note: Purity levels and availability are subject to change. Researchers should always request the most recent Certificate of Analysis from the supplier before purchase.

Physicochemical and Safety Data

A clear understanding of the compound's properties is critical for its proper handling, storage, and use in synthetic reactions.

PropertyValueSource
Molecular Formula C₁₃H₁₃F₂NO₃Sigma-Aldrich
Molecular Weight 269.25 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
InChI Key ZXYASFDYICUYRF-UHFFFAOYSA-NSigma-Aldrich
Storage Temperature 2-8°C, Sealed in dry conditionsSigma-Aldrich
GHS Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)Sigma-Aldrich

Quality Control and In-House Verification Workflow

While suppliers provide a Certificate of Analysis (CoA), independent verification is a cornerstone of rigorous scientific research. The trust-but-verify approach ensures that the material meets the standards required for subsequent, often costly and time-consuming, synthetic steps. The following protocols outline a self-validating system for identity and purity confirmation.

Workflow for Incoming Reagent Verification

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Decision NMR_H ¹H NMR NMR_F ¹⁹F NMR NMR_H->NMR_F Cross-reference MS Mass Spectrometry (LC-MS) NMR_F->MS Confirm HPLC HPLC-UV Analysis MS->HPLC If Identity Confirmed Integration Peak Integration (% Area) HPLC->Integration Decision Accept or Reject Batch? Integration->Decision

References

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Introduction: The Context of a Modern Pharmaceutical Building Block

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in many approved drugs, and the strategic incorporation of fluorine atoms can profoundly modulate a molecule's physicochemical and pharmacological properties.[1][2] Effects such as increased metabolic stability, altered basicity (pKa), and enhanced membrane permeability are often sought.[2] Specifically, the gem-difluoro group adjacent to a carbonyl (an α,α-difluoroketone motif) introduces unique electronic properties that can influence molecular interactions and reactivity.

This guide provides a comprehensive overview of the safety considerations and handling protocols for this compound. As no specific Safety Data Sheet (SDS) is publicly available for this exact molecule, this document synthesizes data from structurally similar analogs, general principles of handling α-fluoroketones, and established laboratory safety standards. The protocols herein are designed to empower researchers to work with this compound safely and effectively.

Chemical & Physical Profile

A clear understanding of a compound's properties is the foundation of safe handling. Below is a summary of the known and estimated properties for this compound and its close, commercially available analogs.

PropertyThis compoundtert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (Boc Analog)[3]Benzyl 4-oxopiperidine-1-carboxylate (Non-fluorinated Parent)[4]
Molecular Formula C₁₃H₁₃F₂NO₃C₁₀H₁₅F₂NO₃C₁₃H₁₅NO₃
Molecular Weight 269.24 g/mol 235.23 g/mol 233.26 g/mol
CAS Number 1260844-30-51215071-17-219099-93-5
Appearance Likely an off-white to light-colored solidSolidSolid
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO)Not specifiedNot specified

Hazard Identification and Risk Assessment

While specific toxicological data is unavailable, a hazard assessment can be extrapolated from analogs and the known chemistry of the α,α-difluoroketone functional group. The primary hazards are anticipated to be acute toxicity and irritation.

GHS Classification (Anticipated)

The hazard classification for the structural analog Benzyl 3-methyl-4-oxopiperidine-1-carboxylate includes warnings for acute toxicity and irritation.[5] It is prudent to assume the target compound carries similar, if not identical, risks.

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The α-Fluoroketone Moiety: A Special Consideration

The α-fluoroketone functional group is known to be reactive and can act as a handle for irreversible binding to proteins, particularly cysteine residues.[6][7] This reactivity is leveraged in the design of specific enzyme inhibitors but also warrants caution, as it implies the potential for off-target covalent modification.[8] While the gem-difluoro group is generally more stable than a monofluoroketone, the potential for reactivity and C-F bond cleavage under certain biological or chemical conditions should not be dismissed.[8][9]

HazardProfile cluster_compound This compound cluster_hazards Anticipated GHS Hazards Compound {Compound Profile | Solid Powder | CAS: 1260844-30-5} H302 H302 Harmful if Swallowed Compound->H302 H312 H312 Harmful in Contact with Skin Compound->H312 H332 H332 Harmful if Inhaled Compound->H332 H315 H315 Causes Skin Irritation Compound->H315 H319 H319 Causes Serious Eye Irritation Compound->H319 H335 H335 May Cause Respiratory Irritation Compound->H335

Caption: A standard workflow for safely handling the compound.

Emergency Procedures

Rapid and correct response during an emergency is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5]* Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water. Seek medical attention if irritation develops or persists. [5][10]* Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [5]* Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [5]

Accidental Release (Spill) Response
  • Minor Spill (Solid):

    • Restrict access to the area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. Use a dry cleanup procedure. [5] * Place the material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a detergent solution, followed by a solvent rinse.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert colleagues and notify the institutional Environmental Health & Safety (EHS) office.

    • Prevent entry into the area.

    • Await response from trained emergency personnel.

Diagram: Spill Response Decision Tree

SpillResponse Start Spill Detected CheckSize Is the spill large or unmanageable? Start->CheckSize Evacuate Evacuate Area Notify EHS CheckSize->Evacuate  Yes   DonPPE Ensure Full PPE CheckSize->DonPPE  No (Minor Spill)   SecureArea Secure Area Prevent Entry Evacuate->SecureArea Cleanup Use Spill Kit Sweep Solid Material DonPPE->Cleanup Package Package Waste in Sealed Container Cleanup->Package Decontaminate Decontaminate Spill Area Package->Decontaminate End Response Complete Decontaminate->End

Caption: A decision tree for responding to an accidental spill.

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Upon combustion, may emit toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF). [11]

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, wipes, pipette tips, etc., should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain. [12]* Follow all local, state, and federal regulations for hazardous waste disposal.

References

The Strategic Advantage of Fluorination: A Technical Guide to Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Factor in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for optimizing molecular properties.[1] The unique electronic and steric characteristics of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets.[1] Among the myriad of fluorinated scaffolds, piperidine derivatives have garnered significant attention due to their prevalence in a vast number of pharmaceuticals. The introduction of fluorine to the piperidine ring can modulate the basicity of the nitrogen atom, a critical factor in drug-receptor interactions and off-target effects, such as hERG channel affinity which is linked to cardiac toxicity.[2][3] This guide provides an in-depth technical overview of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a versatile fluorinated building block poised to accelerate the development of next-generation therapeutics. We will delve into its synthesis, characterization, reactivity, and potential applications, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

Synthesis and Characterization: Crafting a High-Value Building Block

The synthesis of this compound typically commences with the readily available N-Cbz-4-piperidone. The key transformation is the α,α-difluorination of the ketone, a reaction that can be achieved using modern electrophilic fluorinating agents.

Synthetic Workflow

The general strategy involves the formation of an enolate or enamine intermediate from N-Cbz-4-piperidone, which then reacts with an electrophilic fluorine source. Reagents such as Selectfluor® (F-TEDA-BF4) are commonly employed for this purpose due to their efficiency and relatively mild reaction conditions.

Synthesis_Workflow start N-Cbz-4-piperidone reaction α,α-Difluorination start->reaction Enolate/Enamine Formation reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®) reagent->reaction Fluorination product This compound reaction->product

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol: α,α-Difluorination of N-Cbz-4-piperidone

This protocol is a representative procedure based on established methods for the α-fluorination of cyclic ketones.[2][3][4]

  • Reaction Setup: To a solution of N-Cbz-4-piperidone (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) under an inert atmosphere (e.g., nitrogen, argon), add the electrophilic fluorinating agent, Selectfluor® (2.2-2.5 eq).

  • Acid Catalysis (Optional but Recommended): The addition of a catalytic amount of a strong acid, such as sulfuric acid (0.1 eq), can facilitate the reaction by promoting enolization.[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Characterization Data

The structural integrity of the synthesized building block is confirmed through a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the benzyl and piperidine protons. The protons on the carbon adjacent to the carbonyl group will exhibit splitting due to the geminal fluorine atoms.
¹³C NMR A characteristic triplet for the CF₂ carbon due to C-F coupling. The carbonyl carbon signal will also be present.
¹⁹F NMR A singlet or a complex multiplet depending on the molecular environment, confirming the presence of the CF₂ group.
Mass Spec. The molecular ion peak corresponding to the calculated mass of C₁₃H₁₃F₂NO₃ (269.25 g/mol ).

Vendor-supplied data can be a useful reference for comparison.

Reactivity and Synthetic Potential: A Gateway to Novel Scaffolds

The synthetic utility of this compound lies in the reactivity of its ketone and the piperidine ring. The presence of the gem-difluoro group adjacent to the carbonyl enhances the electrophilicity of the ketone, making it a prime target for nucleophilic additions.

Key Transformations

Reactivity_Diagram cluster_ketone Ketone Modifications cluster_piperidine Piperidine Ring Modifications start This compound ketone_reactions Nucleophilic Addition (e.g., Grignard, Organolithium) start->ketone_reactions Organometallic Reagents spirocycle Spirocycle Formation start->spirocycle Bifunctional Nucleophiles deprotection Cbz Deprotection (e.g., Hydrogenolysis) start->deprotection n_functionalization N-Alkylation/Arylation deprotection->n_functionalization Further Derivatization

Caption: Key reactive pathways of the difluoropiperidone building block.

  • Nucleophilic Addition to the Carbonyl: The electron-withdrawing nature of the two fluorine atoms makes the carbonyl carbon highly susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds.[5][6][7][8][9] This allows for the introduction of a wide range of substituents at the 4-position, leading to chiral tertiary alcohols.

  • Spirocycle Synthesis: The ketone functionality serves as a handle for the construction of spirocyclic systems, which are of great interest in drug discovery due to their three-dimensional nature.[10][11][12][13][14] Reactions with bifunctional nucleophiles can lead to the formation of novel spiro-heterocycles.

  • Cbz Deprotection and N-Functionalization: The benzyl carbamate (Cbz) protecting group can be readily removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C). The resulting secondary amine can then be functionalized through N-alkylation, N-arylation, or acylation to introduce further diversity.

Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules

This compound is a valuable precursor for the synthesis of a variety of biologically active compounds. While direct, multi-step syntheses starting from this specific building block are proprietary or yet to be widely published in peer-reviewed journals, its utility can be inferred from the synthesis of analogous fluorinated piperidine-containing drugs and clinical candidates.

Case Study: A Hypothetical Pathway to a CNS-Active Agent

Many central nervous system (CNS) active agents feature a piperidine core. The introduction of the gem-difluoro group can enhance blood-brain barrier penetration and metabolic stability. A plausible synthetic route to a novel CNS agent could involve the following steps:

  • Nucleophilic addition of an aryl Grignard reagent to this compound to install a key pharmacophore.

  • Deprotection of the Cbz group via hydrogenolysis.

  • N-alkylation with a suitable electrophile to complete the synthesis of the target molecule.

Potential Therapeutic Areas

The incorporation of the 3,3-difluoropiperidine-4-one scaffold has been explored in the context of various therapeutic targets, including:

  • Orexin Antagonists: For the treatment of sleep disorders.

  • Kinase Inhibitors: For oncology applications.

  • GPCR Modulators: For a wide range of diseases.

The ability to fine-tune the physicochemical properties of the piperidine core makes this building block particularly attractive for lead optimization campaigns.

Conclusion: A Versatile Tool for Fluorine-Driven Drug Design

This compound represents a strategically designed building block that empowers medicinal chemists to harness the benefits of fluorination. Its straightforward synthesis, well-defined reactivity, and potential for elaboration into complex, three-dimensional structures make it a valuable asset in the quest for novel therapeutics with improved efficacy and safety profiles. As the demand for sophisticated molecular architectures in drug discovery continues to grow, the importance of such fluorinated building blocks will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

An In-depth Technical Guide to Fluorinated Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the multifaceted role of fluorinated heterocycles in drug discovery. We will explore the fundamental physicochemical and pharmacokinetic consequences of fluorination, delve into established and emerging synthetic methodologies, and analyze case studies of successful FDA-approved drugs. This document aims to serve as a comprehensive resource, blending theoretical principles with practical, field-proven insights to empower the rational design of next-generation therapeutics.

The Strategic Imperative for Fluorine in Heterocyclic Scaffolds

Heterocyclic moieties are ubiquitous in pharmaceuticals, present in approximately 85% of all bioactive compounds, owing to their ability to form diverse three-dimensional structures and engage in specific interactions with biological targets.[1][2] The introduction of fluorine, the most electronegative element, into these privileged scaffolds is a powerful and widely adopted strategy to fine-tune molecular properties and overcome common drug development hurdles.[3][4] Over 20% of all pharmaceuticals on the market contain fluorine, with this number rising to 30% for blockbuster drugs, a testament to the transformative impact of this "small magic bullet atom".[1][5]

The rationale for this synergistic combination lies in the unique and often profound effects that fluorine substitution imparts upon a molecule. These can be broadly categorized into the modulation of:

  • Physicochemical Properties: Acidity/basicity (pKa), lipophilicity, and conformational preferences.[1][6]

  • Pharmacokinetic (ADME) Properties: Metabolic stability, membrane permeability, and bioavailability.[3][7][8]

  • Pharmacodynamic Properties: Target binding affinity and selectivity.[3][9]

Judicious placement of fluorine can address critical liabilities in a drug candidate, such as rapid metabolism or poor central nervous system (CNS) penetration, ultimately enhancing therapeutic efficacy and safety.[7][10]

Causality Behind the Fluorine Effect: A Physicochemical Deep Dive

The profound influence of fluorine stems from a unique combination of its fundamental properties:

  • High Electronegativity: With a Pauling scale value of 3.98, fluorine is the most electronegative element.[3] This creates a strong dipole in the C-F bond, leading to significant inductive electron withdrawal.

  • Small van der Waals Radius: At 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a steric mimic for hydrogen in many biological contexts.[3][8]

  • Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest single bonds in organic chemistry, contributing to increased molecular stability.[10]

These intrinsic properties manifest in several key modulations crucial for drug design:

1.1.1. pKa Modulation

The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, most notably amines within a heterocyclic ring.[7][11] This reduction in basicity can have a cascade of beneficial effects, including improved oral bioavailability due to better membrane permeation of the less charged species at physiological pH.[3][5]

Table 1: Impact of Fluorination on the pKa of Heterocyclic Amines

CompoundNon-Fluorinated pKaFluorinated AnalogueFluorinated pKaΔpKaReference
Pyridine5.252-Fluoropyridine-0.44-5.69[12]
Piperidine11.124-Fluoropiperidine9.70-1.42[11]
Pyrrolidine11.273-Fluoropyrrolidine9.30-1.97[11]

Data compiled from various sources to illustrate the general trend.

1.1.2. Lipophilicity Tuning

The effect of fluorination on lipophilicity (commonly measured as logP or logD) is highly context-dependent.[13][14] While the replacement of a hydrogen atom with a single fluorine atom on an aromatic ring often leads to a slight increase in lipophilicity, the introduction of multiple fluorine atoms or fluoroalkyl groups like trifluoromethyl (-CF3) can decrease lipophilicity due to their strong inductive effects.[2][10][15] This ability to fine-tune lipophilicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[14][16]

1.1.3. Conformational Control

Fluorine substitution can introduce stereoelectronic effects, such as the gauche effect, which can stabilize specific molecular conformations.[6][7] This conformational locking can pre-organize a ligand for optimal binding to its target receptor, thereby enhancing potency and selectivity.[7]

Enhancing Metabolic Stability: Blocking the "Soft Spots"

One of the most celebrated applications of fluorination is the enhancement of metabolic stability.[3][17] The strength of the C-F bond makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[10][18] By replacing a metabolically labile C-H bond at a "soft spot" with a C-F bond, medicinal chemists can effectively block this metabolic pathway, leading to a longer drug half-life and improved bioavailability.[5][10]

Synthetic Methodologies for Fluorinated Heterocycles

The growing importance of fluorinated heterocycles has spurred significant innovation in synthetic organic chemistry.[4][19] Methodologies can be broadly classified into two main strategies: utilizing fluorinated building blocks or performing late-stage fluorination.[1]

The Building Block Approach

This strategy involves the use of readily available, simple fluorinated starting materials that are incorporated early in the synthetic sequence.[1] While reliable, this approach can be lengthy and may not be suitable for rapid exploration of structure-activity relationships (SAR) around a complex core.

Late-Stage Fluorination: A Paradigm Shift

The development of methods for introducing fluorine at the later stages of a synthesis has been a major breakthrough, allowing for the direct modification of complex, drug-like molecules.[20][21] This approach is highly efficient for generating diverse analogues for lead optimization.

2.2.1. Electrophilic Fluorination

Electrophilic fluorinating reagents, often containing an N-F bond, act as a source of "F+".[19] These reagents are particularly useful for the fluorination of electron-rich aromatic and heteroaromatic systems.

Caption: SNAr mechanism for nucleophilic fluorination.

Case Studies: Fluorinated Heterocycles in FDA-Approved Drugs

The success of incorporating fluorinated heterocycles is evident in numerous FDA-approved drugs across various therapeutic areas.

[2][7][8][22]Table 2: Selected FDA-Approved Drugs Containing Fluorinated Heterocycles

Drug Name (Trade Name)Heterocyclic CoreFluorinated MoietyTherapeutic AreaKey Impact of Fluorination
Sitagliptin (Januvia)Piperazine, TriazolopyrazineTrifluorophenylType 2 DiabetesEnhanced potency and selectivity for DPP-4.
Ciprofloxacin (Cipro)QuinoloneFluoro group at C-6Bacterial InfectionsBroadened antibacterial spectrum and enhanced DNA gyrase binding affinity.
Fluoxetine (Prozac)Piperidinepara-TrifluoromethylphenylDepressionIncreased lipophilicity for CNS penetration and improved metabolic resistance.
Alpelisib (Piqray)PyridineTrifluoro-t-butylBreast CancerIncreased metabolic stability and high affinity for the PI3K binding site.
Sotorasib (Lumakras)PyridopyrimidineFluoro groupLung CancerCovalent inhibitor of KRAS G12C; fluorine contributes to optimal binding.
Deep Dive: The Fluoroquinolones

The introduction of a fluorine atom at the C-6 position of the quinolone scaffold was a pivotal moment in the development of this antibiotic class. T[7]his single modification led to a dramatic enhancement in their antibacterial activity and spectrum. The fluorine atom's electron-withdrawing properties are believed to enhance the binding of the drug to its target, bacterial DNA gyrase, thereby inhibiting DNA replication.

[7]### 3.2. CNS-Acting Agents: The Prozac Story

The development of fluoxetine (Prozac) highlights the strategic use of a fluorinated group to achieve desired pharmacokinetic properties for a CNS-active drug. T[7]he para-trifluoromethyl group on the phenyl ring increases the molecule's lipophilicity, which is crucial for crossing the blood-brain barrier to reach its target, the serotonin transporter. F[7]urthermore, this group enhances the drug's metabolic stability, contributing to its longer half-life.

[7]## 4. The Future of Fluorinated Heterocycles in Drug Discovery

The field continues to evolve, with ongoing research focused on developing more selective, efficient, and scalable fluorination methods. T[10][20]he design of novel fluorinated heterocyclic scaffolds and the exploration of less common fluorinated motifs (e.g., -OCF3, -SCF3) are expanding the chemical space available to medicinal chemists. F[10]urthermore, the use of the 18F isotope in positron emission tomography (PET) imaging is a rapidly growing area, enabling non-invasive visualization and quantification of drug distribution and target engagement in vivo.

[2][3][8]Diagram 3: The Drug Discovery Workflow Incorporating Fluorine Chemistry

G cluster_0 Discovery & Optimization cluster_1 Fluorination Strategies Hit_ID Hit Identification Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical Building_Blocks Fluorinated Building Blocks Building_Blocks->Lead_Gen Late_Stage Late-Stage Fluorination Late_Stage->Lead_Opt SAR Expansion

Caption: Integration of fluorination in drug discovery.

Conclusion

The fusion of fluorine chemistry with heterocyclic scaffolds has proven to be an exceptionally fruitful strategy in drug discovery. T[4]he unique properties of fluorine provide medicinal chemists with a powerful toolkit to modulate a wide array of molecular properties, from pKa and lipophilicity to metabolic stability and target affinity. B[6][7]y understanding the fundamental principles behind the "fluorine effect" and leveraging an expanding arsenal of synthetic methodologies, researchers can rationally design and develop safer and more effective medicines. This guide has provided a comprehensive overview of this critical area, underscoring the indispensable role of fluorinated heterocycles in the ongoing quest for novel therapeutics.

References

Methodological & Application

Detailed experimental procedure for making Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a cornerstone strategy in modern drug discovery. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 3,3-difluoro-4-oxopiperidine scaffold, in particular, is a valuable building block. The gem-difluoro group adjacent to the carbonyl moiety acts as a non-enolizable ketone isostere, enhancing chemical stability and potentially improving the pharmacokinetic profile of drug candidates.[2][3]

This document provides a comprehensive, field-tested protocol for the synthesis of this compound. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid mechanistic understanding.

Core Principle: Electrophilic Difluorination

The synthesis hinges on the direct α,α-difluorination of a ketone precursor, Benzyl 4-oxopiperidine-1-carboxylate. This transformation is achieved using an electrophilic fluorinating agent, with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being the reagent of choice due to its stability, effectiveness, and ease of handling compared to hazardous alternatives like molecular fluorine.[1][2]

The reaction proceeds through a stepwise mechanism involving the formation of an enol or enolate intermediate from the starting ketone. This electron-rich intermediate then performs a nucleophilic attack on the electrophilic fluorine atom of Selectfluor. The process is repeated to install the second fluorine atom, yielding the gem-difluoro product.[2][4] The efficiency of the reaction is often dependent on the rate of enolization, which can be influenced by reaction conditions such as temperature or the presence of an acid catalyst.[4][5]

G cluster_start Starting Material cluster_reaction Reaction Mechanism cluster_end Product Start Benzyl 4-oxopiperidine-1-carboxylate Enolization Keto-Enol Tautomerization (Rate-determining step) Start->Enolization Heat / Acid MonoF First Electrophilic Fluorination (Attack on Selectfluor) Enolization->MonoF +1 eq. Selectfluor MonoF_Enol Second Enolization MonoF->MonoF_Enol DiF Second Electrophilic Fluorination (Attack on Selectfluor) MonoF_Enol->DiF +1 eq. Selectfluor Product This compound DiF->Product G A 1. Reagent Preparation Dissolve starting ketone in anhydrous MeCN in a dry flask. B 2. Addition of Fluorinating Agent Add Selectfluor in one portion under an inert atmosphere (N₂). A->B C 3. Reaction Reflux the mixture (approx. 82°C) and monitor by TLC/LC-MS. B->C D 4. Quenching & Work-up Cool to RT, concentrate, and partition between EtOAc and water. C->D E 5. Aqueous Wash Wash organic layer sequentially with sat. NaHCO₃ and brine. D->E F 6. Drying and Concentration Dry organic layer over MgSO₄, filter, and evaporate solvent. E->F G 7. Purification Purify the crude residue via silica gel column chromatography. F->G H 8. Final Product Isolate pure this compound. G->H

References

Application Note: High-Purity Isolation of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate using Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a key building block in contemporary drug discovery. The presence of a polar ketone, a difluoromethylene group, and a UV-active benzyl carbamate protector presents unique challenges for chromatographic separation. This guide details an optimized method using automated flash column chromatography on silica gel, explaining the scientific rationale behind choices of stationary phase, mobile phase, and gradient elution to achieve high purity and yield.

Introduction: The Challenge of Purifying Fluorinated Heterocycles

This compound is a valuable synthetic intermediate. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability and binding affinity.[1] Specifically, the geminal difluoro group adjacent to a carbonyl enhances the electrophilicity of the ketone, a feature often exploited in the design of covalent inhibitors.[2]

However, these same features complicate purification. The polarity of the ketone and the N-Cbz group, combined with the unique electronic properties of the C-F bonds, can lead to peak tailing on standard silica gel due to strong interactions with surface silanol groups.[3] Furthermore, the potential for hydrate formation at the carbonyl group can introduce additional complexity.[2] This guide presents a robust and reproducible method to overcome these challenges.

Foundational Principles: Selecting the Chromatographic System

The "like dissolves like" principle is a fundamental concept in chromatography. For a moderately polar compound like our target molecule, normal-phase chromatography is the preferred method.

  • Stationary Phase: Standard silica gel is chosen for its cost-effectiveness and broad applicability. The slightly acidic nature of silica can be advantageous in protonating the piperidine nitrogen (if the Cbz group were absent), but in this case, its primary role is to provide a polar surface for interaction. To mitigate unwanted interactions with residual silanols, which can cause peak tailing, using a high-quality, end-capped silica gel is recommended.[3]

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. A mixture of a non-polar solvent like hexane (or cyclohexane) and a more polar solvent like ethyl acetate is a classic choice. Ethyl acetate's carbonyl group can act as a hydrogen bond acceptor, effectively competing with the analyte for binding sites on the silica gel, thus facilitating elution.

  • Detection: The benzyl carbamate group contains a phenyl ring, which is an excellent chromophore. This allows for easy fraction monitoring using a UV detector, typically at wavelengths around 254 nm.[4]

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is imperative to develop the separation method on a small scale using Thin-Layer Chromatography (TLC). This allows for rapid optimization of the mobile phase.

Protocol 3.1: TLC Method Development
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated spot.

  • TLC Plate: Use a standard silica gel 60 F254 plate.

  • Spotting: Apply a small spot of the dissolved crude mixture to the baseline of the TLC plate.

  • Eluent Systems: Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1).

  • Development: Place the TLC plates in the chambers and allow the solvent front to travel up the plate.

  • Visualization: After development, visualize the spots under a UV lamp at 254 nm.[4] If necessary, use a chemical stain like potassium permanganate for visualization of non-UV active impurities.[4]

  • Analysis: The ideal solvent system will provide a Retention Factor (Rf) of 0.2-0.4 for the target compound. This Rf value typically translates well to column chromatography, ensuring the compound does not elute too quickly (in the void volume) or remain on the column indefinitely.

Eluent System (Hexane:EtOAc) Observed Rf of Target Compound Comments
9:1~0.05Too low, compound is too retained.
8:2~0.15Getting closer, separation from non-polar impurities improves.
7:3 ~0.30 Optimal for separation from both polar and non-polar impurities.
1:1~0.60Too high, poor separation from less polar impurities.

Table 1: Example TLC optimization data.

Detailed Protocol: Automated Flash Column Chromatography

This protocol assumes the use of a modern automated flash chromatography system with UV detection and gradient elution capabilities.

Materials and Equipment
  • Crude this compound

  • Silica gel flash column (particle size 40-63 µm)

  • Automated flash chromatography system (e.g., Teledyne ISCO, Biotage)

  • HPLC-grade Hexane and Ethyl Acetate

  • Dichloromethane (for sample loading)

  • Rotary evaporator

  • Test tubes for fraction collection

Sample Preparation and Loading
  • Dissolution: Dissolve the crude product in a minimal amount of dichloromethane. Causality: Using a strong solvent ensures the entire sample is solubilized before loading, but minimizing the volume prevents band broadening at the start of the separation.

  • Adsorption (Dry Loading): Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to the dissolved sample.

  • Evaporation: Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained. Causality: Dry loading is superior to liquid injection for less soluble compounds or when using a large volume of loading solvent. It ensures the sample is introduced to the column as a tight, uniform band, leading to sharper peaks and better resolution.

Chromatography Parameters and Execution
  • Column Equilibration: Equilibrate the silica gel column with 100% Hexane for at least 2-3 column volumes (CV).

  • Method Programming: Program the gradient based on the TLC results. A typical gradient will start with a low percentage of the more polar solvent (ethyl acetate) and gradually increase.

Step Column Volumes (CV) % Ethyl Acetate in Hexane Purpose
12.00%Column equilibration and elution of very non-polar impurities.
210.0Linear Gradient: 0% to 30%Gradual elution of compounds based on polarity.[5]
35.0Isocratic Hold: 30%Elution of the target compound.
43.0Step Gradient: 30% to 100%Column flush to remove highly polar impurities.

Table 2: Recommended Elution Gradient.

  • Flow Rate: Adjust the flow rate based on the column diameter. A good starting point for a 40g silica column is 35-40 mL/min.

  • Detection: Set the UV detector to monitor at 254 nm.

  • Execution: Load the dry-loaded sample onto the column, start the run, and collect fractions based on the UV chromatogram.

Data Interpretation and Post-Purification

The output chromatogram will show peaks corresponding to the different components of the crude mixture. The peak corresponding to this compound should elute during the 30% ethyl acetate phase.

  • Fraction Analysis: Analyze the collected fractions corresponding to the main peak by TLC to confirm purity and identify fractions containing the pure product.

  • Pooling and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Yield and Characterization: Determine the final mass and calculate the yield. Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and LC-MS.

Workflow Visualization

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Analysis & Isolation Crude Crude Product TLC TLC Optimization (Hexane:EtOAc) Crude->TLC DryLoad Dry Load onto Silica TLC->DryLoad Optimal Rf ~0.3 Flash Automated Flash System DryLoad->Flash Gradient Gradient Elution (0-100% EtOAc) Flash->Gradient Collect Fraction Collection (UV Detection @ 254nm) Gradient->Collect Analysis TLC Analysis of Fractions Collect->Analysis Pool Pool Pure Fractions Analysis->Pool Evap Solvent Evaporation Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of the target compound.

Troubleshooting

Problem Potential Cause Solution
Peak Tailing Strong interaction with silica silanols; column overload.Add 0.1% triethylamine to the mobile phase to mask acidic silanol sites.[6] Reduce the amount of sample loaded onto the column.
Poor Resolution Inappropriate mobile phase polarity; gradient is too steep.Re-optimize the mobile phase using TLC. Employ a shallower gradient over a larger number of column volumes.
No Compound Elutes Mobile phase is too weak; compound is irreversibly adsorbed.Increase the polarity of the mobile phase significantly (e.g., add methanol to ethyl acetate). Consider switching to a different stationary phase like alumina if irreversible binding is suspected.[3]
Compound Elutes Too Quickly Mobile phase is too strong.Decrease the starting percentage of ethyl acetate in the gradient.

Table 3: Common troubleshooting scenarios.

Conclusion

The protocol described provides a reliable and scalable method for the high-purity isolation of this compound. By systematically optimizing the mobile phase with TLC and employing a dry-loading technique with a shallow gradient on an automated flash chromatography system, researchers can effectively overcome the challenges associated with purifying polar, fluorinated heterocyclic compounds. This ensures the availability of high-quality material crucial for advancing drug development programs.

References

Application Note: A Practical Guide to the Recrystallization of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The fluorinated piperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in numerous pharmaceuticals due to the unique conformational and electronic properties imparted by the fluorine atoms.[1][2] Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is a key synthetic intermediate for accessing these valuable building blocks.[3] Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological data.

Recrystallization is a powerful, cost-effective, and scalable purification technique for crystalline solids.[4] It relies on the principle that a compound's solubility in a given solvent increases with temperature. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out, leaving impurities behind in the solution (mother liquor).[4][5]

This document provides a comprehensive guide to developing a robust recrystallization protocol for this compound, moving from solvent selection theory to a detailed, field-tested experimental procedure.

Compound Profile

A summary of the key physicochemical properties of the target compound is essential for procedural design.

PropertyValueSource
CAS Number 1283720-88-6[6][7]
Molecular Formula C₁₃H₁₃F₂NO₃[6]
Molecular Weight 269.25 g/mol [6]
Appearance Solid[6]
Storage Conditions Sealed in dry, 2-8°C[6]

Part 1: The Cornerstone of Purity - Solvent System Selection

The success of any recrystallization hinges on the choice of an appropriate solvent or solvent system.[5] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[8]

Rationale Based on Molecular Structure

The structure of this compound contains several functional groups that dictate its solubility:

  • Aromatic Benzyl Group: Imparts non-polar, hydrophobic character, suggesting solubility in aromatic solvents like toluene or ethers.[9]

  • Carbamate Moiety: A polar group with hydrogen bond accepting capabilities, similar to an ester and an amide. This suggests solubility in moderately polar solvents like ethyl acetate or acetone.[8]

  • α,α-Difluoro Ketone: The ketone is a polar functional group, and the adjacent electron-withdrawing fluorine atoms further enhance the dipole moment, favoring solubility in polar-aprotic solvents.[9][10]

This combination of polar and non-polar features suggests that a single solvent of intermediate polarity or a mixed-solvent system will be most effective.

Experimental Solvent Screening

A systematic solubility test is the most reliable method for identifying the optimal solvent system. Small quantities of the crude material (~50 mg) are tested in various solvents (~1 mL) to observe solubility at room temperature and near the solvent's boiling point.

Table 1: Solubility Screening Data

SolventPolarity IndexSolubility at 20°CSolubility at Boiling PointObservations & Rationale
Heptane 0.1InsolubleInsolubleToo non-polar. Useful as an anti-solvent.
Toluene 2.4Sparingly SolubleVery SolubleGood candidate. The high boiling point (111°C) can be a drawback but is excellent for dissolving stubborn solids.[11]
Ethyl Acetate 4.4Sparingly SolubleVery SolubleExcellent candidate. Shows a significant solubility differential with temperature. Boiling point of 77°C is ideal.[11]
Acetone 5.1SolubleVery SolublePoor candidate. High solubility at room temperature will lead to low recovery.[10]
Isopropanol (IPA) 3.9Sparingly SolubleSolubleGood candidate. Can form hydrogen bonds, potentially aiding in a well-ordered crystal lattice.
Water 10.2InsolubleInsolubleToo polar. Useful for liquid-liquid extraction washes but not recrystallization.

Part 2: Detailed Recrystallization Protocol

This protocol is designed for purifying approximately 5.0 g of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude this compound

  • Ethyl Acetate (ACS Grade or higher)

  • Heptane (ACS Grade or higher)

  • Erlenmeyer Flasks (125 mL and 50 mL)

  • Hotplate/Stirrer

  • Watch glass

  • Short-stem funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice-water bath

  • Spatula and glass stirring rod

Workflow Diagram: Recrystallization Process

Recrystallization_Workflow cluster_setup Phase 1: Dissolution cluster_purification Phase 2: Clarification cluster_crystallization Phase 3: Crystallization cluster_isolation Phase 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot Ethyl Acetate (Solvent 1) to dissolve A->B C Solution Clear? B->C D Perform Hot Gravity Filtration C->D No E Transfer clear filtrate to clean flask C->E Yes D->E F Add Heptane (Anti-solvent) dropwise until cloudy E->F G Re-heat gently until clear solution reforms F->G H Cool slowly to room temperature G->H I Cool in ice bath to maximize yield H->I J Collect crystals via Vacuum Filtration I->J K Wash crystals with cold Ethyl Acetate/Heptane J->K L Dry crystals under high vacuum K->L M Pure Crystalline Product L->M

Caption: Workflow for the two-solvent recrystallization of the target compound.

Step-by-Step Procedure

Step 1: Dissolution

  • Place 5.0 g of the crude solid into a 125 mL Erlenmeyer flask equipped with a stir bar.

  • In a separate 50 mL flask, heat approximately 50 mL of ethyl acetate on a hotplate to a gentle boil.

  • Add the hot ethyl acetate to the crude solid dropwise while stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent required.[4]

    • Rationale: Using the minimum volume ensures the solution will be saturated upon cooling, which is critical for maximizing product recovery.[4]

Step 2: Hot Filtration (Optional)

  • If the hot solution contains insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration.

  • Place a short-stem funnel with fluted filter paper into the neck of a clean 125 mL Erlenmeyer flask. Heat the entire apparatus on the hotplate to prevent premature crystallization in the funnel.

  • Carefully pour the hot solution through the filter paper.

    • Rationale: This step removes impurities that are insoluble in the hot solvent. Keeping the apparatus hot is crucial to prevent the desired product from crystallizing prematurely and being lost.[4]

Step 3: Crystallization

  • Heat the clear filtrate to boiling. Remove it from the heat source.

  • Slowly add heptane (the anti-solvent) dropwise while swirling the flask. Continue adding until a faint, persistent cloudiness (turbidity) is observed.

  • Gently re-heat the mixture until the solution becomes clear again. If it doesn't clear, add a drop or two of hot ethyl acetate.

    • Rationale: This procedure creates a perfectly saturated solution at the boiling point. The anti-solvent reduces the overall solubility of the compound, bringing it closer to the point of crystallization.[5]

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Rationale: Slow cooling promotes the formation of large, well-defined crystals, which are typically higher in purity as they exclude impurities from their lattice structure more effectively. Rapid cooling can trap impurities.[10]

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes.

    • Rationale: Lowering the temperature further decreases the compound's solubility in the solvent mixture, leading to a more complete precipitation and maximizing the recovery yield.[8]

Step 4: Isolation and Drying

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethyl acetate/heptane mother liquor.

  • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

  • Wash the collected crystals with a small portion (5-10 mL) of ice-cold heptane or a heptane-rich mixture of the solvents.

    • Rationale: The cold solvent wash removes any residual mother liquor (containing the dissolved impurities) that may be adhering to the crystal surfaces. The solvent must be cold to minimize re-dissolving the purified product.

  • Keep the vacuum on for 10-15 minutes to air-dry the crystals as much as possible.

  • Transfer the crystalline solid to a watch glass or weighing dish and dry under high vacuum to a constant weight.

Part 3: Process Validation and Troubleshooting

A successful purification must be verified. The following table provides guidance on common issues encountered during recrystallization.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- Solution cooled too quickly.- Compound is too soluble.- Boil off some solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4]- Add a "seed" crystal of pure product.
Product "Oils Out" - The solution is supersaturated, and the compound came out of solution above its melting point.- Impurities are depressing the melting point.- Re-heat the solution to dissolve the oil.- Add a small amount more of the primary solvent (ethyl acetate) to reduce saturation.[11]- Allow the solution to cool even more slowly.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with warm solvent.- The compound has significant solubility even in the cold solvent.- Ensure minimum solvent volume is used.- Ensure filtration apparatus is sufficiently pre-heated.- Always wash crystals with ice-cold solvent.- Cool the mother liquor for a longer period or to a lower temperature (e.g., -20°C freezer) to obtain a second crop of crystals (may be of lower purity).
Poor Purity - Cooling was too rapid, trapping impurities.- Insufficient washing of crystals.- Repeat the recrystallization, ensuring slow, undisturbed cooling.- Ensure the crystal cake is washed thoroughly with cold solvent during filtration.

References

Application Notes and Protocols for C-N Cross-Coupling Reactions with Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3,3-Difluoropiperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, gracing the structures of numerous approved drugs due to its favorable physicochemical properties and ability to confer drug-like characteristics.[1] The strategic introduction of fluorine atoms into this motif has emerged as a powerful tool in medicinal chemistry.[2] Specifically, the gem-difluoro substitution at the 3-position of the piperidine ring offers a unique combination of electronic and conformational effects. These include the modulation of the basicity (pKa) of the piperidine nitrogen, enhancement of metabolic stability by blocking a potential site of oxidation, and the ability to fine-tune binding interactions with biological targets.[3] Consequently, the synthesis of N-aryl-3,3-difluoropiperidine derivatives is of significant interest to researchers in drug discovery and development.

This document provides detailed application notes and protocols for the construction of C-N bonds at the 4-position of the versatile building block, Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Two primary synthetic strategies are discussed: direct palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of the corresponding enolate or enol triflate, and the more common, indirect approach of reductive amination. These protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to accessing this valuable class of compounds.

Strategic Approaches to N-Arylation

The conversion of the ketone in this compound to an N-aryl amine can be approached through two main pathways. The choice between these methods will depend on the substrate scope, functional group tolerance, and the desired stereochemical outcome.

dot```dot graph logical_flow { rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="this compound"]; Method1 [label="Method A: Direct C-N Coupling (e.g., Buchwald-Hartwig Amination)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method2 [label="Method B: Reductive Amination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="N-Aryl-4-amino-3,3-difluoropiperidine Derivative", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Method1; Start -> Method2; Method1 -> Product; Method2 -> Product; }

Caption: Reductive amination one-pot workflow.

Protocol 3: One-Pot Reductive Amination

Materials:

  • This compound

  • Aryl amine (e.g., aniline, 4-methoxyaniline) (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)

  • Acetic acid (AcOH) (catalytic to 1.1 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and the aryl amine (1.1 equiv).

  • Dissolve the starting materials in DCE or THF (approximately 0.1-0.2 M).

  • Add acetic acid (1.1 equiv) to the mixture and stir at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Effervescence may be observed.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-amino-3,3-difluoropiperidine derivative. The diastereoselectivity of the product should be assessed by NMR.

Data Summary and Comparison

ParameterMethod A: Buchwald-HartwigMethod B: Reductive Amination
Number of Steps 2 (Enol triflate formation, Coupling)1 (One-pot)
Key Reagents Pd catalyst, phosphine ligand, strong baseNaBH(OAc)₃, acetic acid
Temperature 80-110 °CRoom Temperature
Substrate Scope Broad for aryl amines, requires stable enol triflateBroad for aryl amines, including electron-deficient ones
Potential Issues Catalyst deactivation, ligand screening requiredSlow reaction rates, potential for side-products
Stereocontrol Not directly controlled at the 4-positionCan lead to diastereomeric mixtures

Troubleshooting and Scientific Insights

  • Low Yield in Buchwald-Hartwig: If low yields are observed, screening of different palladium precatalysts (e.g., G3 or G4 precatalysts) and a wider range of biarylphosphine ligands is recommended. The choice of base and solvent can also significantly impact the reaction outcome.

  • Incomplete Reductive Amination: If the reaction stalls, the addition of molecular sieves can help to drive the initial imine/enamine formation by removing water. A slight increase in temperature (e.g., to 40 °C) may also be beneficial. Ensure the quality of the sodium triacetoxyborohydride, as it is moisture-sensitive. *[3] Diastereoselectivity: The reductive amination of the 4-oxopiperidine will likely result in a mixture of cis and trans diastereomers. The facial selectivity of the hydride attack on the iminium intermediate will determine the product ratio. This can sometimes be influenced by the choice of reducing agent and solvent. Separation of the diastereomers may be possible by chromatography.

  • Protecting Group Stability: The benzyl carbamate (Cbz) protecting group is generally stable under the conditions described for both methods. However, it can be cleaved under hydrogenolysis conditions (H₂, Pd/C), which should be considered if this method is used for the reduction of the enamine intermediate in Method A.

Conclusion

The synthesis of N-aryl-4-amino-3,3-difluoropiperidines from this compound can be effectively achieved through either a multi-step Buchwald-Hartwig amination approach or a more direct one-pot reductive amination. While the Buchwald-Hartwig protocol offers a powerful C-N bond-forming strategy, the reductive amination protocol presents a milder, more atom-economical, and operationally simpler alternative that is likely to be the preferred method for many applications. The protocols and insights provided herein offer a solid foundation for researchers to successfully synthesize these valuable fluorinated building blocks for application in drug discovery and medicinal chemistry.

References

Synthesis of dopamine D4 receptor antagonists from Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of Potent and Selective Dopamine D4 Receptor Antagonists from Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of novel dopamine D4 receptor antagonists, utilizing this compound as a key starting material. The protocol details a two-step synthetic sequence involving a strategic reductive amination followed by an N-arylation reaction. This application note is designed for researchers in medicinal chemistry and drug discovery, offering detailed, step-by-step methodologies, explanations of the chemical principles, and protocols for the biological evaluation of the synthesized compounds. The incorporation of a difluorinated piperidine scaffold is a deliberate strategy to enhance the pharmacological properties of the final compounds.[1][2][3]

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the frontal cortex, a brain region integral to higher cognitive functions and emotional regulation.[4] Its unique expression pattern and pharmacological profile have made it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including schizophrenia, ADHD, and addiction.[4][5] D4 receptor antagonists block the action of dopamine at these specific receptors, thereby modulating downstream signaling pathways and altering the functioning of relevant neural circuits.[4]

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve pharmacokinetic and physicochemical properties.[6][7] Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to the target protein.[6][7][8] The use of a 3,3-difluoropiperidine scaffold, as presented in this protocol, aims to leverage these benefits to develop potent and selective D4 antagonists with favorable drug-like properties.[1][2][3][9]

This guide provides a detailed protocol for the synthesis of a model D4 antagonist from this compound, a commercially available starting material.[10] The synthetic route is designed to be robust and adaptable for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Overall Synthetic Workflow

The synthesis is accomplished via a two-step process. The first step involves the reductive amination of the ketone in the starting material with a suitable primary amine. The second step is the N-arylation of the resulting piperidine with an appropriate aryl halide.

Synthetic Workflow A This compound B Step 1: Reductive Amination A->B Primary Amine, Reducing Agent C Intermediate Amine B->C D Step 2: N-Arylation C->D Aryl Halide, Base, Catalyst E Final D4 Antagonist D->E

Caption: A high-level overview of the synthetic workflow.

Materials and Equipment

Reagents
  • This compound

  • 4-(Aminomethyl)pyridine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • 2-Chloro-5-fluoropyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether

  • Standard laboratory solvents for extraction and chromatography

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Protocols

Step 1: Reductive Amination

This step involves the formation of an intermediate amine through the reductive amination of the starting ketone with 4-(aminomethyl)pyridine. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and tolerance of a wide range of functional groups.

Protocol:

  • To a solution of this compound (1.0 eq) in dichloroethane (DCE), add 4-(aminomethyl)pyridine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the intermediate amine.

Step 2: N-Arylation

The second step is a nucleophilic aromatic substitution reaction to introduce the pyrimidine moiety.

Protocol:

  • To a solution of the intermediate amine from Step 1 (1.0 eq) in N,N-Dimethylformamide (DMF), add 2-chloro-5-fluoropyrimidine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final D4 antagonist.

Characterization of the Final Compound

The identity and purity of the synthesized antagonist should be confirmed using standard analytical techniques.[11][12]

Technique Expected Observations
¹H NMR Signals corresponding to the protons of the piperidine ring, the benzyl protecting group, the pyridyl moiety, and the pyrimidine ring.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
¹⁹F NMR A signal corresponding to the fluorine atoms on the piperidine ring and the fluoropyrimidine.
Mass Spec (ESI+) A peak corresponding to the [M+H]⁺ of the final compound.
HPLC A single major peak indicating high purity (>95%).

Biological Evaluation: Dopamine D4 Receptor Binding Assay

To determine the affinity of the synthesized compound for the dopamine D4 receptor, a competitive radioligand binding assay can be performed. This assay measures the ability of the test compound to displace a known radiolabeled D4 antagonist from the receptor.

Binding Assay cluster_0 Control cluster_1 Experiment A D4 Receptor B Radioligand A->B C High Signal D D4 Receptor E Radioligand D->E F Test Compound D->F G Low Signal

Caption: Principle of the competitive radioligand binding assay.

Protocol:

  • Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor.

  • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and varying concentrations of the synthesized antagonist.

  • Incubate the plate at room temperature for 2 hours to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value, which represents the affinity of the antagonist for the D4 receptor, using the Cheng-Prusoff equation.

Expected Results and Discussion

The described synthetic route is expected to produce the target dopamine D4 receptor antagonist in good yield and high purity. The difluorinated piperidine core is anticipated to confer favorable pharmacological properties, such as high potency and selectivity.

Compound Yield (Step 1) Yield (Step 2) Purity (HPLC) D4 Ki (nM)
Example Antagonist 75%60%>98%<10 nM

The biological evaluation is expected to demonstrate that the synthesized compound binds to the dopamine D4 receptor with high affinity. Further studies would be required to assess its functional activity (antagonism) and selectivity against other dopamine receptor subtypes and other GPCRs.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis and initial biological characterization of novel dopamine D4 receptor antagonists based on a 3,3-difluoropiperidine scaffold. The presented methodology is suitable for the generation of a diverse library of compounds for further optimization and drug development efforts targeting the dopamine D4 receptor.

References

Application Notes and Protocols for the Scale-up Synthesis of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the multi-gram scale synthesis of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a valuable fluorinated building block in medicinal chemistry. The synthesis is presented as a two-step process commencing with the protection of 4-piperidone followed by a robust electrophilic difluorination. This guide offers detailed, step-by-step protocols, safety considerations, mechanistic insights, and scale-up recommendations tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Piperidines

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals.[1] Consequently, the synthesis of fluorinated piperidine derivatives, such as this compound, is of significant interest in drug discovery and development. This particular compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2][3]

The synthetic strategy outlined herein involves a two-stage process:

  • N-Protection: The synthesis begins with the protection of the secondary amine of 4-piperidone with a benzyloxycarbonyl (Cbz) group. This is a crucial step to prevent side reactions in the subsequent fluorination step.

  • Electrophilic Difluorination: The Cbz-protected piperidone is then subjected to electrophilic fluorination at the α-position to the carbonyl group to introduce the gem-difluoro moiety.

This guide will provide detailed protocols for both stages, with an emphasis on scalability and safety.

Synthetic Workflow Overview

The overall synthetic pathway is depicted below:

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Electrophilic Difluorination A 4-Piperidone Hydrochloride B Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone) A->B  Benzyl Chloroformate (CbzCl),  Base (e.g., Na2CO3, Et3N),  Solvent (e.g., DCM, THF/H2O) C Benzyl 4-oxopiperidine-1-carboxylate D This compound C->D  Selectfluor®,  Solvent (e.g., Acetonitrile)

References

Unambiguous 1H and 13C NMR Assignment of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: A Multi-dimensional NMR Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This application note provides a comprehensive technical guide for the complete and unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. This fluorinated piperidine derivative is a valuable building block in medicinal chemistry, and its precise structural characterization is paramount for drug development and quality control. We detail a systematic methodology, beginning with sample preparation and proceeding through the strategic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC. The causality behind experimental choices and the logic of spectral interpretation are explained to provide researchers with a robust framework for the structural elucidation of similarly complex heterocyclic systems.

Introduction and Strategic Overview

This compound incorporates several key structural motifs that present a moderate but illustrative challenge for NMR spectral assignment. The molecule contains a flexible six-membered piperidine ring, a stereogenic center at C3 bearing a gem-difluoro group, a carbonyl group, a carbamate linkage, and an aromatic benzyl group. The presence of fluorine introduces complex spin-spin couplings (both ¹H-¹⁹F and ¹³C-¹⁹F), and the conformational flexibility of the piperidine ring can lead to signal broadening or complex multiplicities.

A definitive structural confirmation, therefore, cannot rely on 1D NMR alone. An integrated approach using a suite of 2D NMR experiments is essential for tracing the covalent framework of the molecule and assigning each proton and carbon signal with high confidence.[1][2] This guide details the workflow from sample preparation to final assignment, demonstrating how multi-dimensional correlation spectroscopy systematically resolves spectral ambiguities.

Molecular Structure and Numbering Scheme:

For clarity, the following numbering scheme will be used throughout this guide:

Chemical structure of this compound with atom numbering

Figure 1: Chemical structure and atom numbering for this compound.

Experimental Methodology

PART A: Protocol for NMR Sample Preparation

High-quality NMR data begins with meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3][4]

Materials:

  • This compound (15-25 mg for comprehensive 2D analysis)

  • Deuterated Chloroform (CDCl₃, ≥99.8% D)[3][5][6][7]

  • High-quality 5 mm NMR tube

  • Glass Pasteur pipette and cotton or glass wool

  • Small vial

Step-by-Step Protocol:

  • Weighing: Accurately weigh approximately 20 mg of the solid sample into a clean, dry vial. This concentration is sufficient for obtaining excellent signal-to-noise in both ¹H and ¹³C experiments, including heteronuclear correlations, within a reasonable time frame.[8][9]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent choice for a wide range of organic compounds due to its moderate polarity and the convenient location of its residual solvent peak (~7.26 ppm) for referencing.[5][7]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A clear, transparent solution should be obtained.

  • Filtration: To remove any microscopic solid particles that can interfere with the magnetic field homogeneity, filter the solution into the NMR tube. Tightly pack a small plug of glass wool or cotton into a Pasteur pipette and transfer the solution through the filter into the NMR tube.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[9]

PART B: NMR Data Acquisition Workflow

The following suite of NMR experiments is recommended for a complete assignment. The experiments are designed to be run sequentially, with the information from earlier experiments guiding the interpretation of later ones. Data should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.

Recommended Experimental Suite:

ExperimentPurposeKey Information Gained
¹H NMR Proton SpectrumChemical shifts, multiplicities, coupling constants (J), and integration of all protons.
¹³C{¹H} NMR Carbon SpectrumChemical shifts of all carbon atoms.
DEPT-135 Carbon MultiplicityDifferentiates CH/CH₃ (positive) from CH₂ (negative) signals. Quaternary carbons are absent.
¹H-¹H COSY H-H ConnectivityIdentifies protons that are spin-coupled to each other, typically over 2-3 bonds.[10][11]
¹H-¹³C HSQC Direct H-C CorrelationCorrelates each proton directly to the carbon it is attached to (¹J-coupling).[10][11][12]
¹H-¹³C HMBC Long-Range H-C CorrelationCorrelates protons to carbons over multiple bonds (²J, ³J), essential for connecting spin systems and assigning quaternary carbons.[11][12][13]

Data Acquisition Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter H1 1. ¹H NMR filter->H1 C13 2. ¹³C & DEPT-135 H1->C13 COSY 3. ¹H-¹H COSY C13->COSY HSQC 4. ¹H-¹³C HSQC COSY->HSQC HMBC 5. ¹H-¹³C HMBC HSQC->HMBC process Process Spectra HMBC->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Caption: Workflow from sample preparation to final structural confirmation.

Data Analysis and Assignment Strategy

The spectral assignment process is a logical puzzle where each piece of data from the different NMR experiments provides a clue. Modern NMR software such as Mnova, TopSpin, or NMRium can be used for processing and visualization.[14][15][16][17][18]

Logical Assignment Workflow:

G start Start with ¹H NMR hsqc ¹H-¹³C HSQC Proton Signal Directly Bonded Carbon start->hsqc:f0 cosy ¹H-¹H COSY Proton 'A' Coupled Proton 'B' start->cosy:f0 hmbc ¹H-¹³C HMBC Proton Signal Carbons 2-3 Bonds Away start->hmbc:f0 c13 ¹³C & DEPT-135 Identify C, CH, CH₂, C=O hsqc:f1->c13 cosy->hsqc Confirm Neighbors hmbc->hsqc hmbc->c13 Assign Quaternary Carbons end Final Assignment Table c13->end

Caption: Logic map for integrating 2D NMR data for structural assignment.

Step-by-Step Interpretation:

  • Analyze the ¹H Spectrum: Identify the three main regions:

    • Aromatic Region (~7.4 ppm): A multiplet integrating to 5H, corresponding to the monosubstituted phenyl ring (H-11 to H-15).

    • Benzylic Region (~5.2 ppm): A singlet integrating to 2H, characteristic of the benzylic methylene protons (H-9).

    • Aliphatic Region (~2.5-4.5 ppm): A series of complex multiplets integrating to a total of 6H, belonging to the three methylene groups of the piperidine ring (H-2, H-5, H-6). The downfield shift is due to the influence of the adjacent nitrogen, carbonyl, and gem-difluoro groups.

  • Analyze the ¹³C and DEPT-135 Spectra:

    • Identify the low-field carbonyl carbon (C-4) around 190-200 ppm. This signal will be absent in the DEPT spectrum.

    • Identify the carbamate carbonyl (C-8) around 155 ppm.

    • In the aromatic region (127-136 ppm), identify the signals for the phenyl carbons (C-10 to C-15).

    • Crucially, identify the C-3 carbon bearing the two fluorine atoms. This signal will appear as a triplet around 115 ppm due to the strong one-bond ¹J(C-F) coupling.[19]

    • The DEPT-135 spectrum will confirm the signals for the four CH₂ groups (C-2, C-5, C-6, and C-9), which will appear as negative peaks.

  • Correlate with HSQC: Use the ¹H-¹³C HSQC spectrum to create unambiguous C-H pairs. For example, the proton signal at ~5.2 ppm will show a correlation to a carbon signal around 68 ppm, definitively assigning these as H-9 and C-9, respectively. This step is repeated for all protonated carbons.

  • Trace Connectivity with COSY: The ¹H-¹H COSY spectrum reveals the proton-proton coupling network. Within the piperidine ring, a clear correlation will be seen between the protons on C-5 and C-6, establishing this fragment (-CH₂-CH₂-).

  • Assemble the Structure with HMBC: The HMBC spectrum provides the final, critical connections.

    • Benzyl to Piperidine: Look for a correlation from the benzylic protons (H-9, ~5.2 ppm) to the piperidine carbons C-2 and C-6. This ²J(H-C) correlation unequivocally links the benzyl group to the piperidine nitrogen.

    • Piperidine Ring Assignments:

      • Correlations from H-2 protons to the carbonyl carbon C-4 (³J) and the difluoro carbon C-3 (²J) will firmly place the H-2/C-2 group.

      • Correlations from H-5 protons to the carbonyl carbon C-4 (²J) will place the H-5/C-5 group on the other side of the ketone.

    • Quaternary Carbon Assignment: A correlation from H-9 to the carbamate carbonyl C-8 confirms this assignment. Correlations from H-11/15 to the quaternary ipso-carbon C-10 assign the phenyl ring's point of attachment.

Final NMR Assignment Summary

By systematically applying the strategy above, a complete and verified assignment can be made. The following table represents the expected chemical shifts and correlations based on the described analysis.

Table 1: Complete ¹H and ¹³C NMR Assignment for this compound in CDCl₃.

Atom No.¹³C δ (ppm)¹H δ (ppm)Multiplicity (¹H)Key HMBC Correlations (from H to C)
1----
2~48.0~3.90tC-3, C-4, C-6, C-8
3~115.0 (t)---
4~196.0---
5~42.0~2.80tC-3, C-4, C-6
6~45.0~3.75tC-2, C-5, C-8
8~155.0---
9~68.0~5.20sC-2, C-6, C-8, C-10
10~135.5---
11, 15~128.5~7.35mC-9, C-10, C-12/14, C-13
12, 14~128.8~7.35mC-10, C-11/15, C-13
13~128.4~7.35mC-11/15

Note: Chemical shifts (δ) are approximate and can vary slightly based on concentration and instrument. Multiplicities of piperidine protons are simplified to triplets (t) for this table but may appear as more complex multiplets in an experimental spectrum due to conformational effects and H-F coupling.

Conclusion

The structural elucidation of this compound serves as an excellent model for the power of a multi-dimensional NMR strategy. While 1D spectra provide initial clues, they are insufficient for resolving the ambiguities presented by this molecule. The systematic application of COSY, HSQC, and HMBC experiments allows for the creation of a complete connectivity map of the molecule, leading to the unambiguous assignment of every proton and carbon resonance. This robust methodology is directly applicable to a wide range of complex organic molecules encountered in pharmaceutical and chemical research, ensuring high confidence in structural characterization.

References

Mass spectrometry fragmentation pattern of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometry Fragmentation of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This application note provides a detailed examination of the mass spectrometric fragmentation behavior of this compound, a compound of interest in pharmaceutical research and drug development. Understanding the fragmentation pattern is essential for its unambiguous identification, structural elucidation, and metabolite profiling. This guide synthesizes established fragmentation principles of its constituent moieties—the N-carboxybenzyl (Cbz) protecting group, the piperidin-4-one core, and the gem-difluoro group—to predict a comprehensive fragmentation pathway under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) conditions. We present detailed protocols for analysis, proposed fragmentation mechanisms supported by diagrams, and a summary of key fragment ions to serve as a definitive reference for researchers in the field.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound incorporating several key functional groups that each contribute uniquely to its mass spectrometric fingerprint. The piperidine scaffold is a privileged structure in medicinal chemistry[1], the Cbz group is a ubiquitous amine protecting group, and the gem-difluoro motif is increasingly used to modulate the physicochemical properties of drug candidates. A robust analytical method to characterize such molecules is paramount. Mass spectrometry, particularly ESI-MS/MS, offers the requisite sensitivity and structural information for this purpose[2][3]. This document explains the causal logic behind the fragmentation, providing a predictive framework for this molecule and other structurally related compounds.

Molecular Structure and Properties

  • Compound Name: this compound

  • CAS Number: 1283720-88-6[4][5]

  • Molecular Formula: C₁₃H₁₃F₂NO₃[4][5]

  • Molecular Weight: 269.24 g/mol [4]

  • Monoisotopic Mass: 269.0863 g/mol

  • Predicted [M+H]⁺: 270.0941 m/z

Theoretical Fragmentation Principles

The fragmentation of the protonated molecule ([M+H]⁺) is predicted to be a composite of pathways dictated by its primary functional components.

  • N-Carboxybenzyl (Cbz) Group: The Cbz group is highly labile in the gas phase. Its fragmentation is dominated by cleavage at the benzylic C-O bond. This typically leads to two major, often diagnostic, fragmentation pathways:

    • Formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 .[6] This is a result of benzyl group cleavage and rearrangement.

    • Neutral loss of carbon dioxide (CO₂) from the carbamate, a common fragmentation for such groups.[7]

  • Piperidine Ring: As a heterocyclic amine, the piperidine ring's fragmentation is often initiated at the nitrogen atom. Under Collision-Induced Dissociation (CID), common pathways include:

    • Alpha-cleavage: The cleavage of a C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.[1][8] This pathway is particularly prominent in Electron Ionization (EI) but can also be observed in ESI-MS/MS.

    • Ring Fission/Opening: The piperidine ring can undergo cleavage to form various acyclic fragment ions.[1]

  • Gem-Difluoro Group: The presence of two fluorine atoms on the same carbon significantly influences fragmentation. While less documented than other groups, the high electronegativity of fluorine can direct cleavage pathways, often involving the loss of hydrogen fluoride (HF). The introduction of a gem-difluoro group can be a strategy for creating enzyme inhibitors.[9]

Proposed ESI-MS/MS Fragmentation Pathway

Under positive mode ESI, the molecule readily forms the protonated precursor ion [M+H]⁺ at m/z 270.1. The subsequent tandem mass spectrum is predicted to be rich with structurally informative product ions arising from the competing fragmentation of the Cbz group and the difluoropiperidinone ring.

The primary fragmentation events are hypothesized to originate from the labile Cbz moiety, leading to the formation of the tropylium ion and subsequent or parallel fragmentation of the heterocyclic core.

G cluster_main Proposed Fragmentation Cascade cluster_secondary Secondary Fragments M [M+H]⁺ This compound m/z 270.1 F91 Tropylium Ion [C₇H₇]⁺ m/z 91.1 M->F91 Loss of C₆H₆F₂NO₃• F178 [M+H - C₇H₇]• m/z 179.0 M->F178 Loss of Toluene (C₇H₈) - Rearrangement F162 [M+H - C₇H₈O]⁺ m/z 162.0 M->F162 Loss of Benzyl Alcohol (C₇H₈O, 108 Da) F226 [M+H - CO₂]⁺ m/z 226.1 M->F226 Loss of CO₂ (44 Da) F134 [F162 - CO]⁺ m/z 134.0 F162->F134 Loss of CO (28 Da) F114 [F134 - HF]⁺ m/z 114.0 F134->F114 Loss of HF (20 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.

Summary of Major Predicted Fragment Ions

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Identity of LossPutative Fragment Structure
270.1226.144.0CO₂Protonated Benzyl-difluoropiperidine
270.1179.091.1C₇H₇•Radical cation of the heterocyclic core
270.1162.0108.0C₇H₈OProtonated difluoro-oxopiperidine isocyanate
270.191.1179.0C₆H₆F₂NO₃•Tropylium cation
162.0134.028.0COAcyclic iminium ion
134.0114.020.0HFFluorinated iminium ion

Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a self-validating methodology for acquiring high-quality tandem mass spectra. The use of a standardized sample preparation and a systematic approach to optimizing MS parameters ensures reproducibility and trustworthiness of the results.

G cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample Preparation - Dissolve in MeOH/H₂O - Final conc. ~1 µg/mL lc 2. LC Separation - C18 Column - Gradient elution (ACN/H₂O + 0.1% FA) - Flow rate: 0.3 mL/min prep->lc ms1 3. Full Scan (MS1) - Scan m/z 100-500 - Identify [M+H]⁺ precursor ion (m/z 270.1) lc->ms1 ms2 4. Product Ion Scan (MS/MS) - Isolate m/z 270.1 - Apply stepped collision energy (e.g., 10-40 eV) - Acquire fragment spectrum ms1->ms2 analysis 5. Data Analysis - Correlate fragments with proposed pathway - Confirm elemental composition with high-res MS ms2->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and ensure the highest possible yield and purity. This document provides in-depth technical guidance, drawing from established chemical principles and field-proven insights.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various pharmaceutical agents. The introduction of the gem-difluoro group adjacent to the carbonyl is a key structural motif that can significantly enhance the metabolic stability and binding affinity of drug candidates.[1] The synthesis typically involves two main stages: the preparation of the N-Cbz protected 4-piperidone precursor and its subsequent geminal difluorination. This guide will address potential challenges in both stages.

Diagram: Synthetic Pathway Overview

Synthesis_Overview cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Gem-Difluorination A Commercially Available Starting Materials (e.g., 1-benzyl-4-piperidone) B Protection of the Amine (Cbz-Cl, base) A->B C Benzyl 4-oxopiperidine-1-carboxylate B->C D Benzyl 4-oxopiperidine-1-carboxylate F This compound D->F E Fluorinating Agent (e.g., DAST, Deoxo-Fluor®) E->F

Caption: General two-part synthetic route to the target compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that may arise during the synthesis.

Part 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (Precursor)

Question 1: My yield for the Cbz-protection of 1-benzyl-4-piperidone is low. What are the common causes?

Answer: Low yields in the Cbz-protection step often stem from incomplete reaction or side reactions. Here are some troubleshooting steps:

  • Reagent Quality: Ensure your benzyl chloroformate (Cbz-Cl) is fresh. Over time, it can hydrolyze to benzyl alcohol and HCl, reducing its effectiveness.

  • Base Selection and Stoichiometry: A common method is the Schotten-Baumann reaction, which uses a base like sodium carbonate or sodium bicarbonate in a biphasic system (e.g., THF/water).[2][3] Ensure at least two equivalents of base are used to neutralize the HCl byproduct and drive the reaction to completion. For more sensitive substrates, an organic base like triethylamine or diisopropylethylamine in an anhydrous organic solvent can be used.

  • Reaction Temperature: The reaction is typically performed at 0°C to control the exothermicity and minimize side reactions.[2] Allowing the reaction to warm to room temperature prematurely can lead to degradation of the Cbz-Cl.

  • Work-up Procedure: During the aqueous work-up, ensure the pH is appropriately controlled to prevent hydrolysis of the desired carbamate product. An acidic workup should be avoided until after the product is extracted.

Question 2: I am having difficulty purifying the Benzyl 4-oxopiperidine-1-carboxylate. What are the recommended methods?

Answer: Purification of the precursor is crucial for the success of the subsequent fluorination step.

  • Column Chromatography: This is the most common method. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective. The polarity of the product is moderate, so a starting solvent system of 10-20% ethyl acetate in hexanes, gradually increasing to 30-40%, should provide good separation from less polar starting materials and more polar byproducts.

  • Crystallization: If the crude product is a solid or a viscous oil that tends to crystallize, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether) can be an effective and scalable purification method.

Part 2: Gem-Difluorination Reaction

Question 3: My gem-difluorination reaction with DAST or Deoxo-Fluor® is giving a low yield of the desired product. What should I investigate?

Answer: Low yields in this critical step can be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Strictly Anhydrous Conditions: DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are extremely sensitive to moisture.[4][5] Any residual water in the starting material, solvent, or reaction vessel will consume the reagent and generate HF, leading to lower yields and potential side reactions. Ensure all glassware is oven-dried, and solvents are freshly distilled from an appropriate drying agent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Stoichiometry and Addition: For the conversion of a ketone to a gem-difluoride, at least 2.5 to 3 equivalents of the fluorinating agent are typically required.[4] Adding the reagent slowly at a low temperature (e.g., -78 °C or 0 °C) can help to control the reaction rate and minimize the formation of byproducts.

  • Reaction Temperature and Time: The optimal temperature and reaction time can vary. It is often beneficial to start the reaction at a low temperature and slowly warm it to room temperature.[6] Monitoring the reaction by TLC or crude 19F NMR is highly recommended to determine the point of maximum conversion and avoid product degradation from prolonged reaction times.

  • Solvent Choice: Anhydrous dichloromethane (DCM) is a common solvent for these reactions.[6] Other non-protic solvents like acetonitrile can also be used.[1] It is important to ensure the solvent is compatible with the fluorinating agent.

Question 4: I am observing significant amounts of a mono-fluorinated byproduct. How can I favor the formation of the gem-difluoro compound?

Answer: The formation of the mono-fluorinated intermediate is a common issue. To drive the reaction to completion:

  • Increase Reagent Equivalents: Insufficient fluorinating agent is a primary cause of incomplete reaction. Increasing the equivalents of DAST or Deoxo-Fluor® can help push the reaction towards the desired difluorinated product.

  • Elevate Reaction Temperature: After the initial addition at low temperature, gradually warming the reaction to room temperature or even gentle refluxing (use caution with DAST, as it can decompose explosively at higher temperatures) may be necessary to fluorinate the more stable mono-fluoro intermediate.[6] Deoxo-Fluor® is generally more thermally stable than DAST.[5]

  • Longer Reaction Time: As mentioned previously, monitoring the reaction is key. It may simply require a longer reaction time for the second fluorination to occur.

Question 5: My reaction is producing a complex mixture of byproducts, including what appears to be elimination products. What is causing this and how can I prevent it?

Answer: The formation of elimination byproducts, such as α,β-unsaturated fluoro-olefins, can be a significant problem, especially with cyclic ketones.

  • Mechanism of Side Reactions: These byproducts can arise from the enol or enolate form of the starting ketone or the mono-fluorinated intermediate. The fluorinating agent can act as a Lewis acid, promoting elimination.

  • Control of Reaction Temperature: Maintaining a low reaction temperature for as long as possible can help to suppress these elimination pathways.

  • Choice of Fluorinating Agent: In some cases, one fluorinating agent may give cleaner results than another. For example, if DAST is leading to significant decomposition, switching to the more thermally stable Deoxo-Fluor® might be beneficial.[5]

  • Use of a Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base can sometimes help to scavenge any acidic byproducts that may catalyze elimination, though this should be approached with caution as it can also promote enolization.

Diagram: Troubleshooting Workflow for Low Yield in Difluorination

Troubleshooting_Workflow Start Low Yield of This compound Q1 Are reaction conditions strictly anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the stoichiometry of the fluorinating agent sufficient? A1_Yes->Q2 Fix1 Dry all glassware, solvents, and starting materials. Use inert atmosphere. A1_No->Fix1 Fix1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are mono-fluorinated byproducts observed? A2_Yes->Q3 Fix2 Increase equivalents of DAST or Deoxo-Fluor® (typically 2.5-3 eq.). A2_No->Fix2 Fix2->Q2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Fix3 Increase reaction time and/or gradually increase temperature. Monitor by TLC/19F NMR. A3_Yes->Fix3 Q4 Are elimination or decomposition products present? A3_No->Q4 End Optimized Yield Fix3->End A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Fix4 Maintain low temperature. Consider switching to a more thermally stable fluorinating agent (e.g., Deoxo-Fluor®). A4_Yes->Fix4 A4_No->End Fix4->End

Caption: A step-by-step guide to diagnosing and resolving low yield issues.

Frequently Asked Questions (FAQs)

Q1: Which fluorinating agent is best for this synthesis: DAST, Deoxo-Fluor®, or Selectfluor®?

A: Both DAST and Deoxo-Fluor® are commonly used nucleophilic fluorinating agents for converting ketones to gem-difluorides. Deoxo-Fluor® is generally considered more thermally stable and may provide better yields with fewer byproducts in some cases.[5] Selectfluor® is an electrophilic fluorinating agent and is typically used for fluorinating enol ethers or enolates. While it can be used for the difluorination of ketones, it may require a two-step process involving the formation of an intermediate like a dithiolane.[7][8][9] For a direct conversion of the ketone, DAST or Deoxo-Fluor® are the more conventional choices.

Q2: What are the key safety precautions when working with DAST and Deoxo-Fluor®?

A: These reagents are hazardous and must be handled with extreme care in a well-ventilated fume hood.

  • Toxicity: They can release HF upon contact with moisture, which is highly corrosive and toxic.

  • Thermal Instability: DAST, in particular, can decompose violently upon heating.[6] Avoid high temperatures and distillation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves resistant to these chemicals.

  • Quenching: Reactions should be quenched carefully by slowly adding the reaction mixture to a cooled, stirred solution of a base like sodium bicarbonate.

Q3: How can I effectively purify the final product, this compound?

A: The purification of fluorinated compounds can be challenging due to their unique properties.

  • Column Chromatography: Standard silica gel chromatography is often effective. A gradient of ethyl acetate in hexanes is a good starting point.

  • Specialized Stationary Phases: For difficult separations, fluorous solid-phase extraction (FSPE) using a fluorous silica gel can be employed.[10] This technique separates compounds based on their fluorine content.

  • Preparative HPLC: For achieving high purity (>98%), preparative reverse-phase HPLC is a powerful technique.[1]

Q4: What are the expected NMR characteristics of the final product?

A: NMR spectroscopy is essential for confirming the structure of the final product.

  • ¹H NMR: The proton signals for the piperidine ring will be split by the adjacent fluorine atoms, resulting in more complex multiplets compared to the starting material.

  • ¹³C NMR: The carbon atom bearing the two fluorine atoms (C3) will appear as a triplet due to C-F coupling. The adjacent carbons will also show coupling to the fluorine atoms.

  • ¹⁹F NMR: This is the most diagnostic technique. The two fluorine atoms are diastereotopic and will likely appear as two separate signals, each being a doublet due to geminal F-F coupling. The chemical shift is expected to be in the range of -90 to -120 ppm (relative to CFCl₃).[11][12][13]

Experimental Protocols

Protocol 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (Precursor)

This protocol is a representative procedure based on standard Cbz-protection methods.[2][3]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-4-piperidone (1.0 eq.). Dissolve it in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.2 eq.) to the stirred solution.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (gradient elution with ethyl acetate in hexanes) to yield Benzyl 4-oxopiperidine-1-carboxylate.

Protocol 2: Synthesis of this compound

This protocol is a representative procedure for gem-difluorination using Deoxo-Fluor®, which is often preferred for its greater thermal stability.[5]

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (2.5-3.0 eq.) to the stirred solution via syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC and/or crude ¹⁹F NMR.

  • Quenching: Carefully and slowly add the reaction mixture to a cooled, vigorously stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (gradient elution with ethyl acetate in hexanes) to obtain this compound.

Quantitative Data Summary

ParameterPrecursor SynthesisGem-Difluorination
Key Reagents 1-benzyl-4-piperidone, Cbz-Cl, NaHCO₃Benzyl 4-oxopiperidine-1-carboxylate, Deoxo-Fluor®
Typical Solvents THF/WaterAnhydrous DCM
Reaction Temperature 0 °C to room temperature-78 °C to room temperature
Typical Yield 80-95%50-75% (highly dependent on substrate and conditions)
Purification Method Column ChromatographyColumn Chromatography / Preparative HPLC

References

Technical Support Center: Optimizing Fluorination Conditions for Piperidone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of piperidone precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into these valuable heterocyclic scaffolds. Fluorinated piperidines are crucial motifs in medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your synthetic routes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the fluorination of piperidone precursors, offering potential causes and actionable solutions to get your research back on track.

Issue 1: Low or No Conversion of the Piperidone Starting Material

You've set up your reaction, but analysis by TLC, GC-MS, or NMR shows a significant amount of unreacted starting material.

Potential Causes & Solutions

  • Inactive Fluorinating Reagent: Many fluorinating agents are sensitive to moisture.[3] Electrophilic reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are generally stable solids but should be stored in a desiccator.[4][5] Nucleophilic reagents like diethylaminosulfur trifluoride (DAST) can decompose upon exposure to moisture or at elevated temperatures.[6]

    • Solution: Use a fresh bottle of the fluorinating reagent or a newly opened container. Ensure all glassware is oven-dried or flame-dried, and reactions are run under an inert atmosphere (e.g., argon or nitrogen).

  • Insufficient Reagent Equivalents: Sterically hindered piperidone precursors may require an excess of the fluorinating agent to achieve full conversion.[6]

    • Solution: Incrementally increase the equivalents of the fluorinating reagent (e.g., from 1.1 eq. to 1.5 or 2.0 eq.). Monitor the reaction progress to find the optimal amount.

  • Suboptimal Reaction Temperature: Certain fluorination reactions, particularly deoxyfluorinations of hydroxypiperidines with reagents like DAST, may necessitate heating to proceed at a practical rate.[6][7]

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Be mindful that higher temperatures can also encourage the formation of side products.[8]

  • Inadequate Activation of the Substrate (for Electrophilic Fluorination): Electrophilic fluorination typically requires the formation of an enolate or a related nucleophilic intermediate from the piperidone.[5]

    • Solution: Ensure your base is strong enough to deprotonate the piperidone precursor effectively. Common bases include lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS), or lithium hexamethyldisilazide (LiHMDS). The choice of base and solvent can significantly impact enolate formation and subsequent fluorination.

Issue 2: Poor Regioselectivity – Fluorine Addition at the Wrong Position

The fluorine atom is incorporated into the piperidone ring, but not at the desired carbon.

Potential Causes & Solutions

  • Thermodynamic vs. Kinetic Enolate Formation: The regioselectivity of fluorination is often dictated by the enolate that is formed. The kinetic enolate (formed faster at low temperatures with a strong, hindered base) and the thermodynamic enolate (more stable, formed at higher temperatures with a weaker base) will lead to fluorination at different positions.

    • Solution: To favor the kinetic enolate, use a strong, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C). For the thermodynamic enolate, a weaker base at room temperature or with gentle heating might be more appropriate.

  • Directing Group Effects: The presence of certain functional groups on the piperidone ring can direct the fluorination to a specific position.[3]

    • Solution: Consider how existing substituents on your piperidone precursor might influence the site of deprotonation and subsequent fluorination. It may be necessary to modify your synthetic strategy to install a directing group that favors fluorination at the desired position.

Issue 3: Formation of Multiple Products and Side Reactions

Your reaction mixture is complex, showing several spots on a TLC plate or multiple peaks in the GC-MS, indicating the formation of undesired byproducts.

Potential Causes & Solutions

  • Over-fluorination: The monofluorinated product can sometimes be more acidic than the starting material, leading to a second deprotonation and the formation of a difluorinated byproduct.[9]

    • Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of the fluorinating reagent. Adding the fluorinating agent slowly at a low temperature can also help to minimize over-fluorination.

  • Elimination Reactions: For α-fluoroketones, elimination of HF can occur, especially under basic conditions or at elevated temperatures, leading to the formation of α,β-unsaturated ketones.

    • Solution: Employ milder reaction conditions and a non-nucleophilic base. Quench the reaction carefully at a low temperature.

  • Rearrangement Reactions: With reagents like DAST, carbocationic intermediates can be formed, which are susceptible to Wagner-Meerwein or pinacol-type rearrangements.[8]

    • Solution: If rearrangements are suspected, consider alternative fluorinating agents that proceed through different mechanisms. For deoxyfluorinations, reagents like Deoxo-Fluor® may sometimes give cleaner reactions.

  • Solvent Reactivity: Some electrophilic fluorinating agents can react exothermically and violently with certain solvents. For example, Selectfluor® can react with DMF.[3][6]

    • Solution: Always consult the safety data sheet (SDS) for your fluorinating reagent and choose a compatible, anhydrous solvent. Acetonitrile and dichloromethane are common choices for many electrophilic fluorinations.[3]

Issue 4: Decomposition of Starting Material or Product

The starting material is consumed, but the desired fluorinated product is not formed in a significant yield, suggesting decomposition.

Potential Causes & Solutions

  • Substrate Sensitivity: Piperidone precursors with sensitive functional groups may not be stable to the reaction conditions.

    • Solution: Protect sensitive functional groups before the fluorination step. For example, amines are often protected with Boc, Cbz, or tosyl groups.

  • Harsh Reaction Conditions: Strongly acidic or basic conditions, or high temperatures, can lead to the decomposition of either the starting material or the fluorinated product.

    • Solution: Explore milder fluorinating reagents or reaction conditions. For sensitive substrates, enzymatic fluorination or phase-transfer catalysis could be viable alternatives.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fluorination of piperidone precursors.

Q1: What are the main strategies for fluorinating piperidone precursors?

There are two primary strategies:

  • Electrophilic Fluorination: This involves the reaction of a nucleophilic form of the piperidone (typically an enolate) with an electrophilic fluorine source ("F+").[5] Common reagents include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and other N-F compounds.[5][10] This is a widely used method for introducing fluorine alpha to the carbonyl group.

  • Nucleophilic Fluorination: This method uses a nucleophilic fluoride source (F⁻) to displace a leaving group.[6] For piperidone precursors, this often involves the deoxyfluorination of a corresponding hydroxypiperidine using a reagent like diethylaminosulfur trifluoride (DAST).[6][7] Another approach is the hydrogenation of readily available fluoropyridines to produce fluorinated piperidines.[1][11]

Q2: How do I choose the right fluorinating agent for my specific piperidone precursor?

The choice of reagent is critical and depends on the desired transformation:

  • For α-fluorination of the piperidone carbonyl: Electrophilic reagents like Selectfluor® or NFSI are the go-to choices.[5][9]

  • To convert a hydroxyl group to a fluorine atom (deoxyfluorination): DAST or Deoxo-Fluor® are commonly used.[6][7]

  • To convert a ketone to a gem-difluoro group: DAST is a suitable reagent.[6][8]

Q3: What are the key safety precautions to take when working with fluorinating agents?

Safety is paramount. Always adhere to the following:

  • Consult the SDS: Before using any fluorinating reagent, thoroughly read its Safety Data Sheet.

  • Use a Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid Incompatible Solvents: Be aware of solvent incompatibilities. For instance, Selectfluor® can react exothermically with DMF.[3][6]

  • Quenching: Quench reactions carefully, typically by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride at a low temperature.

Q4: How can I monitor the progress of my fluorination reaction?

Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of the starting material and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for identifying and quantifying fluorinated species. ¹H and ¹³C NMR are also essential for structural elucidation.[12][13]

Q5: My fluorinated piperidine is volatile. How can I minimize its loss during workup and purification?

Volatility can be a challenge, especially with smaller, unprotected fluorinated piperidines.[1]

  • In Situ Protection: After the reaction is complete, consider adding a protecting group (e.g., Boc anhydride for an N-H piperidine) to the crude reaction mixture. This increases the molecular weight and reduces volatility.[1]

  • Careful Evaporation: When removing solvents, use a rotary evaporator with a cold trap and apply vacuum judiciously. Avoid excessive heating.

  • Alternative Purification: Instead of column chromatography on silica gel, which can sometimes lead to product loss, consider other purification techniques like preparative HPLC or crystallization if applicable.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic α-Fluorination of an N-Protected Piperidone using Selectfluor®

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the N-protected piperidone precursor (1.0 eq.) in anhydrous tetrahydrofuran (THF) to make a 0.1 M solution.

  • Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

  • Fluorination: In a separate flame-dried flask, dissolve Selectfluor® (1.2 eq.) in anhydrous dimethylformamide (DMF) or acetonitrile (MeCN). Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Deoxyfluorination of an N-Protected 4-Hydroxypiperidine using DAST

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the N-protected 4-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) to make a 0.2 M solution.

  • Fluorination: Cool the solution to -78 °C. Add diethylaminosulfur trifluoride (DAST) (1.5 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[7]

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Fluorinating Agents for Piperidone Precursors
ReagentTypeCommon ApplicationsAdvantagesDisadvantages
Selectfluor® Electrophilicα-Fluorination of ketonesStable, easy to handle solid, highly reactive.[4][14]Can be expensive, potential for over-fluorination.[15]
NFSI Electrophilicα-Fluorination of ketonesStable solid, good reactivity.[5]Can be less reactive than Selectfluor® for some substrates.[14]
DAST NucleophilicDeoxyfluorination of alcohols, conversion of ketones to gem-difluorides.[6]Versatile reagent.Thermally unstable, can promote rearrangements.[6][8]
Pd/C, H₂ N/AHydrogenation of fluoropyridines.Access to a wide range of fluorinated piperidines from readily available precursors.[1][11]Requires specialized hydrogenation equipment.

Visualizations

Diagram 1: General Workflow for Electrophilic Fluorination

G cluster_prep Preparation cluster_enolate Enolate Formation cluster_fluorination Fluorination cluster_workup Work-up & Purification start N-Protected Piperidone dissolve Dissolve in Anhydrous Solvent (e.g., THF) start->dissolve cool_enolate Cool to -78 °C dissolve->cool_enolate add_base Add Strong Base (e.g., LDA) cool_enolate->add_base add_fluorinating_agent Add Electrophilic Fluorinating Agent (e.g., Selectfluor®) add_base->add_fluorinating_agent warm_react Warm to RT and Stir add_fluorinating_agent->warm_react quench Quench Reaction warm_react->quench extract Extract with Organic Solvent quench->extract purify Purify (e.g., Column Chromatography) extract->purify end α-Fluorinated Piperidone purify->end

Caption: Workflow for the electrophilic fluorination of piperidones.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

G cluster_reagent Reagent Issues cluster_conditions Reaction Conditions start Low or No Conversion inactive_reagent Inactive Fluorinating Agent? start->inactive_reagent insufficient_reagent Insufficient Reagent? start->insufficient_reagent low_temp Temperature Too Low? start->low_temp poor_activation Poor Substrate Activation? start->poor_activation sol_fresh_reagent Use Fresh Reagent, Ensure Anhydrous Conditions inactive_reagent->sol_fresh_reagent Solution sol_increase_eq Increase Equivalents of Fluorinating Agent insufficient_reagent->sol_increase_eq Solution sol_increase_temp Gradually Increase Reaction Temperature low_temp->sol_increase_temp Solution sol_optimize_base Optimize Base and Solvent for Enolate Formation poor_activation->sol_optimize_base Solution

Caption: Troubleshooting guide for low fluorination reaction yield.

References

Preventing decomposition of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for preventing the decomposition of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

Technical Support Center: this compound

A Guide to Stability and Handling

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this important fluorinated building block. As Senior Application Scientists, we understand that compound stability is paramount to successful and reproducible research. This guide provides in-depth, experience-driven answers and protocols to help you prevent decomposition and ensure the integrity of your material.

The structure of this compound contains two key functionalities that can be susceptible to degradation under common laboratory conditions: the benzyloxycarbonyl (Cbz) protecting group and the α,α-difluoro-ketone moiety within the piperidine ring. Understanding the lability of these groups is the first step toward preventing unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is showing signs of degradation. What are the most likely chemical reasons?

Decomposition of this compound typically originates from one of two structural features:

  • Hydrolysis of the Carbamate Linkage: The benzyloxycarbonyl (Cbz) group is a carbamate, which is susceptible to cleavage under both acidic and basic conditions.[1][2][3] This is the most common decomposition pathway.

    • Base-Mediated Hydrolysis: Hydroxide ions or other strong bases can attack the electrophilic carbonyl carbon of the carbamate, leading to the release of the unprotected piperidine, carbon dioxide, and benzyl alcohol.[1][4]

    • Acid-Mediated Cleavage: Strong acids, such as HBr in acetic acid, are routinely used to deprotect Cbz groups.[5][6] Even exposure to moderately acidic conditions (e.g., standard silica gel) can slowly catalyze this degradation.

  • Instability of the α,α-Difluoro-Ketone System: The core heterocyclic ring contains an α,α-difluoro-ketone. While β-amino ketones are generally more stable than their α-amino counterparts, related structures like α-amino α'-fluoro ketones are known to be inherently unstable.[7][8][9] They can undergo enolization followed by the elimination of a fluoride ion, leading to fragmentation.[7][8] The presence of two electron-withdrawing fluorine atoms significantly increases the electrophilicity of the ketone's carbonyl carbon, making it more susceptible to nucleophilic attack.[10]

Below is a diagram illustrating these primary degradation pathways.

G cluster_main This compound cluster_path1 Carbamate Hydrolysis cluster_path2 Fluoro-Ketone Instability main C₁₃H₁₃F₂NO₃ prod1 3,3-Difluoro-4-oxopiperidine main->prod1 H⁺ or OH⁻ prod3 Enolization/ Fluoride Elimination main->prod3 Base or Nucleophile prod2 Benzyl Alcohol + CO₂ prod4 Ring-Opened Products/ Fragments prod3->prod4

Caption: Potential decomposition pathways for the target compound.

Q2: What are the definitive best practices for storing this compound to ensure long-term stability?

To mitigate the risk of hydrolysis and other degradation pathways, stringent storage conditions are essential.

  • Temperature: Store at -20°C or below. Low temperatures drastically reduce the rate of all chemical reactions, including decomposition.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This prevents exposure to atmospheric moisture, which can initiate hydrolysis.

  • Container: Use a tightly sealed vial with a PTFE-lined cap. For very sensitive applications, consider flame-sealing the compound in an ampoule.

  • Light: Protect from light, as UV radiation can potentially energize and break chemical bonds over long periods, although this is a secondary concern compared to moisture and temperature.

Q3: I need to run a reaction. Which solvents, reagents, and conditions should I absolutely avoid?

Compatibility is key. Based on the known decomposition pathways, a range of common lab reagents should be avoided or used with extreme caution. The following table summarizes these recommendations.

CategoryAvoid Reasoning Recommended Alternatives
Acids Strong protic acids (HCl, H₂SO₄), HBr/AcOH, strong Lewis acids (e.g., AlCl₃).[6][11]Catalyzes the cleavage of the Cbz protecting group.[5][12]If acidity is required, use milder, buffered systems or weak acids like acetic acid sparingly at low temperatures.
Bases Strong bases (NaOH, KOH, LiOH, alkoxides like NaOMe/t-BuOK).[4]Rapidly hydrolyzes the carbamate ester. Can also promote enolization and subsequent fragmentation of the fluoro-ketone moiety.[1]Use mild organic bases (triethylamine, DIPEA) or inorganic bases like NaHCO₃ or K₂CO₃. Control stoichiometry carefully.
Solvents Protic solvents (Methanol, Ethanol, Water) if acidic or basic catalysts are present.Can participate in solvolysis/hydrolysis of the carbamate.Aprotic solvents (DCM, THF, Acetonitrile, Toluene, Ethyl Acetate). Ensure they are anhydrous.
Nucleophiles Primary/secondary amines, thiols, hydrazine.Can attack the carbamate carbonyl, leading to Cbz cleavage. Can also add to the activated ketone carbonyl.If necessary, perform reactions at low temperatures and monitor carefully by TLC or LC-MS to minimize side reactions.
Reductive Agents H₂ with Pd/C, Ni, Pt catalysts.[6][11]These are standard conditions for Cbz hydrogenolysis, which will cleave the protecting group to yield toluene, CO₂, and the free amine.[12]If a reduction elsewhere in the molecule is needed, choose a reagent that is orthogonal to the Cbz group (e.g., NaBH₄ for ketone reduction, if selective).

Troubleshooting Guide: Common Experimental Issues

Problem: Significant material loss and new impurities are observed after an aqueous workup.
  • Likely Cause: You have likely induced either acid- or base-catalyzed hydrolysis of the Cbz group during the extraction process. Washing with 1M HCl or 1M NaOH, while common, is too harsh for this compound.

  • Troubleshooting Steps & Solution:

    • Maintain Neutrality: Avoid any strong acid or base washes.

    • Use a Buffered Wash: If you need to neutralize the reaction mixture, use a saturated solution of sodium bicarbonate (NaHCO₃), which is a weak base, and add it slowly to control any gas evolution.[13]

    • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove bulk water and water-soluble impurities.

    • Work Cold: Perform the entire extraction process in an ice bath to reduce the rate of potential decomposition.

    • Minimize Contact Time: Do not let the organic and aqueous layers sit in the separatory funnel for extended periods. Separate the layers promptly.

Problem: The compound streaks on a TLC plate and gives poor recovery after silica gel column chromatography.
  • Likely Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) and can act as a solid-phase acid catalyst, causing the compound to decompose directly on the column.[7] This is a very common issue with acid-sensitive compounds.

  • Troubleshooting Steps & Solution:

    • Neutralize the Silica: The most robust solution is to use deactivated, or neutral, silica gel. This can be prepared by slurrying the silica gel in your desired eluent containing 1-2% triethylamine (or another volatile base like pyridine), then removing the solvent under reduced pressure.

    • Choose an Appropriate Eluent: Avoid using alcohols like methanol in your eluent if possible, as they are nucleophilic and can contribute to degradation on the solid support. Hexanes/Ethyl Acetate or DCM/Ether are often better choices.

    • Work Quickly: Do not let the column run overnight. Elute the compound as quickly as is reasonably possible while maintaining good separation.

    • Consider Alternatives: If the compound is still too unstable, avoid silica gel altogether. Alternative purification methods include:

      • Crystallization: If the product is a solid.

      • Preparative TLC: Allows for faster separation.

      • Reverse-Phase Chromatography (C18): Operates under different pH conditions (often with formic acid or ammonia buffers) that may be more suitable.

Experimental Protocols

Protocol 1: Recommended Gentle Aqueous Workup

This protocol is designed to isolate the product while minimizing hydrolytic decomposition.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0°C in an ice-water bath.

  • Quenching: Slowly add a saturated aqueous solution of NH₄Cl (if the reaction was basic) or saturated aqueous NaHCO₃ (if the reaction was acidic) to quench the reagents.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl Acetate or DCM) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • 1x Saturated aqueous NaHCO₃

    • 1x Deionized Water

    • 1x Saturated aqueous NaCl (Brine)

  • Drying & Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<40°C).

Caption: Recommended workflow for a gentle aqueous workup.

Protocol 2: Monitoring for Decomposition Products by LC-MS

Regularly checking the purity of your sample is crucial. LC-MS is the ideal tool for this.

  • Sample Prep: Prepare a dilute solution of your compound (~1 mg/mL) in acetonitrile or methanol.

  • LC Method: Use a standard C18 reverse-phase column. A simple gradient method is usually sufficient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 10 minutes).

  • MS Detection: Use electrospray ionization (ESI) in positive mode.

  • Analysis: Monitor for the expected mass of the parent compound and the potential decomposition products listed in the table below.

Compound NameStructure SketchMolecular FormulaExpected [M+H]⁺ (m/z)
Parent Compound This compoundC₁₃H₁₃F₂NO₃286.09
Hydrolysis Product 3,3-Difluoro-4-oxopiperidineC₅H₇F₂NO152.05
Benzylamine Adduct (from Cbz cleavage) N-Benzyl-3,3-difluoro-4-oxopiperidineC₁₂H₁₃F₂NO242.10

References

Technical Support Center: Byproduct Analysis in the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting byproduct formation in the synthesis of fluorinated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by fluorination chemistry. The introduction of fluorine can dramatically alter the electronic properties and reactivity of heterocyclic systems, often leading to unexpected side reactions and complex product mixtures.[1][2][3][4] This resource provides practical, field-proven insights to help you identify, minimize, and manage unwanted byproducts, thereby improving your reaction yields and simplifying purification.

Frequently Asked Questions (FAQs)

Here are some quick answers to common issues encountered during the synthesis of fluorinated heterocycles.

Q1: My reaction has stalled, showing low conversion of the starting material. What are the likely causes and immediate solutions?

A: Stalled reactions are often due to reagent deactivation or inhibition by a byproduct. A primary culprit is hydrogen fluoride (HF), a common byproduct when using reagents like DAST (diethylaminosulfur trifluoride).[5] HF can protonate your substrate or the fluorinating agent, reducing their reactivity.

  • Quick Solution: Add an acid scavenger to your reaction. For small-scale syntheses, sodium bicarbonate or calcium carbonate can effectively neutralize generated HF. On a larger scale, consider using a milder fluorinating reagent or a flow chemistry setup that incorporates an in-line scavenger cartridge.[5][6]

Q2: I'm observing multiple unidentified spots on my TLC or numerous peaks in my LC-MS. What's the general cause and how can I simplify the product mixture?

A: The formation of multiple byproducts typically points to a lack of reaction selectivity or product instability under the given conditions.[5]

  • Over-fluorination: Highly activated substrates may undergo multiple fluorination events. To mitigate this, reduce the reaction temperature and the equivalents of your fluorinating agent. Monitor the reaction progress closely to stop it upon the formation of the desired product.[5]

  • Rearrangement Reactions: Fluorinating agents like DAST can generate carbocationic intermediates that are prone to rearrangement, leading to a mixture of constitutional isomers.[5] Consider using a less-ionizing solvent or a fluorinating reagent less prone to forming carbocations, such as Deoxo-Fluor.[5]

Q3: I'm using Selectfluor™, but the reaction is not proceeding as expected. What factors could be at play?

A: While Selectfluor™ is a versatile electrophilic fluorinating agent, its efficacy is highly dependent on the reaction conditions.

  • Solvent Choice: The reaction medium is critical. For instance, a co-solvent system of water and chloroform has been shown to be effective for the fluorination of 2-aminopyridines.[1][7] However, be aware that some electrophilic reagents like Selectfluor can react exothermically and sometimes explosively with solvents like DMF, pyridine, and DMSO.[7][8] Always verify the compatibility of your fluorinating agent with the chosen solvent.[7]

  • Presence of a Base: The addition of a base can be crucial for the success of the reaction.

  • Reagent Integrity: Ensure that the Selectfluor™ has been stored correctly and has not degraded.

Q4: How does the introduction of fluorine affect the purification of my heterocyclic compound?

A: The incorporation of a fluorine atom can significantly alter the polarity of your molecule compared to the non-fluorinated starting material.[7]

  • Standard Techniques: Column chromatography on silica gel is a common and effective purification method.[7] The choice of eluent will need to be optimized based on the new polarity of your fluorinated product.

  • Alternative Strategies: If standard chromatography is challenging, consider the following:

    • Scavenger Resins: For removing excess electrophilic fluorinating agents (e.g., Selectfluor™), a nucleophilic scavenger resin (amine-functionalized) can be used. For acidic byproducts like HF, a basic scavenger resin is effective.[5]

    • Liquid-Liquid Extraction: A well-chosen biphasic solvent system may allow for the selective extraction of either the product or the byproducts.[5]

    • Distillation or Sublimation: For volatile products with non-volatile byproducts, these techniques can be highly effective.[5]

In-Depth Troubleshooting Guides

This section provides a more detailed analysis of specific byproduct formation scenarios, including their mechanisms and comprehensive solutions.

Troubleshooting Scenario 1: Hydrodefluorination and Defluorination Byproducts

Issue: You observe byproducts with a mass corresponding to the replacement of one or more fluorine atoms with hydrogen, or complete loss of fluorine.

Causality: Hydrodefluorination (HDF) is the substitution of a C-F bond with a C-H bond.[9] This can be a significant side reaction, particularly in the presence of a hydrogen source and a metal catalyst.[9][10][11] Reductive hydrodefluorination can also occur through a series of single electron transfer steps.[9] Defluorination can also be triggered by reaction with hydrated electrons, with the ease of C-F bond cleavage being highly dependent on the molecular structure.[12][13]

Mechanism Visualization: Catalytic Hydrodefluorination Cycle

HDF_Cycle Catalyst Metal Catalyst (e.g., Ni(0)) Intermediate1 Ar-M-F (Oxidative Addition Product) Substrate Ar-F Substrate->Catalyst Oxidative Addition H_Source H-Source (e.g., HCl) Intermediate1->H_Source Protonolysis Byproduct M-F-Cl Intermediate1->Byproduct Forms byproduct Intermediate2 Ar-M-H Intermediate2->Catalyst Regeneration Product Ar-H (Hydrodefluorination Product) Intermediate2->Product Reductive Elimination

Caption: Catalytic cycle for hydrodefluorination.

Analytical Protocol for Identification:

  • Mass Spectrometry (GC-MS or LC-MS): Look for peaks with masses corresponding to [M-F+H] or [M-nF+nH]. High-resolution mass spectrometry can confirm the elemental composition.

  • ¹⁹F NMR Spectroscopy: The absence or reduction in the intensity of specific fluorine signals compared to the starting material or desired product is a key indicator. New signals may also appear for partially defluorinated species.

  • ¹H NMR Spectroscopy: The appearance of new signals in the aromatic or aliphatic region, often coupled to remaining fluorine atoms (observe for J-coupling), can confirm HDF.

Mitigation Strategies:

StrategyRationale
Use Anhydrous Reagents and Solvents Moisture can be a source of protons for hydrodefluorination.
Avoid Reductive Conditions If possible, avoid strong reducing agents or catalytic systems known to promote HDF.
Modify the Catalyst In metal-catalyzed reactions, changing the ligands or the metal center can alter the propensity for C-F bond activation.[9]
Control Reaction Temperature Higher temperatures can sometimes favor side reactions like HDF.
Troubleshooting Scenario 2: Solvent-Derived Byproducts

Issue: You identify byproducts that incorporate fragments of your reaction solvent.

Causality: Some fluorinating reagents are highly reactive and can react with common laboratory solvents.[8] Additionally, in reactions that proceed through cationic intermediates, nucleophilic solvents can be trapped, leading to undesired byproducts.[14] For example, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), while often used to stabilize cationic intermediates, can act as nucleophiles under certain conditions.[14] Some "inert" hydrofluoroether solvents can also react with common reagents like tertiary amines.[15]

Mechanism Visualization: Solvent Trapping of a Cationic Intermediate

Solvent_Trapping Start Heterocycle-LG Cation Heterocycle⁺ Start->Cation -LG⁻ Product Fluorinated Heterocycle Cation->Product + F⁻ (Desired Path) Byproduct Solvent-Adduct Byproduct Cation->Byproduct + Solvent (Side Reaction) Fluoride F⁻ Solvent Nucleophilic Solvent (e.g., MeCN)

Caption: Competing pathways of fluoride addition and solvent trapping.

Analytical Protocol for Identification:

  • Mass Spectrometry (GC-MS or LC-MS): Search for masses corresponding to [M + Solvent - Leaving Group] or [Product + Solvent - H].

  • NMR Spectroscopy (¹H, ¹³C): Look for characteristic signals of the solvent molecule incorporated into the structure of the byproduct. For example, a singlet at ~2 ppm in the ¹H NMR would be indicative of an acetonitrile adduct.

Mitigation Strategies:

StrategyRationale
Choose a Non-Nucleophilic Solvent Use solvents with low nucleophilicity such as dichloromethane (DCM), chloroform, or perfluorinated solvents.[16]
Check Reagent-Solvent Compatibility Always consult the literature or safety data sheets for known incompatibilities between your fluorinating agent and solvent.[8]
Use a Less-Ionizing Fluorinating Agent Reagents that do not promote the formation of carbocations can prevent solvent trapping.
Solvent-Free Conditions In some cases, running the reaction neat or under solvent-free conditions can be a viable option.[8]

Advanced Analytical Techniques for Byproduct Identification

When standard techniques like NMR and MS are insufficient for structure elucidation, consider these more advanced methods.

Analytical TechniqueApplication in Byproduct Analysis
Tandem Mass Spectrometry (MS/MS) Provides fragmentation patterns that can help to elucidate the structure of unknown byproducts.
Combustion Ion Chromatography (CIC) Quantifies the total organic fluorine content in a sample, which can be useful for mass balance calculations and determining the extent of fluorination.[17][18]
Pyrolysis-Gas Chromatography-Mass Spectrometry (pyr-GC/MS) Particularly useful for identifying fluorinated polymers that may form as byproducts.[18]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Can be used for non-targeted analysis of fluorinated compounds by detecting a [BaF]⁺ species in the plasma.[19]
Ion-Selective Electrode (ISE) A potentiometric method for determining the concentration of fluoride ions, which can be useful for quantifying HF byproduct or monitoring defluorination.[17][20]

Experimental Protocols

Protocol 1: Quenching and Work-up with an Acid Scavenger

This protocol is designed to neutralize acidic byproducts like HF and remove excess electrophilic fluorinating agents.

  • Reaction Monitoring: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue addition until gas evolution ceases.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Analysis of Total Organic Fluorine by Combustion Ion Chromatography (Conceptual Workflow)

CIC_Workflow Sample Crude Product Sample Combustion High-Temperature Combustion Sample->Combustion 1. Introduction Gas_Collection Gas Absorption (in absorbing solution) Combustion->Gas_Collection 2. Mineralization to HF IC Ion Chromatography Analysis Gas_Collection->IC 3. Injection Result Total Fluoride Concentration IC->Result 4. Quantification

References

Protecting group strategies for Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. This document provides in-depth technical guidance, troubleshooting, and frequently asked questions for researchers, medicinal chemists, and process development scientists working with this versatile but challenging building block. The unique combination of a Cbz-protected nitrogen and an activated α,α-difluoroketone presents specific synthetic hurdles that require careful consideration of protecting group strategy and reaction conditions.

Section 1: Core Concepts & Frequently Asked Questions

This section addresses the fundamental chemical principles governing the reactivity of this molecule.

FAQ 1: How stable is the Cbz (benzyloxycarbonyl) protecting group in this molecule?

The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group for the piperidine nitrogen.[1][2] It is generally stable to a wide range of non-reductive conditions. However, its stability can be compromised under certain conditions which must be considered during synthetic planning.

  • Stable Conditions :

    • Mildly acidic conditions (e.g., those used for ketal hydrolysis).

    • Most basic conditions (e.g., non-nucleophilic organic bases like triethylamine or DIPEA).

    • Standard oxidative and reductive conditions that do not involve catalytic hydrogenation.

  • Labile Conditions :

    • Catalytic Hydrogenolysis : This is the most common and efficient method for Cbz removal.[1][2] Reagents like H₂ gas with a palladium on carbon (Pd/C) catalyst will readily cleave the Cbz group to yield the free amine, toluene, and carbon dioxide.[1]

    • Strong Acids : Strong acids, particularly Lewis acids or HBr in acetic acid, can cleave the Cbz group.[1][3] For instance, a combination of AlCl₃ in hexafluoroisopropanol (HFIP) has been shown to be effective.[3]

    • Strong Reducing Agents : Conditions such as sodium in liquid ammonia will also remove the Cbz group.

FAQ 2: The ketone in my molecule seems unusually reactive. Why is that, and what are the implications?

The presence of the two fluorine atoms on the carbon adjacent (alpha) to the carbonyl group is the primary reason for its heightened reactivity. This is a classic example of the effects of fluorine in organic chemistry.

  • Inductive Effect : Fluorine is the most electronegative element. The two fluorine atoms exert a powerful electron-withdrawing inductive effect. This pulls electron density away from the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack compared to a standard ketone.[4]

  • Hydrate Formation : A direct consequence of this increased electrophilicity is the propensity of α,α-difluoroketones to form stable hydrates (gem-diols) in the presence of water.[4][5] The equilibrium between the ketone and its hydrate can often lie heavily towards the hydrate form, which may complicate characterization (e.g., by ¹H NMR) and subsequent reactions. It is not uncommon for the hydrated form to be the isolated product.[4]

Section 2: Protecting the 3,3-Difluoro-4-Keto Moiety

Given the high reactivity of the ketone, its protection is often a necessary step before carrying out transformations on other parts of the molecule, such as the deprotection and functionalization of the piperidine nitrogen.

FAQ 3: What is the best way to protect the difluoroketone?

The most common and effective strategy for protecting ketones is the formation of a ketal (or acetal).[6][7][8] Cyclic ketals are generally preferred due to their increased stability.

  • Recommended Method: Ketalization with a Diol

    • Reagents : Ethylene glycol or 1,3-propanediol are commonly used in the presence of an acid catalyst.

    • Catalyst : p-Toluenesulfonic acid (pTSA) or camphorsulfonic acid (CSA) are standard choices.

    • Conditions : The reaction is typically performed in a solvent like toluene or benzene with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards ketal formation.

Troubleshooting Ketal Protection

Problem: My ketal formation is slow or gives a low yield. What can I do?

  • Cause 1: Hydrate Formation is Competing. The stable hydrate may be inhibiting the reaction with the diol.

    • Solution: Ensure strictly anhydrous conditions. Flame-dry your glassware, use freshly distilled solvents, and ensure your diol is dry. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.

  • Cause 2: Insufficient Water Removal. The equilibrium is not being driven effectively to the product side.

    • Solution: Confirm your Dean-Stark apparatus is functioning correctly. Using a solvent that forms a low-boiling azeotrope with water (like toluene) is essential. Adding molecular sieves (4Å) to the reaction can also help scavenge residual water.

  • Cause 3: Steric Hindrance or Electronic Effects. While the electronics favor ketalization, the specific geometry of the piperidine ring could play a role.

    • Solution: Consider using a more reactive diol or more forcing conditions (e.g., higher temperature, stronger acid catalyst). However, be mindful that harsh conditions could potentially affect the Cbz group. Monitoring by TLC or LC-MS is key to finding the optimal balance.

Section 3: Deprotection Strategies & Troubleshooting

The choice of deprotection method is critical and depends entirely on the other functional groups present in the molecule.

FAQ 4: How do I remove the Cbz group without affecting other parts of the molecule?

Choosing the right deprotection method is key to a successful synthesis. Below is a comparison of common methods and their compatibility.

Deprotection MethodReagents & ConditionsProsCons & Incompatibilities
Catalytic Hydrogenolysis H₂ (1-50 psi), 10% Pd/C, in MeOH, EtOH, or EtOAcClean byproducts (CO₂, Toluene), generally high-yielding, mild.[9]Will reduce alkenes, alkynes, nitro groups, and some aryl halides. [10] Catalyst can be poisoned by sulfur compounds.[9]
Acidic Cleavage 33% HBr in Acetic AcidFast and effective.Very harsh. Can affect acid-sensitive groups like t-butyl esters, silyl ethers, and ketals.
Lewis Acid Cleavage AlCl₃ / HFIPMilder than HBr/AcOH, good functional group tolerance.[3]Requires stoichiometric Lewis acid, workup can be challenging. HFIP is a specialty solvent.
Transfer Hydrogenation Ammonium formate, Pd/C, in MeOHAvoids use of pressurized H₂ gas, often offers better selectivity.[10]May be slower than direct hydrogenation.
Troubleshooting Cbz Deprotection by Hydrogenolysis

This workflow provides a systematic approach to diagnosing and solving common issues with the most frequently used Cbz deprotection method.

Caption: Troubleshooting workflow for Cbz hydrogenolysis.

Section 4: Orthogonal Protecting Group Strategy

In many synthetic routes, it is necessary to deprotect the nitrogen and perform a reaction (e.g., alkylation, acylation) while the ketone remains protected. This requires an orthogonal protecting group strategy, where one group can be removed without affecting the other.[11][12][13]

FAQ 5: How can I design an orthogonal strategy for this molecule?

An effective orthogonal strategy pairs the Cbz group with a ketal protecting group for the ketone.[11][14][15] The Cbz group is labile to hydrogenolysis, while the ketal is stable to these conditions but labile to acid. This differential reactivity is the foundation of the strategy.

The following workflow illustrates a typical sequence:

Orthogonal_Strategy Start This compound Step1 Protect Ketone Start->Step1 Ethylene Glycol, pTSA, Toluene, Dean-Stark Product1 Cbz-N, Ketal-O Protected Piperidine Step1->Product1 Step2 Deprotect Nitrogen Product1->Step2 H₂ (g), Pd/C, MeOH Product2 Free Amine, Ketal-O Protected Piperidine Step2->Product2 Step3 Functionalize Nitrogen (e.g., Alkylation) Product2->Step3 R-X, Base Product3 N-Functionalized, Ketal-O Protected Piperidine Step3->Product3 Step4 Deprotect Ketone Product3->Step4 aq. HCl, Acetone FinalProduct Final N-Functionalized 3,3-difluoro-4-oxopiperidine Step4->FinalProduct

References

Technical Support Center: Stability of the Cbz Protecting Group During Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for a common challenge in synthetic chemistry: ensuring the stability of the carboxybenzyl (Cbz or Z) protecting group during fluorination reactions. As a Senior Application Scientist, I have synthesized field-proven insights with established chemical principles to create a resource that is both practical and mechanistically grounded.

Introduction to the Cbz Group and Fluorination Chemistry

The carboxybenzyl (Cbz) protecting group is a mainstay in organic synthesis, particularly in peptide and medicinal chemistry, prized for its general robustness.[1] It is stable to a wide range of reaction conditions, including mildly acidic and basic media.[2][3] However, the increasing use of modern, potent fluorinating agents has introduced new challenges to the stability of this venerable protecting group. Understanding the interplay between the Cbz group and various fluorinating reagents is critical for successful synthesis.

This guide will delve into the nuances of Cbz stability with common fluorinating agents, provide detailed troubleshooting protocols for when things go wrong, and answer frequently asked questions to proactively address potential issues in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Is the Cbz group generally considered stable under fluorination conditions?

A1: The Cbz group is often stable, but its integrity is highly dependent on the choice of fluorinating reagent and the specific reaction conditions. While robust, it is not impervious. The primary vulnerabilities of the Cbz group are its susceptibility to strong acids and certain Lewis acids, which can be present or generated during fluorination.[2]

Q2: Which fluorinating agents are most likely to cause Cbz deprotection?

A2: Reagents that are strongly Lewis acidic or can generate hydrofluoric acid (HF) in situ are the most common culprits for Cbz cleavage.

  • DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor® are known to generate HF, especially in the presence of moisture or upon thermal decomposition.[4] This in situ acid generation can lead to partial or complete deprotection of the Cbz group.

  • Selectfluor® , while an excellent electrophilic fluorinating agent, can also act as a Lewis acid catalyst in some reactions, which may promote Cbz cleavage.[5]

Q3: Are there "Cbz-safe" fluorinating reagents?

A3: While no reagent is universally "safe" under all conditions, some are designed to be milder and more compatible with acid-sensitive protecting groups.

  • XtalFluor-E® and XtalFluor-M® are crystalline reagents that are noted for not generating corrosive free HF during reactions, making them generally more compatible with acid-sensitive substrates.[6] They often require a promoter, and the choice of promoter can influence the overall reaction conditions.

Q4: I'm seeing a new, unexpected byproduct after my fluorination reaction. Could it be related to the Cbz group?

A4: Yes. Besides complete deprotection to the free amine, you might observe N-benzylation. Under certain reductive conditions that can sometimes occur as side reactions, the Cbz group can be reduced to a benzyl group, leading to a benzylated amine byproduct. While less common with fluorination reagents, it's a possibility to consider during characterization.

Q5: Can I add a base to my reaction to neutralize any generated acid and protect the Cbz group?

A5: This is a common and often effective strategy. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or a hindered pyridine derivative, can scavenge any in situ generated acid. However, the compatibility of the base with your substrate and the fluorinating reagent must be considered. Some fluorinating agents can react with certain bases.

Troubleshooting Guides

Issue 1: Partial or Complete Cbz Deprotection Observed

You've run your fluorination reaction on a Cbz-protected substrate, and your analysis (TLC, LC-MS, or NMR) indicates the presence of the deprotected amine.

Caption: Troubleshooting workflow for Cbz deprotection.

  • Root Cause A: In Situ Acid Generation (DAST/Deoxo-Fluor)

    • Mechanism: DAST and Deoxo-Fluor can react with trace moisture or the alcohol substrate itself to generate HF. This strong acid can then protonate the carbamate oxygen of the Cbz group, initiating cleavage.

    • Solution Protocol 1: Addition of an Acid Scavenger.

      • To your reaction vessel containing the Cbz-protected substrate and anhydrous solvent, add 1.5-2.0 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or 2,6-lutidine) at the reaction starting temperature (e.g., -78 °C or 0 °C).

      • Stir for 5-10 minutes.

      • Slowly add the fluorinating agent (DAST or Deoxo-Fluor).

      • Proceed with the reaction as planned, monitoring for both the desired fluorination and the integrity of the Cbz group.

    • Solution Protocol 2: Strict Anhydrous Conditions.

      • Ensure all glassware is rigorously dried (oven or flame-dried).

      • Use freshly distilled, anhydrous solvents.

      • Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).

  • Root Cause B: Lewis Acidity of the Fluorinating Agent (Selectfluor)

    • Mechanism: The cationic nature of Selectfluor can allow it to act as a Lewis acid, coordinating to the carbonyl oxygen of the Cbz group. This coordination can weaken the C-O bond and facilitate cleavage, similar to deprotection with other Lewis acids like AlCl₃.[7][8]

    • Solution Protocol: Solvent Screening.

      • The Lewis acidity of Selectfluor can be modulated by the solvent. Run small-scale test reactions in a variety of anhydrous solvents (e.g., acetonitrile, dichloromethane, THF).

      • Ethereal solvents may weakly coordinate to the reagent, potentially tempering its Lewis acidity, but could also reduce its fluorinating power. Acetonitrile is a common solvent for Selectfluor reactions and often provides a good balance.

Issue 2: Low Yield of Fluorinated Product with Intact Cbz Group

You've successfully avoided Cbz deprotection by using milder conditions, but now the fluorination reaction is sluggish or incomplete.

References

Technical Support Center: Alternative Fluorinating Reagents for Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated piperidones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into the piperidone scaffold. Fluorinated piperidones are of immense interest in drug discovery, as the introduction of fluorine can profoundly modulate physicochemical properties like pKa, lipophilicity, and metabolic stability, ultimately impacting a compound's efficacy and safety profile.[1][2][3]

However, the synthesis of these valuable motifs is not without its challenges.[4] This guide moves beyond standard textbook procedures to provide practical, field-tested advice in a question-and-answer format, addressing specific issues you may encounter during your experiments. We will explore the causality behind experimental choices, troubleshoot common failures, and provide robust protocols to enhance the reliability of your synthetic routes.

FAQ 1: Choosing Your Fluorination Strategy

Question: I need to synthesize a fluorinated piperidone. Should I use an electrophilic or a nucleophilic fluorinating reagent?

Answer: The choice between an electrophilic ("F+") and a nucleophilic ("F-") fluorination strategy is the most critical decision at the outset of your synthesis. It depends entirely on the desired final structure and the available starting materials.

  • Electrophilic Fluorination: This is the strategy of choice for synthesizing α-fluoropiperidones from a piperidone precursor. The reaction proceeds by generating an enol or enolate from the piperidone, which then acts as a nucleophile, attacking the electrophilic fluorine source.[5][6] This method is ideal for late-stage functionalization.

  • Nucleophilic Deoxofluorination: This strategy is used to convert a carbonyl group (C=O) directly into a gem-difluoro (CF₂) group . Reagents like DAST or Deoxo-Fluor replace the carbonyl oxygen with two fluorine atoms.[7][8] This is the preferred method if your target is a gem-difluoropiperidine. It can also be used to convert a hydroxypiperidine to a fluoropiperidine.[9]

To simplify this decision, consult the following workflow diagram:

G start What is your target molecule? alpha_fluoro α-Fluoropiperidone (Fluorine adjacent to C=O) start->alpha_fluoro Target Structure gem_difluoro gem-Difluoropiperidine (C=O converted to CF2) start->gem_difluoro hydroxy Fluoropiperidine (from a Hydroxypiperidine) start->hydroxy strategy_electro Pursue Electrophilic Fluorination Strategy alpha_fluoro->strategy_electro Recommended Path strategy_nucleo Pursue Nucleophilic Deoxofluorination Strategy gem_difluoro->strategy_nucleo hydroxy->strategy_nucleo G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Fluorine Transfer Piperidone Piperidone Enolate Enolate Piperidone->Enolate Deprotonation Base Base (e.g., LHMDS) Enolate_2 Enolate_2 Selectfluor Selectfluor Product Product Enolate_2->Product SN2 attack on F

References

Validation & Comparative

Comparing Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate with other building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate and Alternative Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, present in over 70 FDA-approved drugs.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile three-dimensional framework for orienting pharmacophoric groups. The strategic introduction of fluorine atoms into these scaffolds has emerged as a powerful tactic to fine-tune molecular properties, enhancing metabolic stability, modulating basicity (pKa), and improving target binding affinity.[3][4]

This guide provides a comprehensive comparison of this compound, a valuable fluorinated building block, with its non-fluorinated and monofluorinated counterparts. We will delve into the nuances of their reactivity, the physicochemical properties they impart, and their strategic applications, supported by experimental insights to inform rational drug design.

Profiling the Building Blocks: Structural and Electronic Attributes

A building block's utility is defined by its inherent chemical characteristics. Here, we dissect the properties of our primary compound and its key comparators.

This compound

This building block features a geminal difluoro group at the C3 position, immediately adjacent to the C4 ketone. This substitution pattern is not merely an addition of fluorine but a fundamental alteration of the molecule's electronic and steric profile.

  • CAS Number: 1283720-88-6[5][6]

  • Molecular Formula: C₁₃H₁₃F₂NO₃

  • Molecular Weight: 269.24 g/mol [5]

  • Physical Form: Solid

  • Key Feature: The powerful electron-withdrawing effect of the two fluorine atoms significantly increases the electrophilicity of the adjacent C4 carbonyl carbon. This makes the ketone highly susceptible to nucleophilic attack. Furthermore, the C3 position is sterically shielded and blocked from metabolic oxidation. A hydrated form is also commercially available.[7]

Alternative Building Blocks

To contextualize the advantages of the difluorinated scaffold, we will compare it against two key analogues:

  • Benzyl 4-oxopiperidine-1-carboxylate (Non-fluorinated Analogue): This is the parent compound and serves as our baseline. Its reactivity and the properties of its derivatives are well-established.

    • CAS Number: 19099-93-5[8]

    • Molecular Formula: C₁₃H₁₅NO₃[8]

    • Molecular Weight: 233.26 g/mol [8]

  • Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (Monofluorinated Analogue): This compound allows us to evaluate the graded effects of fluorination. The single fluorine atom still imparts a significant inductive effect but with less steric bulk than the difluoro group.

    • CAS Number: 845256-63-5[9]

    • Molecular Formula: C₁₃H₁₄FNO₃

    • Molecular Weight: 251.25 g/mol [9]

Comparative Analysis: Reactivity and Physicochemical Impact

The choice of building block directly influences both the synthetic route and the properties of the final drug candidate.

Reactivity at the C4 Carbonyl

The primary reaction site for these building blocks is the C4 ketone. The degree of fluorination at the adjacent C3 position creates a clear hierarchy of electrophilicity and, therefore, reactivity.

The gem-difluoro group exerts a potent electron-withdrawing inductive effect, polarizing the C=O bond and rendering the carbonyl carbon significantly more electron-deficient compared to the non-fluorinated analogue. The monofluorinated compound exhibits intermediate reactivity.

This enhanced reactivity can be a significant synthetic advantage, often allowing for nucleophilic additions to occur under milder conditions (e.g., lower temperatures, weaker bases) than required for the non-fluorinated counterpart.[10] This can improve functional group tolerance and reduce the formation of side products.

Table 1: Comparative Reactivity and Properties of 4-Oxopiperidine Building Blocks

FeatureBenzyl 4-oxopiperidine-1-carboxylateBenzyl 3-fluoro-4-oxopiperidine-1-carboxylateThis compound
C4 Carbonyl Electrophilicity BaselineHighVery High
Reactivity to Nucleophiles Standard conditions often requiredMilder conditions may sufficeMildest conditions often suffice
Resulting Piperidine pKa ~8.5 - 9.5 (typical for N-Cbz piperidines)LoweredSignificantly Lowered
Metabolic Stability at C3 Susceptible to oxidationBlockedBlocked
Lipophilicity (cLogP) Contribution BaselineIncreasedSignificantly Increased
Impact on Physicochemical Properties

Fluorination extends its influence far beyond synthetic reactivity, profoundly affecting key drug-like properties.

  • Basicity (pKa): The introduction of fluorine atoms significantly lowers the basicity of the piperidine nitrogen.[3][11] This is a critical parameter in drug design, as high basicity is often correlated with off-target effects, such as hERG channel affinity, which can lead to cardiotoxicity. By lowering the pKa, the difluorinated scaffold can help mitigate this risk.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the C3 position effectively blocks a potential site of metabolic oxidation (cytochrome P450-mediated hydroxylation), which can increase the half-life and bioavailability of a drug candidate.

  • Lipophilicity: Fluorine is highly lipophilic. Each fluorine addition increases the molecule's octanol-water partition coefficient (LogP). While this can enhance membrane permeability and cell penetration, excessive lipophilicity can lead to poor solubility and increased non-specific binding. The choice between mono- and di-fluorination allows for precise tuning of this property.

Experimental Protocols: A Practical Comparison

To illustrate the practical implications of these reactivity differences, we provide a representative protocol for a Grignard addition to the C4 ketone.

Protocol 1: Grignard Reaction with this compound

Objective: Synthesis of Benzyl 4-aryl-3,3-difluoro-4-hydroxypiperidine-1-carboxylate.

Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is crucial to control the high reactivity and prevent side reactions.

  • Grignard Addition: Add the arylmagnesium bromide solution (1.1 eq, 1.0 M in THF) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1 hour. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

  • Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Explanation: The use of a low temperature (-78 °C) is a direct consequence of the high electrophilicity of the difluorinated ketone. This precaution minimizes the risk of enolization and other side reactions, ensuring a clean conversion to the desired tertiary alcohol. For the less reactive non-fluorinated analogue, this reaction may proceed efficiently at 0 °C or even room temperature.

Diagram 1: General Nucleophilic Addition Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ketone in Anhydrous THF cool Cool to -78°C start->cool Inert Atmosphere add Add Nucleophile (e.g., Grignard) Dropwise cool->add stir Stir for 1-2h at -78°C add->stir quench Quench with Sat. aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify

Caption: A typical experimental workflow for nucleophilic addition to an activated ketone.

Structural Implications in Drug Design

The choice of building block dictates the three-dimensional shape of the final molecule, which is critical for its interaction with a biological target.

Diagram 2: Comparison of Piperidine Building Blocks

G cluster_0 Non-Fluorinated cluster_1 Monofluorinated cluster_2 Difluorinated Title Comparison of 4-Oxopiperidine Building Blocks N_H N-Cbz C3_H2 CH₂ N_H->C3_H2 C4_O O C4 C C4->C4_O C3_H2->C4 N_F1 N-Cbz C3_HF CHF N_F1->C3_HF C4_O_F1 O C4_F1 C C4_F1->C4_O_F1 C3_HF->C4_F1 N_F2 N-Cbz C3_F2 CF₂ N_F2->C3_F2 C4_O_F2 O C4_F2 C C4_F2->C4_O_F2 C3_F2->C4_F2 prop0 Baseline Reactivity Baseline Lipophilicity Metabolically Liable at C3 prop1 Increased Reactivity Increased Lipophilicity Metabolically Blocked at C3 prop2 Highest Reactivity Highest Lipophilicity Metabolically Blocked at C3 Lowered pKa cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Structural and property comparison of the three piperidine building blocks.

The gem-difluoro group introduces a localized dipole and can influence the conformational preference of the piperidine ring. This can pre-organize the molecule into a conformation that is more favorable for binding to a target protein, potentially increasing potency and selectivity. For instance, the development of 4,4-difluoropiperidine ethers as potent and selective Dopamine D4 receptor antagonists highlights how such modifications can be key to achieving desired biological activity.[12]

Conclusion and Strategic Recommendations

The selection of a piperidine building block is a critical decision in the drug discovery cascade.

  • Benzyl 4-oxopiperidine-1-carboxylate remains the workhorse for initial explorations where the effects of fluorination are not yet required or desired. It offers straightforward chemistry and a neutral impact on lipophilicity.

  • Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate provides a moderate increase in carbonyl reactivity and lipophilicity while effectively blocking metabolic oxidation at the C3 position. It represents an excellent intermediate choice.

  • This compound is the building block of choice when maximum carbonyl activation is needed for challenging synthetic steps. It provides a powerful tool for significantly lowering the pKa of the piperidine nitrogen and blocking C3 metabolism, making it ideal for lead optimization campaigns where mitigating hERG liability or improving metabolic stability is a primary goal.

By understanding the distinct advantages and liabilities of each building block, researchers can make more informed, rational decisions, accelerating the journey from a chemical scaffold to a life-saving therapeutic.

References

A Comparative Guide to the Reactivity of 3,3-Difluoro- and 4,4-Difluoropiperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational rigidity and synthetic tractability have made it a privileged structure in countless drug candidates. The strategic introduction of fluorine atoms onto this scaffold offers a powerful tool to modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and basicity (pKa). Among the various fluorinated piperidines, the 3,3-difluoro and 4,4-difluoro isomers have emerged as particularly valuable building blocks. However, a nuanced understanding of their comparative reactivity is crucial for their effective incorporation into complex synthetic routes.

This guide provides an in-depth analysis of the relative reactivity of 3,3-difluoropiperidine and 4,4-difluoropiperidine, with a focus on common synthetic transformations relevant to drug development. We will delve into the electronic and conformational effects that govern their reactivity, present supporting experimental data, and provide detailed protocols for key reactions.

The Decisive Role of Fluorine's Inductive Effect on Basicity and Nucleophilicity

The primary determinant of the reactivity of the piperidine nitrogen in reactions such as N-alkylation and N-acylation is its nucleophilicity, which is directly correlated with its basicity. The electron-withdrawing nature of the fluorine atoms significantly influences the electron density on the nitrogen atom through inductive effects. The position of the gem-difluoro substitution dictates the magnitude of this effect.

In 3,3-difluoropiperidine , the fluorine atoms are situated at the β-position relative to the nitrogen atom. This proximity leads to a strong electron-withdrawing inductive effect, which reduces the electron density on the nitrogen and, consequently, its basicity and nucleophilicity.

Conversely, in 4,4-difluoropiperidine , the fluorine atoms are at the γ-position, more distant from the nitrogen. The inductive effect attenuates with distance, resulting in a less pronounced decrease in electron density on the nitrogen compared to the 3,3-difluoro isomer.

This fundamental electronic difference is quantitatively captured by their respective pKa values. The pKa of the conjugate acid of an amine is a direct measure of the amine's basicity; a lower pKa indicates a weaker base.

CompoundStructurepKa of Conjugate Acid
Piperidine~11.2
3,3-Difluoropiperidine 7.4 [1]
4,4-Difluoropiperidine 8.5 [2]

As the data clearly indicates, 4,4-difluoropiperidine (pKa 8.5) is significantly more basic than 3,3-difluoropiperidine (pKa 7.4). This difference of over one pKa unit translates to a tenfold difference in basicity and has profound implications for their relative reactivity in common synthetic transformations.

Conformational Considerations: The Anomeric and Gauche Effects

Beyond electronics, the conformation of the piperidine ring can influence the accessibility of the nitrogen lone pair and thus its reactivity. Fluorine substitution introduces stereoelectronic interactions, such as the anomeric and gauche effects, that can impact the preferred ring conformation.

The anomeric effect describes the tendency of an electronegative substituent on a carbon adjacent to a heteroatom in a six-membered ring to occupy the axial position, which is counterintuitive from a steric perspective. This is often explained by a stabilizing hyperconjugative interaction between a lone pair of the heteroatom and the antibonding orbital of the C-F bond (nN → σ*C-F). While more pronounced for α-fluorination, similar effects can be considered for more distant fluorine atoms.

The gauche effect refers to the tendency of certain substituents to adopt a gauche conformation (a 60° dihedral angle) rather than the sterically preferred anti conformation. In fluorinated systems, this is often attributed to stabilizing hyperconjugative interactions (σC-H → σ*C-F).

While a detailed conformational analysis is complex and beyond the scope of this guide, it is important to recognize that both 3,3- and 4,4-difluoropiperidine exist predominantly in a chair conformation. The differences in their reactivity are overwhelmingly dictated by the electronic effects on the nitrogen atom rather than subtle conformational differences.

Comparative Reactivity in Key Synthetic Transformations

Based on the significant difference in their pKa values, a clear prediction can be made: 4,4-difluoropiperidine will be the more reactive nucleophile in N-alkylation and N-acylation reactions compared to 3,3-difluoropiperidine.

N-Alkylation

N-alkylation is a fundamental reaction for introducing substituents onto the piperidine nitrogen. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen attacks an electrophilic alkyl halide or a related substrate. The rate of this reaction is directly proportional to the nucleophilicity of the amine.

Expected Outcome: 4,4-difluoropiperidine will react faster and under milder conditions than 3,3-difluoropiperidine in N-alkylation reactions. With less reactive alkylating agents, 3,3-difluoropiperidine may require higher temperatures, longer reaction times, or stronger bases to achieve comparable yields to its 4,4-difluoro counterpart.

Experimental Protocol: Comparative N-Benzylation

This protocol is designed to qualitatively and quantitatively compare the reactivity of 3,3-difluoropiperidine and 4,4-difluoropiperidine in a standard N-alkylation reaction.

Objective: To compare the reaction rate and yield of the N-benzylation of 3,3-difluoropiperidine and 4,4-difluoropiperidine under identical conditions.

Materials:

  • 3,3-Difluoropiperidine

  • 4,4-Difluoropiperidine

  • Benzyl bromide

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis

Procedure:

Two parallel reactions are to be set up, one for each isomer.

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 3,3-difluoropiperidine (1.0 mmol, 1.0 eq) and anhydrous acetonitrile (10 mL).

  • In a separate, identical flask, add 4,4-difluoropiperidine (1.0 mmol, 1.0 eq) and anhydrous acetonitrile (10 mL).

  • To each flask, add anhydrous potassium carbonate (1.5 mmol, 1.5 eq).

  • Reaction Initiation: While stirring vigorously at room temperature, add benzyl bromide (1.0 mmol, 1.0 eq) to each flask simultaneously.

  • Reaction Monitoring: Monitor the progress of both reactions by TLC (e.g., using a 9:1 mixture of ethyl acetate/hexanes as the eluent) at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • For a more quantitative comparison, at each time point, a small aliquot (e.g., 0.1 mL) can be withdrawn from each reaction mixture, quenched with water, extracted with a known volume of a suitable organic solvent containing an internal standard, and analyzed by HPLC or GC-MS.

  • Work-up (after completion or a set time):

    • Filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the N-benzylated product for each isomer.

Diagram of the N-Alkylation Workflow:

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_piperidine Add Piperidine Isomer (1.0 eq) to CH3CN start->add_piperidine add_base Add K2CO3 (1.5 eq) add_piperidine->add_base add_BnBr Add Benzyl Bromide (1.0 eq) at RT add_base->add_BnBr stir Stir and Monitor by TLC/HPLC/GC-MS add_BnBr->stir filter Filter stir->filter concentrate1 Concentrate filter->concentrate1 extract Aqueous Work-up (EtOAc/NaHCO3) concentrate1->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Isolated Product purify->end N_Acylation_Logic cluster_reactants Reactants & Conditions cluster_outcome Reaction Outcome piperidine Piperidine Isomer (3,3-DFP or 4,4-DFP) pka pKa (Basicity) piperidine->pka acyl_agent Acylating Agent (e.g., Acetic Anhydride) base Base (e.g., Triethylamine) solvent Solvent (e.g., DCM) nucleophilicity Nitrogen Nucleophilicity pka->nucleophilicity directly correlates rate Reaction Rate nucleophilicity->rate yield Product Yield rate->yield influences

References

Structure-activity relationship (SAR) of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of gem-Difluoropiperidine Derivatives as Bioactive Scaffolds

Executive Summary

The gem-difluorinated piperidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to modulate key physicochemical and pharmacological properties. The introduction of the CF₂ group can significantly alter the pKa of the piperidine nitrogen, influence lipophilicity, and enhance metabolic stability, making it a valuable bioisosteric replacement for more common structural motifs. This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of gem-difluoropiperidine derivatives, using a case study of potent and selective dopamine D4 receptor (D4R) antagonists. We will dissect the synthetic rationale, compare the biological activity of various analogues with supporting experimental data, and provide detailed protocols to illustrate the practical application of these findings for researchers in drug discovery.

The Strategic Role of the gem-Difluoropiperidine Scaffold

In drug design, the piperidine ring is a ubiquitous structural motif. However, its basic nitrogen is often a liability, leading to off-target effects or undesirable pharmacokinetic profiles. The introduction of a gem-difluoro (CF₂) group adjacent to the nitrogen atom offers a sophisticated solution to this challenge. The strong electron-withdrawing nature of the fluorine atoms significantly lowers the basicity (pKa) of the piperidine nitrogen. This modulation can be critical for optimizing a compound's properties, such as reducing hERG liability or improving cell permeability.

Furthermore, the CF₂ group serves as a bioisostere for a carbonyl group or a methylene ether, providing conformational constraint without introducing the reactivity of a ketone. This strategic fluorination often leads to improved metabolic stability by blocking potential sites of oxidative metabolism.[1][2] These combined effects make gem-difluoropiperidines highly sought-after building blocks for developing next-generation therapeutic agents, particularly for central nervous system (CNS) targets.

Case Study: SAR of Difluoropiperidine Ethers as Dopamine D4 Receptor Antagonists

To provide a data-driven comparison, we will analyze a series of 3,3-difluoro- and 4,4-difluoropiperidine ethers developed as potent and selective antagonists for the dopamine D4 receptor (D4R).[2] The D4 receptor is a key target in the development of treatments for neurological disorders, and highly selective antagonists are valuable as both therapeutic leads and research tools. This series provides an excellent platform to understand the nuanced effects of substituent changes on biological activity.

General Synthetic Strategy

The synthesis of the target compounds leverages commercially available starting materials and follows a modular route, allowing for diverse modifications. The general workflow enables the exploration of the SAR by systematically varying key structural regions of the molecule.

The process begins with a protected difluoropiperidine alcohol, which is first converted to a mesylate. This activated intermediate then undergoes nucleophilic substitution with various phenols or heteroaryl alcohols to install the desired ether linkage. Following this, the Boc protecting group is removed under acidic conditions. The final step involves N-alkylation of the secondary amine via reductive amination with a range of aldehydes to yield the final products.

G cluster_0 Core Synthesis cluster_1 Diversification A Boc-Protected Difluoropiperidine Alcohol B Mesylate Intermediate A->B Ms₂O, Et₃N C Boc-Protected Ether B->C ArOH, Cs₂CO₃ D Deprotected Piperidine Ether C->D TFA or HCl E Final D4R Antagonist (Target Compound) D->E Ar'CHO, NaBH(OAc)₃

Figure 1: Generalized workflow for the synthesis of N-alkylated difluoropiperidine ethers.

Structure-Activity Relationship (SAR) Analysis

The SAR for this series was systematically explored by modifying three key regions:

  • Position of the gem-difluoro group on the piperidine ring (3,3- vs. 4,4-).

  • The aryl ether moiety (phenoxymethyl group).

  • The N-alkyl substituent .

Impact of CF₂ Positioning: 3,3- vs. 4,4-Difluoro

A direct comparison between the 3,3-difluoro and 4,4-difluoro analogues reveals a striking difference in potency. The N-(3-fluoro-4-methoxybenzyl) substituent was held constant while the phenoxy ether was varied.

  • 3,3-Difluoropiperidines: These compounds consistently showed only modest binding to the D4 receptor, with Ki values generally in the 140–320 nM range.[2] The placement of the CF₂ group at the 3-position significantly lowers the pKa of the piperidine nitrogen, which was hypothesized to potentially impact binding.

  • 4,4-Difluoropiperidines: Moving the gem-difluoro group to the 4-position, one carbon further from the nitrogen, led to a dramatic increase in potency.[2] For example, the 3,4-difluorophenoxy derivative in this series (8b ) exhibited a Ki of 5.5 nM, representing a significant improvement over its 3,3-difluoro counterpart.[2]

Expert Insight: This trend strongly suggests that while modulating the nitrogen's pKa is a key feature of fluorination, the overall topography of the molecule and the orientation of the substituents in the receptor's binding pocket are paramount. The 4,4-difluoro scaffold appears to present the optimal geometry for high-affinity D4R binding in this chemical series.

Analysis of the Aryl Ether Substituents

With the superior 4,4-difluoro scaffold, extensive modifications were made to the phenoxy ring to probe the electronic and steric requirements for optimal binding.

  • Halogenation: Fluorine substitution on the phenoxy ring was highly favorable. The 3,4-difluorophenoxy derivative (8b ) was the most potent in this sub-series (Ki = 5.5 nM). Replacing the 3-fluoro with a 3-methyl group (8c , Ki = 13 nM) also yielded a highly active compound. However, replacing the 4-fluoro with a 4-chloro (8d , Ki = 53 nM) or removing it entirely (8e , Ki = 27 nM) led to a reduction in binding affinity.[2]

  • Heterocyclic Ethers: Replacing the phenoxy group with various heterocyclic ethers (e.g., pyridine) resulted in a significant loss of binding activity, with Ki values ranging from 150 to over 1,660 nM.[2]

Expert Insight: These results indicate a specific and sensitive binding pocket for the aryl ether moiety. The receptor appears to favor electron-deficient phenyl rings, with a clear preference for fluorine at the 3- and 4-positions. This could be due to specific electrostatic or hydrogen-bonding interactions within the D4R binding site.

Figure 2: Summary of key structure-activity relationships.

Quantitative Comparison of D4 Receptor Antagonists

The following table summarizes the binding affinity (Ki) for representative compounds from the 4,4-difluoropiperidine series, illustrating the SAR trends discussed above. All compounds share the N-(3-fluoro-4-methoxybenzyl) group unless otherwise specified.

Compound IDR (Aryl Ether Group)D4R Ki (nM)[2]
8b 3,4-Difluorophenoxy5.5
8c 4-Fluoro-3-methylphenoxy13
8e Phenoxy27
8d 4-Chlorophenoxy53
8f 3-Fluoro-4-methylphenoxy72
8g Pyridin-2-yloxy>1000

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols provided are based on established and validated methods from the source literature, allowing for reproducibility.

Protocol: Synthesis of Compound 8b

This protocol details the synthesis of 1-((3-fluoro-4-methoxyphenyl)methyl)-4,4-difluoro-3-((3,4-difluorophenoxy)methyl)piperidine, a highly potent D4R antagonist.

Step 1: Mesylation of the Starting Alcohol

  • Dissolve tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add triethylamine (Et₃N) (1.5 eq) and cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Rationale: This step converts the primary alcohol into a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution.

  • Validation: Monitor reaction completion by TLC or LC-MS. The product will have a higher Rf and a mass corresponding to the mesylated compound.

Step 2: Ether Formation

  • To a solution of the crude mesylate from Step 1 in DMF, add 3,4-difluorophenol (1.5 eq) and cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Heat the mixture to 75 °C and stir for 5 hours.

  • Rationale: Cs₂CO₃ is a strong base that deprotonates the phenol, which then acts as a nucleophile to displace the mesylate, forming the desired ether linkage. DMF is a suitable polar aprotic solvent for this SN2 reaction.

  • Validation: Monitor by LC-MS for the disappearance of the mesylate and the appearance of the Boc-protected ether product.

Step 3: Boc Deprotection

  • Dissolve the crude ether from Step 2 in a 1:1 mixture of CH₂Cl₂ and trifluoroacetic acid (TFA).

  • Stir at room temperature for 1 hour.

  • Rationale: TFA is a strong acid that cleaves the tert-butyloxycarbonyl (Boc) protecting group, revealing the secondary amine of the piperidine ring.

  • Validation: The product will be significantly more polar on TLC. Confirm complete deprotection by LC-MS. Concentrate the reaction mixture in vacuo to remove excess TFA.

Step 4: Reductive Amination

  • Dissolve the deprotected amine from Step 3 in CH₂Cl₂.

  • Add 3-fluoro-4-methoxybenzaldehyde (1.2 eq), followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Stir at room temperature overnight.

  • Rationale: The amine and aldehyde first form a transient iminium ion, which is then selectively reduced by the mild hydride donor NaBH(OAc)₃ to form the final N-alkylated product.

  • Validation: Purify the final compound by column chromatography. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol: D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the Ki of test compounds for the human dopamine D4 receptor.

  • Materials:

    • HEK293 cell membranes stably expressing the human D4 receptor.

    • [³H]N-methylspiperone (radioligand).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test compounds dissolved in DMSO.

    • Haloperidol (for non-specific binding determination).

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in the assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]N-methylspiperone (at a final concentration near its Kd), and 50 µL of the test compound dilution.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation.

    • Rationale: This is a competitive assay where the unlabeled test compound competes with the radioligand for binding to the D4 receptor. The amount of radioligand bound is inversely proportional to the affinity of the test compound.

    • For total binding wells, add buffer instead of test compound. For non-specific binding wells, add a high concentration of haloperidol (e.g., 10 µM).

    • Incubate the plate at room temperature for 90 minutes.

    • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Validation: The assay is self-validating by including controls for total and non-specific binding, ensuring that the observed signal is specific to the receptor.

Conclusion and Future Perspectives

The systematic SAR exploration of gem-difluoropiperidine derivatives has successfully identified key structural features that govern high-affinity binding to the dopamine D4 receptor. The superiority of the 4,4-difluoro scaffold over the 3,3-difluoro analogue highlights the critical role of scaffold geometry in receptor engagement.[2] Furthermore, the sensitivity of the binding affinity to substitutions on the aryl ether and N-alkyl moieties provides a clear roadmap for future optimization.

While the most potent compounds in this series displayed exceptional affinity and selectivity, they were noted to have limitations such as poor microsomal stability.[2] Future work should focus on addressing these pharmacokinetic liabilities. This could involve introducing metabolic "soft spots" or modifying the N-alkyl substituent to reduce metabolic turnover while retaining high D4R affinity. The detailed SAR and robust protocols presented in this guide provide a solid foundation for researchers to design and synthesize the next generation of gem-difluoropiperidine-based therapeutic agents.

References

A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of novel chemical entities synthesized from the versatile starting material, Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. We will explore the synthetic rationale, delineate key biological assays, and present a comparative analysis of their potential pharmacological activities against relevant alternative compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic potential of this emerging class of fluorinated piperidines.

Introduction: The Rationale for Fluorinated Piperidines in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins.[1][2] Specifically, the gem-difluoro group on the piperidine ring, as in this compound, offers a unique combination of steric and electronic properties that can be exploited for the design of novel therapeutics.[3]

This guide will focus on the synthesis and comparative biological evaluation of derivatives of this starting material, with a particular emphasis on their potential as modulators of key biological targets implicated in neurological disorders.[4][5]

Synthetic Strategy: From a Versatile Building Block to a Diverse Compound Library

The core starting material, this compound, provides a reactive ketone group that serves as a key handle for diversification. A general synthetic scheme to generate a library of diverse compounds is outlined below. This strategy allows for the introduction of various substituents to probe the structure-activity relationship (SAR).

G A This compound B Reductive Amination (Various Amines, NaBH(OAc)3) A->B D Wittig Reaction (Phosphonium Ylides) A->D F Grignard/Organolithium Addition A->F C Substituted 4-amino-3,3-difluoropiperidines B->C E Substituted 4-alkylidene-3,3-difluoropiperidines D->E G Substituted 4-hydroxy-4-alkyl/aryl-3,3-difluoropiperidines F->G

Figure 1: General synthetic pathways for the diversification of this compound.

This multi-pronged synthetic approach enables the generation of a library of compounds with diverse functionalities at the 4-position of the piperidine ring, which is crucial for exploring interactions with various biological targets.

Comparative Biological Evaluation: Targeting Neurological Disorders

Derivatives of 4,4-difluoropiperidine have shown promise as antagonists of the Dopamine 4 Receptor (D4R), a target of interest for the treatment of neurological and psychiatric disorders.[6][7] This section will detail a comparative biological evaluation of a hypothetical series of compounds derived from our core scaffold against known D4R antagonists.

Primary Screening: Dopamine D4 Receptor Binding Assay

The initial step in evaluating the synthesized compounds is to determine their affinity for the target receptor. A radioligand binding assay is a standard method for this purpose.

Experimental Protocol: D4 Receptor Binding Assay

  • Preparation of Membranes: Cell membranes expressing the human D4 receptor are prepared from a stable cell line (e.g., CHO-K1).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-Spiperone, a known high-affinity D4R ligand.

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of [³H]-Spiperone. b. Initiate the binding reaction by adding 50 µL of the D4 receptor-expressing cell membranes. c. Incubate at room temperature for 60 minutes. d. Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer. e. Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Comparative Data:

CompoundD4R Binding Affinity (Ki, nM)LipECNS MPO Score
Hypothetical Compound A 154.84.2
Hypothetical Compound B 5.54.13.5
Reference Compound 1 [7]1403.22.8
Reference Compound 2 [7]5.53.93.1

LipE (Lipophilic Efficiency) and CNS MPO (Central Nervous System Multiparameter Optimization) scores are calculated based on physicochemical properties to predict drug-likeness and CNS penetration.[7]

From this hypothetical data, "Compound B" demonstrates a promising combination of high binding affinity and favorable physicochemical properties for a potential CNS drug candidate.

Functional Assay: cAMP Accumulation Assay

To determine whether the compounds act as agonists or antagonists, a functional assay measuring the downstream signaling of the D4 receptor is essential. D4R is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

G D4R D4 Receptor Gi Gi Protein D4R->Gi blocks inhibition Ligand Antagonist Ligand->D4R AC Adenylyl Cyclase Gi->AC inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC

Figure 2: Signaling pathway of D4 receptor antagonism leading to cAMP accumulation.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Line: Use a CHO cell line stably expressing the human D4 receptor.

  • Procedure: a. Seed cells in a 96-well plate and grow to confluence. b. Pre-treat cells with the test compound for 15 minutes. c. Stimulate the cells with a D4R agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist response, is determined.

Selectivity Profiling

To assess the potential for off-target effects, it is crucial to evaluate the binding of lead compounds against other related receptors, particularly other dopamine receptor subtypes (D1, D2, D3, D5). This is typically done using similar radioligand binding assays as described for D4R.

In Vitro Pharmacokinetic Profiling

Promising compounds from the primary and functional assays should be subjected to in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess their drug-like properties.

Key In Vitro PK Assays:

AssayPurposeExperimental Method
Microsomal Stability To assess metabolic stability.Incubation with liver microsomes and measuring compound depletion over time by LC-MS/MS.
Plasma Protein Binding To determine the fraction of compound bound to plasma proteins.Equilibrium dialysis.
CYP450 Inhibition To identify potential for drug-drug interactions.Incubation with recombinant CYP enzymes and specific substrates.
Permeability To predict intestinal absorption.Parallel Artificial Membrane Permeability Assay (PAMPA).

Compounds with high metabolic stability, moderate plasma protein binding, low potential for CYP450 inhibition, and good permeability are prioritized for further development.

Conclusion and Future Directions

The systematic biological evaluation of compounds synthesized from this compound offers a promising avenue for the discovery of novel therapeutics, particularly for neurological disorders. The framework presented in this guide, from targeted synthesis to a tiered approach of in vitro assays, provides a robust strategy for identifying and optimizing lead candidates.

Future efforts should focus on expanding the structural diversity of the compound library and exploring other potential biological targets for this versatile scaffold. In vivo efficacy studies in relevant animal models will be the ultimate validation of the therapeutic potential of these novel fluorinated piperidines.

References

A Guide to the Structural Confirmation of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The 3,3-difluoro-4-oxopiperidine scaffold, in particular, represents a valuable building block for novel therapeutics. However, the synthesis and unambiguous structural confirmation of its derivatives, such as Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, require a multi-faceted analytical approach. This guide provides a comprehensive overview of the key experimental techniques and data interpretation necessary to confidently elucidate the structure of this important class of compounds.

The Synthetic Challenge: Accessing the Fluorinated Piperidone Core

Another viable approach is the hydrogenation of a corresponding fluorinated pyridine precursor. The cis-selective hydrogenation of fluoropyridines has been demonstrated to be a robust method for accessing (multi)fluorinated piperidines.[1][2] This method's tolerance for various functional groups makes it an attractive option for preparing a range of derivatives.

The Analytical Toolkit for Structural Verification

A combination of spectroscopic and spectrometric techniques is essential for the unequivocal structural confirmation of this compound. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For the title compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is indispensable.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so spectra can be acquired relatively quickly.

  • 2D NMR (COSY, HSQC, HMBC): If the 1D spectra are complex or show overlapping signals, acquire two-dimensional NMR spectra to establish proton-proton (COSY), direct proton-carbon (HSQC), and long-range proton-carbon (HMBC) correlations.

The following table summarizes the predicted chemical shifts and coupling patterns based on known values for similar structural motifs.[4][5]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Benzylic CH₂~5.2~68Singlet in ¹H NMR.
Aromatic CH (ortho, meta, para)~7.3-7.4~127-136Multiplet in ¹H NMR.
Piperidine CH₂ (C2)~3.8-4.0 (t, J ≈ 13 Hz)~45-50Triplet due to coupling with the geminal fluorine atoms.
Piperidine CH₂ (C5)~2.8-3.0~35-40
Piperidine CH₂ (C6)~3.6-3.8~40-45
Carbonyl C=O (C4)-~190-200 (t)Triplet in the ¹³C NMR due to coupling with the adjacent fluorine atoms.
CF₂ (C3)-~120-125 (t)Triplet in the ¹³C NMR due to the one-bond C-F coupling.
Carbamate C=O-~155

¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, likely appearing as a triplet due to coupling with the adjacent C2 protons. The chemical shift will be highly dependent on the specific electronic environment.

Data Interpretation Workflow

References

Differentiating Difluoropiperidine Isomers: A Senior Application Scientist's Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. The piperidine ring, a prevalent motif in numerous pharmaceuticals, is a prime candidate for such fluorination. However, the introduction of two fluorine atoms into the piperidine ring gives rise to a variety of constitutional and stereoisomers, each potentially possessing distinct biological activities and metabolic profiles. Consequently, the unambiguous differentiation of these isomers is a critical analytical challenge in synthetic chemistry and drug development.

This guide provides an in-depth comparison of spectroscopic techniques for the differentiation of difluoropiperidine isomers, drawing upon experimental data and established principles. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering field-proven insights to guide your analytical workflow.

The Power of NMR Spectroscopy in Isomer Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the differentiation of difluoropiperidine isomers. The sensitivity of NMR to the local chemical environment of each nucleus, particularly ¹H, ¹³C, and ¹⁹F, provides a wealth of structural information.

Causality Behind Experimental Choices in NMR

The key to differentiating difluoropiperidine isomers via NMR lies in the analysis of chemical shifts (δ) and spin-spin coupling constants (J). The electronegativity of the fluorine atoms significantly influences the chemical shifts of nearby protons and carbons. More importantly, the through-bond coupling between fluorine and hydrogen (J-coupling) is highly dependent on the dihedral angle between these nuclei, a principle elegantly described by the Karplus equation. This dihedral angle dependence is the cornerstone for distinguishing between diastereomers, such as cis and trans isomers, and for determining the conformational preference (axial vs. equatorial) of the fluorine substituents.

For instance, in 3,5-difluoropiperidines, the coupling constant between a fluorine atom and a geminal or vicinal proton will be markedly different depending on their relative stereochemistry. A larger ³J(H,F) coupling constant is typically observed for an anti-periplanar (180°) relationship, often found between axial substituents, while a smaller coupling constant is characteristic of a syn-clinal (gauche, ~60°) relationship, as seen between an axial and an equatorial substituent, or two equatorial substituents.

Furthermore, ¹⁹F NMR spectroscopy offers a direct window into the electronic environment of the fluorine atoms.[1] The chemical shifts in ¹⁹F NMR are highly sensitive to subtle changes in molecular geometry and electronic effects, making it an invaluable tool for distinguishing between isomers.[2][3][4] The large chemical shift dispersion in ¹⁹F NMR often allows for the resolution of signals from different isomers even when their ¹H NMR spectra are complex and overlapping.[5]

Comparative NMR Data for 3,5-Difluoropiperidine Isomers

The following table summarizes key ¹H and ¹⁹F NMR parameters that can be used to differentiate between the cis (diequatorial/diaxial) and trans (axial-equatorial) isomers of a protected 3,5-difluoropiperidine. The conformational equilibrium between the diequatorial and diaxial forms of the cis isomer is often influenced by the solvent polarity and the nature of the N-protecting group.[6][7]

Isomer/ConformerFluorine OrientationKey Proton³J(F,H) Coupling Constant (Hz)¹⁹F Chemical Shift Range (ppm)
cis-3,5-difluoropiperidineDiequatorialH-3ax, H-5axSmall (e.g., 7.3 - 12.5 Hz)[6]More shielded
cis-3,5-difluoropiperidineDiaxialH-3eq, H-5eqLarge (e.g., 38.5 - 40.4 Hz)[6]More deshielded
trans-3,5-difluoropiperidineAxial-EquatorialH-3ax, H-5eqMixed (Large and Small)Two distinct signals

Note: The exact values are dependent on the N-protecting group and the solvent used. The data presented is illustrative based on published findings.[6]

Experimental Protocol: NMR Analysis of Difluoropiperidine Isomers
  • Sample Preparation: Dissolve 5-10 mg of the difluoropiperidine sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can be critical as it can influence the conformational equilibrium.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize spectral width, acquisition time, and relaxation delay for good resolution and signal-to-noise.

    • Carefully integrate all signals.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often employed to simplify the spectrum and improve sensitivity.

    • Use a common fluorine reference standard, such as CFCl₃ (0 ppm), for accurate chemical shift referencing.[3]

  • 2D NMR Spectroscopy (Optional but Recommended):

    • Acquire a ¹H-¹H COSY spectrum to establish proton-proton connectivity.

    • Acquire a ¹H-¹⁹F HSQC or HMBC spectrum to unambiguously correlate fluorine atoms with their neighboring protons.

  • Data Analysis:

    • Measure the chemical shifts and coupling constants from the ¹H and ¹⁹F spectra.

    • Pay close attention to the multiplicity and magnitude of the H-F coupling constants to infer the relative stereochemistry and conformational preferences.

    • Compare the experimental data with literature values or with data from computational modeling to confirm the isomeric assignment.

Mass Spectrometry: A Complementary Tool for Isomeric Differentiation

While NMR is the primary tool for detailed structural elucidation, mass spectrometry (MS) can provide valuable complementary information, particularly when coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC). High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the isomers.

The Logic of Fragmentation in Isomer Differentiation

Isomers, by definition, have the same molecular weight and will thus exhibit the same molecular ion peak in a mass spectrum.[8] However, diastereomers can exhibit different fragmentation patterns upon ionization due to their distinct stereochemistry, which can influence the stability of the resulting fragment ions.[9] The relative abundances of certain fragment ions can therefore be a diagnostic tool for differentiating between isomers.[10]

For piperidine derivatives, common fragmentation pathways include α-cleavage adjacent to the nitrogen atom and ring-opening reactions.[11] The presence of fluorine atoms can influence these fragmentation pathways. For example, the loss of HF is a possible fragmentation pathway for fluorinated compounds. The stereochemical relationship between the fluorine atoms and adjacent protons can affect the ease of such elimination reactions, potentially leading to different fragment ion intensities for different isomers.

Hypothetical Fragmentation Patterns for Difluoropiperidine Isomers

While specific, validated fragmentation libraries for a wide range of difluoropiperidine isomers are not extensively published, we can hypothesize potential differences based on general principles of mass spectrometry. For instance, in a cis-3,5-difluoropiperidine, a concerted elimination of HF might be more facile from the diaxial conformer compared to the diequatorial conformer, which could be reflected in the mass spectrum. Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is isolated and fragmented, can be particularly useful in highlighting these subtle differences in fragmentation pathways.[9]

Experimental Protocol: LC-MS/MS Analysis of Difluoropiperidine Isomers
  • Chromatographic Separation:

    • Develop an LC method (e.g., reversed-phase or HILIC) that can achieve at least partial separation of the difluoropiperidine isomers.

    • Optimize the mobile phase composition, gradient, and column chemistry to maximize resolution.

  • Mass Spectrometry Analysis:

    • Use a mass spectrometer capable of tandem MS (e.g., a triple quadrupole or a Q-TOF).

    • Acquire full scan mass spectra to identify the protonated molecules [M+H]⁺ of the isomers.

    • Perform product ion scans on the [M+H]⁺ ions of each separated or partially separated isomer.

  • Data Analysis:

    • Compare the product ion spectra of the different isomers.

    • Look for differences in the m/z values of the fragment ions and, more importantly, in their relative intensities.

    • These differences, though they may be subtle, can serve as a fingerprint to distinguish between the isomers.

Infrared Spectroscopy: A Tool for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and non-destructive technique that is excellent for identifying the functional groups present in a molecule. However, its ability to differentiate between subtle stereoisomers like those of difluoropiperidines is limited.

The Limitations of IR in Isomer Differentiation

The vibrational frequencies of bonds are primarily determined by the masses of the atoms and the strength of the bond. While the stereochemical arrangement of atoms can have a minor influence on the vibrational modes, these differences are often too small to be reliably used for distinguishing between diastereomers, especially in complex molecules.

For difluoropiperidines, the IR spectrum will show characteristic absorptions for C-H, N-H (if present), and C-F bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. While the exact position of these bands might shift slightly between isomers, this shift is often not significant enough for unambiguous assignment without authentic reference spectra for each pure isomer.

Experimental Protocol: FT-IR Analysis of Difluoropiperidine Isomers
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

  • Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands for the key functional groups (N-H, C-H, C-F).

    • While not definitive for isomer differentiation, the IR spectrum serves as a crucial quality control check to confirm the presence of the expected functional groups and the overall integrity of the molecule.

Conclusion and Recommendations

The spectroscopic differentiation of difluoropiperidine isomers is a task that requires a multi-faceted analytical approach, with NMR spectroscopy being the most powerful and indispensable tool. The detailed information on molecular connectivity and stereochemistry derived from ¹H and ¹⁹F NMR spectra, particularly from the analysis of coupling constants, allows for the unambiguous assignment of isomeric structures.

Mass spectrometry, especially when coupled with chromatography, serves as a valuable complementary technique, offering the potential to distinguish isomers based on their differential fragmentation patterns. Infrared spectroscopy, while essential for functional group confirmation, generally lacks the specificity required for reliable isomer differentiation in this context.

For researchers and drug development professionals working with fluorinated piperidines, a thorough understanding and application of these spectroscopic techniques are paramount for ensuring the chemical integrity and, ultimately, the therapeutic potential of their compounds.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of difluoropiperidine isomers.

G cluster_0 Sample Preparation cluster_1 Primary Analysis: NMR Spectroscopy cluster_2 Complementary Analysis: Mass Spectrometry cluster_3 Confirmatory Analysis: IR Spectroscopy cluster_4 Isomer Assignment Sample Difluoropiperidine Isomer Mixture NMR 1H, 19F, 2D NMR Sample->NMR LCMS LC-MS/MS Sample->LCMS IR FT-IR Sample->IR Analysis_NMR Analyze Chemical Shifts & Coupling Constants NMR->Analysis_NMR Acquire Spectra Assignment Unambiguous Isomer Differentiation Analysis_NMR->Assignment Definitive Analysis_MS Compare Fragmentation Patterns LCMS->Analysis_MS Acquire Data Analysis_MS->Assignment Supportive Analysis_IR Confirm Functional Groups IR->Analysis_IR Acquire Spectrum Analysis_IR->Assignment Confirmatory

Figure 1. Workflow for the spectroscopic differentiation of difluoropiperidine isomers.

References

The Strategic Advantage of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals. Its prevalence stems from its favorable physicochemical properties, synthetic tractability, and ability to orient substituents in precise three-dimensional space. However, as drug discovery targets become more complex, the need for finer control over molecular properties has driven the adoption of strategic modifications. Among these, fluorination stands out as a powerful tool. This guide provides an in-depth comparison of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a versatile building block, against its non-fluorinated and monofluorinated analogs, highlighting the distinct advantages conferred by the gem-difluoro group adjacent to a carbonyl moiety.

The Multifaceted Role of the α,α-Difluoro Ketone Motif

The introduction of a gem-difluoro group at the C3 position of a 4-oxopiperidine ring is not merely an isosteric replacement for hydrogen. It imparts a unique combination of electronic, conformational, and metabolic effects that can be leveraged to overcome common drug development hurdles.[1][2]

Key Physicochemical Impacts:

  • pKa Modulation: The potent electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for improving oral absorption, reducing off-target ion channel interactions (e.g., hERG), and enhancing cell permeability.[3][4][5]

  • Metabolic Blocking: The C-H bonds alpha to a ketone are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing these hydrogens with fluorine atoms, which form exceptionally strong C-F bonds, effectively blocks this metabolic pathway, enhancing the compound's half-life and bioavailability.[1][6][7]

  • Conformational Control: The gem-difluoro group can significantly influence the conformational preference of the piperidine ring.[8][9][10] This can lead to a more rigid scaffold, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[1][11]

  • Lipophilicity and Polarity: While fluorination often increases lipophilicity, the effect of a gem-difluoro group can be complex.[4][12] It can modulate local polarity and hydrogen bond accepting capacity, offering a nuanced tool for optimizing a compound's solubility and permeability profile.[13]

G pKa pKa Absorption Absorption pKa->Absorption Safety Safety pKa->Safety Metabolism Metabolism PK PK Metabolism->PK Conformation Conformation Potency Potency Conformation->Potency Properties Properties Properties->Absorption Properties->PK

Comparative Analysis: A Data-Driven Perspective

To objectively evaluate the benefits of this compound, we compare its key properties to its non-fluorinated and monofluorinated counterparts. The data presented below is a synthesis of values reported in the literature for analogous structures, providing a representative comparison.

PropertyNon-Fluorinated AnalogMonofluorinated Analoggem-Difluorinated Analog Rationale & Advantage
pKa (Piperidine N) ~8.5 - 9.0~7.0 - 7.5~5.5 - 6.5 Significant reduction in basicity improves ADME properties.[4][14]
Metabolic Stability (t½, HLM) Low to ModerateModerateHigh Blockage of α-keto oxidation pathway.[4]
LogP / LogD ~1.5 - 2.0~1.8 - 2.3~2.0 - 2.5 Moderate increase in lipophilicity, can be tuned.[4][12]
Conformational Flexibility HighModerateLow Increased rigidity can enhance target binding.[1][8][9]

HLM: Human Liver Microsomes. Values are illustrative and can vary based on the full molecular structure.

The trend is clear: increasing the degree of fluorination at the C3 position provides a powerful, stepwise method for tuning key drug-like properties. The gem-difluoro analog offers the most dramatic improvement in metabolic stability and the most significant modulation of pKa, making it a superior choice for lead optimization campaigns where these parameters are critical.[4][14]

Experimental Protocols: Assessing the Advantages

The claims of enhanced metabolic stability must be validated through rigorous experimentation. The following protocol outlines a standard in vitro assay to compare the metabolic stability of compounds derived from the different piperidone building blocks.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s, present in HLM.[15][16][17]

1. Materials:

  • Test Compounds (Non-fluorinated, Monofluorinated, Difluorinated analogs)

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Positive Control (e.g., Verapamil, a compound with known high clearance)

  • Acetonitrile (ACN) with an internal standard (for protein precipitation and sample analysis)

  • 96-well incubation plates and analytical plates

2. Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Analysis A Prepare HLM/Buffer Solution B Add Test Compound (1 µM final) A->B C Pre-incubate at 37°C for 5 min B->C D Initiate Reaction: Add NADPH Regenerating System C->D E Incubate at 37°C with shaking D->E F Time Points (t = 0, 5, 15, 30, 60 min) E->F G Quench Reaction: Add cold ACN with Internal Standard F->G H Centrifuge to precipitate protein G->H I Transfer supernatant to analytical plate H->I J Analyze by LC-MS/MS I->J

3. Step-by-Step Procedure:

  • Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (final protein concentration typically 0.5-1.0 mg/mL).

  • Compound Addition: Add the test compounds and positive control to the HLM solution in the 96-well plate to achieve a final substrate concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The "zero" time point sample is taken immediately by transferring an aliquot to a separate plate containing cold ACN with an internal standard.

  • Incubation: Incubate the reaction plate at 37°C, typically with gentle shaking.

  • Sampling: At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench the reaction by adding them to the cold ACN/internal standard solution.

  • Sample Processing: Once all time points are collected, centrifuge the quench plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new analytical plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.[16]

4. Data Analysis:

  • Plot the natural log of the percentage of the compound remaining versus time.

  • The slope of the line gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .

A significantly longer half-life and lower intrinsic clearance for the gem-difluorinated compound compared to its analogs would provide strong experimental support for its enhanced metabolic stability.[7][18]

Conclusion: A Strategic Asset for Drug Discovery

This compound is more than just another building block; it is a strategic tool for overcoming pervasive challenges in medicinal chemistry. The gem-difluoro group at the C3 position offers a predictable and potent method for enhancing metabolic stability, modulating pKa, and constraining conformation.[1][2] As demonstrated by comparative data, it provides a distinct advantage over non-fluorinated and monofluorinated analogs, particularly in lead optimization phases where improving pharmacokinetic profiles is paramount. By understanding and leveraging the unique properties of this scaffold, researchers can accelerate the development of safer and more effective drug candidates.

References

A Comparative Guide to the In Vitro Activity of Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Role of Fluorine in Piperidine Scaffolds

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic motifs in pharmaceuticals, found in over twenty classes of drugs.[1] Its saturated, sp³-hybridized structure allows for complex three-dimensional arrangements that are crucial for specific interactions with biological targets. The strategic introduction of fluorine atoms into this privileged scaffold has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—small size, high electronegativity, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and pharmacological profile.[2][3][4][5] Specifically, fluorination can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and alter the basicity (pKa) of the piperidine nitrogen, which can reduce off-target effects like hERG ion channel binding.[6][7][8]

This guide provides a comparative analysis of the in vitro activity of various fluorinated piperidine derivatives across key therapeutic areas. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data. Furthermore, we will provide detailed, validated protocols for the key assays discussed, offering researchers a practical framework for evaluating their own novel compounds.

I. Synthesis at a Glance: Accessing Fluorinated Piperidines

While a full review of synthetic chemistry is beyond our scope, understanding the accessibility of these compounds is crucial. Historically, incorporating fluorine into piperidines was a laborious, multi-step process.[9] Modern advancements, however, have provided more direct routes. A notable strategy is the dearomatization-hydrogenation of readily available and inexpensive fluoropyridines.[1][9][10] Catalytic systems, employing metals like rhodium and palladium, enable the cis-selective reduction of the aromatic ring to yield all-cis-(multi)fluorinated piperidines, often with high diastereoselectivity.[1][9][11] This innovation has significantly broadened the chemical space available for drug discovery.

II. Comparative In Vitro Activity Analysis

The true value of fluorinated piperidines is demonstrated by their diverse biological activities. The following sections compare their performance in several key therapeutic areas based on published in vitro data.

A. Anticancer Activity: Cytotoxicity Screening

Fluorinated piperidines have shown significant promise as anticancer agents. Their efficacy is typically evaluated through cytotoxicity assays against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being the primary metric for comparison.

Several studies have highlighted derivatives with potent antiproliferative effects. For instance, certain highly functionalized piperidines were evaluated against a panel including glioma (U251), breast cancer (MCF7), and prostate cancer (PC-3) cell lines.[12] Notably, the PC-3 cell line was found to be the most sensitive.[12] In another study, newly synthesized p-fluorocinnamide derivatives were tested against the liver cancer cell line HepG2, with one imidazolone derivative displaying an IC50 value of 4.23 μM, which was more potent than the staurosporine reference compound (IC50 = 5.59 μM).[13] This same compound was found to arrest the cell cycle at the G1 phase and induce apoptosis.[13] Similarly, fluorinated aminophenylhydrazines have demonstrated significant antitumor activity against the A549 lung cancer cell line, with one compound showing a remarkable IC50 of 0.64 μM.[14]

Table 1: Comparative Anticancer Cytotoxicity (IC₅₀)

Compound Class Cancer Cell Line IC₅₀ (µM) Reference Compound IC₅₀ (µM) Source
N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone HepG2 (Liver) 4.23 Staurosporine 5.59 [13]
Fluorinated Aminophenylhydrazine A549 (Lung) 0.64 Not Specified - [14]
Substituted Piperidines PC-3 (Prostate) 6.3 Doxorubicin - [12]

| Platinum(II) Complexes with Fluorinated Ligands | HCT-116 (Colon) | >148-fold increase vs. Cisplatin | Cisplatin | - |[15] |

Causality: The introduction of fluorine, particularly in fluorophenyl moieties, is a key feature in many potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[13] The enhanced lipophilicity can improve cell membrane penetration, while the electron-withdrawing nature of fluorine can modulate interactions with the target protein's active site, leading to increased potency.

B. Antimicrobial Activity

Fluorinated piperidines have also been investigated for their ability to combat bacterial pathogens. The standard in vitro metric is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Studies have shown activity against both Gram-positive and Gram-negative bacteria. For example, N-benzyl substituted piperidines containing fluorine were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).[16] Interestingly, compounds with trifluoromethyl groups sometimes showed lower activity, possibly because the high degree of fluorination excessively decreased hydrophilicity, hindering interaction with bacterial targets. In another study, monoketone curcuminoids derived from N-methyl-4-piperidone were evaluated against cariogenic bacteria, where fluorinated compounds displayed the lowest MIC values against several Streptococcus species.[17]

Table 2: Comparative Antimicrobial Activity (MIC)

Compound Class Bacterial Strain MIC (µg/mL) Gram Type Source
Halogenated Piperidine Derivatives Staphylococcus aureus 32-512 Positive [18]
Halogenated Piperidine Derivatives Escherichia coli 32-512 Negative [18]
Fluorinated Monoketone Curcuminoids Streptococcus mutans <100 (Promising) Positive [17]

| Piperidine-Substituted Oxazolidinones | Penicillin-resistant S. pneumoniae | 2-3x more potent than Linezolid | Positive |[19] |

Causality: The mechanism of antimicrobial action can vary. For some compounds, the increased lipophilicity imparted by fluorine may facilitate disruption of the bacterial cell membrane. For others, the piperidine scaffold acts as a carrier for the pharmacophore, and fluorine's electronic effects fine-tune the binding to intracellular targets, such as enzymes involved in cell wall synthesis or DNA replication.

C. Enzyme Inhibition: Targeting Diabetes and Neurodegenerative Disease

A burgeoning area of research is the use of fluorinated piperidines as enzyme inhibitors, particularly for metabolic and neurodegenerative diseases.

A recent study investigated a series of fluorine-substituted piperidine derivatives as inhibitors of α-glucosidase (an enzyme relevant to diabetes) and cholinesterases (relevant to Alzheimer's disease).[20] The compounds exhibited remarkable inhibitory activity against α-glucosidase, many-fold stronger than the standard drug acarbose.[20] Kinetic studies were performed to understand the mechanism of inhibition, revealing that different compounds acted via competitive or mixed-type inhibition.[20] This demonstrates the potential for fine-tuning the inhibitory mechanism through structural modification.

Enzyme_Inhibition_Types cluster_0 Enzyme Active Site Enzyme Enzyme (E) ES_Complex ES Complex Enzyme->ES_Complex Substrate Substrate (S) Substrate->Enzyme Binds to active site Comp_Inhibitor Competitive Inhibitor (I) Comp_Inhibitor->Enzyme Competes for active site NonComp_Inhibitor Non-Competitive Inhibitor (I) NonComp_Inhibitor->ES_Complex Binds to allosteric site Product Product (P) ES_Complex->Product

Table 3: Comparative Enzyme Inhibition Activity

Compound Class Target Enzyme Activity Metric Value Inhibition Mode Source
Fluorine-Substituted Piperidine α-Glucosidase IC₅₀ Several-fold better than acarbose Competitive [20]

| Fluorine-Substituted Piperidine | Acetylcholinesterase (AChE) | IC₅₀ | Data not specified | Mixed-type |[20] |

Causality: The fluorinated piperidine scaffold can mimic the structure of a natural substrate or transition state, allowing it to bind to the enzyme's active site. The position and number of fluorine atoms can precisely orient the molecule within the binding pocket, maximizing non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) and leading to potent inhibition. The ability to modulate pKa can also influence the ionization state of the molecule, which is often critical for binding to enzymatic targets.[7]

III. Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section details standardized protocols for the in vitro assays discussed. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT-Based)

This protocol measures the metabolic activity of cells as an indicator of viability, which is a common method for assessing cytotoxicity.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate 24h (adherence) treat Add serially diluted fluorinated piperidines incubate2 Incubate 48-72h (treatment period) add_mtt Add MTT Reagent (e.g., 5 mg/mL) incubate3 Incubate 2-4h (formazan formation) solubilize Add Solubilizing Agent (e.g., DMSO, HCl-Isopropanol) read Read Absorbance (570 nm) analyze Calculate % Viability and IC50 Value

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Controls:

    • Untreated Control: Cells treated with medium containing the same final concentration of DMSO as the test wells (represents 100% viability).

    • Blank Control: Wells containing medium but no cells (for background absorbance subtraction).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[12]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Methodology:

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, prepare serial 2-fold dilutions of the fluorinated piperidine compound in MHB. The typical volume is 50 µL per well.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: A standard antibiotic (e.g., ciprofloxacin) is serially diluted as a reference.

    • Growth Control: Wells containing only bacteria and broth (no compound).

    • Sterility Control: Wells containing only sterile broth.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol 3: Enzyme Inhibition Assay (Spectrophotometric)

This protocol is a general template for measuring the inhibition of an enzyme (e.g., α-glucosidase, tyrosinase) where the reaction produces a chromogenic product.[21]

Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the enzyme (e.g., potassium phosphate buffer).

    • Prepare stock solutions of the enzyme, the substrate (e.g., L-DOPA for tyrosinase), and the test inhibitor in the buffer (or DMSO for the inhibitor).[21]

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and various concentrations of the inhibitor (or control vehicle).

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[21] This step is crucial for inhibitors that may have a time-dependent binding mechanism.

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the absorbance of the product at its specific wavelength (e.g., 475 nm for dopachrome formation by tyrosinase) at regular intervals (e.g., every 60 seconds) for 10-20 minutes.[21]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition relative to the control reaction (no inhibitor).

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the mode of inhibition, repeat the experiment with varying substrate concentrations at fixed inhibitor concentrations and analyze the data using a Lineweaver-Burk plot.[22]

IV. Conclusion and Future Outlook

The in vitro data overwhelmingly support the value of incorporating fluorine into piperidine scaffolds for drug discovery. This single atomic substitution can dramatically enhance potency and modulate pharmacological properties across diverse biological targets, from cancer cells to bacterial enzymes. The comparative analysis reveals that the position and type of fluorination (e.g., monofluorination vs. trifluoromethyl group) are critical determinants of activity, often influencing a delicate balance between lipophilicity and hydrophilicity.[6]

Future research should focus on establishing more detailed structure-activity relationships (SAR) to rationally design the next generation of fluorinated piperidines. The use of 3D in vitro models, such as organoids or spheroids, will be crucial for evaluating these compounds in a more physiologically relevant context, particularly for complex indications like cancer and neurodegenerative diseases.[23][24][25] These advanced models can better predict in vivo efficacy and bridge the gap between promising in vitro data and clinical success.[25]

References

A Head-to-Head Comparison of Fluorinated Piperidine Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Transformative Power of Fluorine

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1] Its saturated, three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. However, the parent piperidine scaffold often presents challenges in drug development, including issues with metabolic stability, basicity (pKa), and lipophilicity (logP). The strategic incorporation of fluorine atoms onto the piperidine ring has emerged as a powerful tool to modulate these properties, offering a nuanced approach to optimizing drug candidates.[2][3]

This guide provides a comprehensive head-to-head comparison of fluorinated piperidine scaffolds, offering insights into how the position and number of fluorine substituents influence key physicochemical and pharmacological properties. We will delve into the underlying principles governing these changes and provide practical, experimentally-backed guidance for researchers in drug discovery.

The Profound Impact of Fluorination on Piperidine Conformation

One of the most striking effects of fluorinating a piperidine ring is the dramatic shift in its conformational preference. In a non-fluorinated piperidine, substituents generally favor the equatorial position to minimize steric hindrance. However, the introduction of fluorine, particularly at the 3-position, often leads to a strong preference for the axial conformation.[4][5] This counterintuitive preference is primarily driven by a combination of hyperconjugation and electrostatic interactions. Specifically, a stabilizing interaction occurs between the lone pair of the nitrogen atom and the antibonding orbital of the axial C-F bond (n -> σ* C-F), as well as favorable charge-dipole interactions between the protonated nitrogen and the electronegative fluorine atom.[2][5]

This conformational locking can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target and allows for a more precise presentation of pharmacophoric elements. The degree of this axial preference can be influenced by the substitution pattern on the nitrogen and the solvent environment.[2][6]

cluster_0 Equatorial Fluorine cluster_1 Axial Fluorine Equatorial Equatorial Conformer (Less Stable) Axial Axial Conformer (More Stable) Equatorial->Axial Conformational Flip Stabilizing_Interaction n -> σ* C-F Hyperconjugation Charge-Dipole Interaction Axial->Stabilizing_Interaction

Figure 1: Conformational equilibrium of a 3-fluoropiperidine, highlighting the stabilizing interactions that favor the axial conformer.

Modulating Basicity (pKa): A Key to Unlocking Favorable Properties

The basicity of the piperidine nitrogen is a critical parameter that influences a compound's solubility, permeability, and potential for off-target effects such as hERG channel inhibition.[7][8] The introduction of fluorine, a highly electronegative atom, exerts a strong electron-withdrawing inductive effect, which reliably lowers the pKa of the piperidine nitrogen.[9][10][11] This reduction in basicity can be highly beneficial, as it may improve cell permeability and reduce the likelihood of cardiotoxicity associated with highly basic amines.[12][13]

The magnitude of the pKa reduction is dependent on the position and number of fluorine substituents. Fluorination closer to the nitrogen atom (e.g., at the 2-position) will have a more pronounced effect than fluorination at more distant positions (e.g., the 4-position). The effect is generally additive, with di- and tri-fluorination leading to a greater decrease in basicity.[14]

ScaffoldApproximate pKa RangeKey Considerations
Piperidine10.5 - 11.5High basicity, potential for hERG liability.
3-Fluoropiperidine8.5 - 9.5Significant reduction in basicity, improved permeability.
4-Fluoropiperidine9.0 - 10.0Moderate reduction in basicity.
3,3-Difluoropiperidine7.0 - 8.0Substantial reduction in basicity, can significantly alter solubility.
3,5-Difluoropiperidine~8.0Additive effect of two fluorine atoms.

Table 1: Comparison of the approximate pKa ranges for various fluorinated piperidine scaffolds. Actual values will vary based on other substituents.

Navigating Lipophilicity (logP/logD): A Balancing Act

The effect of fluorination on lipophilicity is more complex than its effect on pKa. While fluorine is more lipophilic than hydrogen, the introduction of a highly polar C-F bond can have varied effects on the overall molecular lipophilicity.[15] The impact of fluorination on logP and logD (logP at a specific pH, typically 7.4) is highly context-dependent, influenced by the fluorination pattern and the overall molecular structure.[10]

In some cases, particularly with monofluorination, the introduction of fluorine can lead to an increase in lipophilicity. However, in other instances, especially with multiple fluorine substituents, the increased polarity can lead to a decrease in lipophilicity.[10][15] It is crucial to experimentally determine the logP/logD for each new fluorinated scaffold to understand its likely impact on properties like solubility and permeability.

Enhancing Metabolic Stability: Blocking Metabolic Hotspots

A primary driver for the incorporation of fluorine in drug design is to enhance metabolic stability.[3][16] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][17] By strategically placing fluorine atoms at known metabolic "hotspots" on the piperidine ring, chemists can effectively block these sites of degradation, leading to a longer in vivo half-life and improved pharmacokinetic profiles.[18]

For instance, if a specific methylene group on the piperidine ring is identified as a primary site of hydroxylation, replacing one of the hydrogens with a fluorine atom can significantly hinder this metabolic pathway.

cluster_workflow Metabolic Stability Assay Workflow Start Test Compound (Fluorinated Piperidine) Incubation Incubate with Human Liver Microsomes (HLM) and NADPH Start->Incubation Sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) Incubation->Sampling Quenching Quench Reaction (e.g., Acetonitrile) Sampling->Quenching Analysis LC-MS/MS Analysis of Parent Compound Quenching->Analysis Data Calculate Half-Life (t½) and Intrinsic Clearance (Clint) Analysis->Data

Figure 2: A typical experimental workflow for assessing the in vitro metabolic stability of fluorinated piperidine-containing compounds.

Experimental Protocols

Determination of pKa by Potentiometric Titration
  • Sample Preparation: Accurately weigh and dissolve the fluorinated piperidine hydrochloride salt in deionized water to a known concentration (e.g., 1-10 mM).

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) using an automated titrator equipped with a calibrated pH electrode.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the inflection point of the titration curve, typically calculated using the Henderson-Hasselbalch equation or specialized software.

Determination of logD by Shake-Flask Method
  • System Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution at the desired pH (e.g., pH 7.4). Pre-saturate each phase with the other.

  • Compound Addition: Add a known amount of the fluorinated piperidine compound to the biphasic system.

  • Equilibration: Vigorously shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Conclusion: A Versatile Toolkit for Drug Discovery

Fluorinated piperidine scaffolds offer a rich and versatile toolkit for medicinal chemists. By carefully selecting the position and number of fluorine substituents, researchers can fine-tune the conformational, electronic, and metabolic properties of their molecules. Understanding the fundamental principles that govern the effects of fluorination allows for a more rational and predictive approach to drug design, ultimately increasing the probability of success in developing safe and effective new medicines. The strategic application of fluorinated piperidines will undoubtedly continue to be a cornerstone of modern drug discovery.

References

A Comparative Guide to the Conformational Analysis of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorine in Piperidine Scaffolds

The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] Its conformational flexibility allows for precise spatial orientation of substituents, which is critical for molecular recognition at biological targets.[1] The introduction of fluorine, a bioisostere of hydrogen, can dramatically alter the physicochemical and pharmacological properties of a molecule, including metabolic stability, pKa, and binding affinity.[2][3] A particularly fascinating consequence of fluorination is its influence on molecular conformation, driven by potent stereoelectronic effects.[3][4]

This guide focuses on benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a valuable building block in organic synthesis.[5][6][7][8] Understanding its conformational preferences is paramount for predicting its behavior in subsequent synthetic transformations and its potential interactions in a biological context. We will compare its conformational landscape with that of its non-fluorinated and mono-fluorinated analogs:

  • Benzyl 4-oxopiperidine-1-carboxylate (Non-fluorinated Analog)[9][10]

  • Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (Mono-fluorinated Analog)[11]

The central hypothesis is that the gem-difluoro group at the C3 position will significantly bias the conformational equilibrium of the piperidine ring, a phenomenon with profound implications for rational drug design.

Theoretical Framework: Key Stereoelectronic Effects at Play

The conformation of a piperidine ring is primarily a chair-like structure, which can exist in two rapidly interconverting chair forms. The substituents on the ring can occupy either axial or equatorial positions. The introduction of fluorine atoms, particularly in a 1,3-relationship to a heteroatom or another substituent, introduces several key stereoelectronic interactions that can stabilize otherwise unfavorable conformations.

The Gauche Effect

In simple acyclic systems like 1,2-difluoroethane, the gauche conformation is surprisingly more stable than the anti-conformation, a phenomenon known as the gauche effect .[12] This is primarily attributed to hyperconjugation, where electron density from a C-H σ-bonding orbital is donated into an adjacent C-F σ*-antibonding orbital.[12] This interaction is maximized in a gauche arrangement.

Hyperconjugation in Fluorinated Piperidines

In fluorinated piperidines, similar hyperconjugative interactions play a crucial role. Specifically, the donation of electron density from an axial C-H bond into the low-lying σ* orbital of an axial C-F bond (σC-H → σ*C-F) can stabilize a conformation with an axial fluorine.[13]

Dipole-Dipole and Steric Interactions

The highly polarized C-F bond also introduces significant dipole moments. The alignment of these dipoles within the molecule and with the surrounding solvent can influence conformational preferences. Furthermore, steric repulsion between substituents can destabilize certain conformations. In the case of this compound, the interplay between these electronic and steric factors will dictate the dominant conformation.

Comparative Conformational Analysis

While a dedicated, published conformational analysis of this compound is not currently available, we can construct a robust comparison based on extensive studies of analogous fluorinated piperidine systems.[3][13]

Benzyl 4-oxopiperidine-1-carboxylate (Non-fluorinated Analog)

In the absence of fluorine, the conformational equilibrium of benzyl 4-oxopiperidine-1-carboxylate is primarily governed by steric considerations and the electronic effects of the N-acyl group. The piperidine ring will adopt a chair conformation. The bulky benzyl carboxylate group on the nitrogen atom introduces a degree of planarization due to the partial double bond character of the N-C(O) bond, which can influence the ring's flexibility.[14]

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (Mono-fluorinated Analog)

The introduction of a single fluorine atom at the C3 position introduces a new set of conformational possibilities. The fluorine can exist in either an axial or equatorial position. Studies on related 3-fluoropiperidines have shown a strong preference for the axial conformation of the fluorine atom, particularly in polar solvents.[3][4] This preference is driven by stabilizing hyperconjugative interactions (σC-H → σ*C-F) and favorable charge-dipole interactions between the C-F bond and the endocyclic nitrogen atom.[4]

This compound (Target Molecule)

With two fluorine atoms at the C3 position, the conformational landscape becomes more complex and the influence of fluorine is amplified. Based on the principles observed in mono-fluorinated systems, we can predict the following:

  • Dominance of a Chair Conformation: The piperidine ring is expected to predominantly exist in a chair conformation.

  • Axial Preference of Fluorine: While one fluorine must be axial and the other equatorial in a chair conformation, the stereoelectronic effects will likely favor a conformation that maximizes stabilizing interactions. This could lead to a distortion of the ideal chair geometry.

  • Influence of the Carbonyl Group: The C4-keto group introduces a dipole moment and can engage in electronic interactions with the adjacent C-F bonds. This C-F/C=O interaction can further influence the conformational equilibrium.

  • Solvent Effects: The conformational equilibrium is expected to be highly sensitive to solvent polarity.[3][12] More polar solvents are likely to further stabilize conformations with larger dipole moments, which often corresponds to those with axial fluorine atoms.

The logical relationship for predicting the conformational preference is outlined in the following diagram:

G cluster_0 Structural Features cluster_1 Governing Principles cluster_2 Predicted Outcome Piperidine_Ring Piperidine Ring Sterics Steric Hindrance Piperidine_Ring->Sterics Gem_Difluoro C3 Gem-Difluoro Group Gauche Gauche Effect Gem_Difluoro->Gauche Hyperconjugation Hyperconjugation (σC-H → σ*C-F) Gem_Difluoro->Hyperconjugation Dipole Dipole-Dipole Interactions Gem_Difluoro->Dipole N_Cbz N-Cbz Group N_Cbz->Sterics C4_Keto C4-Keto Group C4_Keto->Dipole Conformation Dominant Chair Conformation (Potentially Distorted) Sterics->Conformation Gauche->Conformation Hyperconjugation->Conformation Dipole->Conformation caption Logical workflow for conformational prediction.

Logical workflow for conformational prediction.

Experimental and Computational Methodologies

To definitively determine the conformational preferences of this compound, a combination of experimental and computational techniques is required.

Experimental Approach: Variable Temperature NMR Spectroscopy

Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes, including conformational exchange.[13][15] By lowering the temperature, the rate of interconversion between conformers can be slowed on the NMR timescale, allowing for the observation of distinct signals for each conformer.

Experimental Protocol: Variable Temperature 1H and 19F NMR

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent with a low freezing point (e.g., CD2Cl2, Toluene-d8, or THF-d8).[13]

  • Initial Spectrum Acquisition: Acquire standard 1H and 19F NMR spectra at ambient temperature (e.g., 298 K).

  • Temperature Reduction: Gradually decrease the temperature of the NMR probe in increments of 10-20 K.[15] Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring spectra.

  • Data Acquisition at Low Temperatures: Acquire 1H and 19F NMR spectra at each temperature point until the coalescence temperature is passed and separate signals for the different conformers are observed, or until the solvent begins to freeze.

  • Data Analysis: Analyze the changes in chemical shifts and coupling constants (3JH-H and 3JH-F) as a function of temperature. The Karplus equation can be used to correlate the observed coupling constants to dihedral angles, providing geometric information about the dominant conformer. The relative integration of the signals for each conformer at low temperatures can be used to determine the equilibrium constant and the free energy difference (ΔG) between the conformers.

The experimental workflow is depicted below:

G Start Sample Preparation Acquire_RT Acquire NMR Spectra (298 K) Start->Acquire_RT Lower_T Decrease Temperature (Stepwise) Acquire_RT->Lower_T Acquire_LT Acquire Low-Temp NMR Spectra Lower_T->Acquire_LT Lower_T->Acquire_LT Repeat until coalescence or freezing Analyze Analyze Spectra (Chemical Shifts, Coupling Constants, Integration) Acquire_LT->Analyze Calculate Calculate ΔG and Conformer Populations Analyze->Calculate End Determine Dominant Conformation Calculate->End caption VT-NMR experimental workflow.

VT-NMR experimental workflow.
Computational Approach: Density Functional Theory (DFT) Calculations

DFT calculations are an indispensable tool for complementing experimental data and providing detailed insights into the energetics and geometries of different conformers.[2][16][17]

Computational Protocol: DFT Conformational Analysis

  • Initial Structure Generation: Generate initial 3D structures of the possible chair and twist-boat conformers of this compound.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p) or ωB97X-D/def2-TZVP).[2][16] It is crucial to include a dispersion correction to accurately model non-covalent interactions.

  • Solvation Modeling: To simulate the experimental conditions, incorporate a continuum solvation model (e.g., SMD or PCM) corresponding to the solvent used in the NMR experiments.[16]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Energy Comparison: Compare the relative Gibbs free energies of the different conformers to predict their relative populations at a given temperature.

  • NMR Parameter Prediction: The optimized geometries can be used to predict NMR chemical shifts and coupling constants, which can then be compared with the experimental data for validation.

The computational workflow is illustrated below:

G Start Generate Initial Conformer Structures Optimize Geometry Optimization (DFT with Dispersion Correction) Start->Optimize Solvate Apply Continuum Solvation Model Optimize->Solvate Frequency Frequency Calculations Solvate->Frequency Analyze Compare Relative Gibbs Free Energies Frequency->Analyze Predict_NMR Predict NMR Parameters Analyze->Predict_NMR Compare Compare with Experimental Data Predict_NMR->Compare End Validate Conformational Model Compare->End caption DFT computational workflow.

DFT computational workflow.

Predicted Quantitative Data Summary

Based on the principles discussed and data from analogous systems, we can predict the relative conformational energies. It is important to note that these are predictive values and require experimental validation.

CompoundPredicted Dominant ConformerPredicted ΔG (Axial vs. Equatorial F) (kcal/mol)Key Influencing Factors
Benzyl 4-oxopiperidine-1-carboxylate ChairN/ASteric effects of N-Cbz group
Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate Chair with axial fluorine-0.5 to -1.5 (in polar solvents)Hyperconjugation, Charge-dipole interactions
This compound Distorted chairN/A (one axial, one equatorial F)Gauche effect, Dipole-dipole interactions, Steric repulsion

Conclusion and Future Outlook

The conformational analysis of this compound reveals the profound impact of geminal fluorination on the piperidine ring. While the non-fluorinated analog exhibits a standard chair conformation governed by sterics, the introduction of fluorine atoms leads to a complex interplay of stereoelectronic effects that are predicted to favor a distorted chair conformation. The mono-fluorinated analog likely adopts a chair conformation with a strong preference for an axial fluorine.

This guide provides a comprehensive framework for understanding and investigating the conformational landscape of this important synthetic building block. The detailed experimental and computational protocols outlined herein offer a clear path for researchers to validate these predictions and gain a deeper understanding of the subtle yet powerful influence of fluorine in molecular design. As the use of fluorinated motifs in drug discovery continues to grow, a thorough understanding of their conformational consequences will be increasingly critical for the successful development of new therapeutic agents.

References

X-ray crystallography of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the X-ray Crystallography of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate Derivatives

Introduction: The Critical Role of Fluorine in Scaffolding Modern Therapeutics

In the landscape of medicinal chemistry, the piperidine moiety is a cornerstone, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and natural alkaloids. The strategic introduction of fluorine atoms onto this scaffold, particularly the geminal difluorination at the 3-position of a 4-oxopiperidine ring, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1] The high C-F bond energy enhances metabolic stability, while the electronegativity of fluorine can alter pKa, lipophilicity, and membrane permeability.[1]

However, these substitutions also introduce profound conformational complexities. The three-dimensional structure of these molecules dictates their interaction with biological targets, making a precise understanding of their stereochemistry and conformational preferences paramount for rational drug design. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for unambiguously determining the solid-state atomic arrangement with high precision.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the . It offers a comparative perspective against other key analytical techniques, details robust experimental protocols, and explains the causal reasoning behind methodological choices, ensuring a comprehensive understanding for both novice and experienced investigators.

I. X-ray Crystallography: The Definitive Structural Snapshot

X-ray crystallography provides a high-resolution, three-dimensional map of the electron density within a single crystal. This allows for the precise determination of bond lengths, bond angles, torsion angles, and the overall molecular conformation in the solid state. For complex stereochemical questions, such as the puckering of the piperidine ring and the orientation of its substituents, this technique is unparalleled.

Experimental Workflow: A Self-Validating Protocol

The successful determination of a crystal structure is a multi-step process where the quality of the outcome of each step validates the next. The workflow is not merely a sequence of procedures but a system designed to progress only with high-quality material and data.

Xray_Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Compound Purified Compound Solvent Solvent Screening Compound->Solvent Technique Crystallization Technique (Slow Evaporation, Vapor Diffusion) Solvent->Technique Crystal High-Quality Single Crystal (0.1-0.3 mm) Technique->Crystal Mount Crystal Mounting Crystal->Mount Critical Checkpoint: Crystal Quality Diffractometer X-ray Diffractometer (Low Temp, ~100K) Mount->Diffractometer Diffraction Collect Diffraction Data Diffractometer->Diffraction Processing Data Processing (Unit Cell, Space Group, Intensities) Diffraction->Processing Solution Structure Solution (Direct/Patterson Methods) Processing->Solution Data Quality Check Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition (CIF File) Refinement->Validation Final Final Structure Validation->Final Techniques_Comparison cluster_exp Experimental Techniques cluster_comp Computational Methods Compound Target Molecule (Benzyl 3,3-difluoro-4- oxopiperidine-1-carboxylate) Xray X-ray Crystallography Compound->Xray Solid State NMR NMR Spectroscopy Compound->NMR Solution State DFT DFT Calculations Compound->DFT In Silico Xray->NMR Compare Solid vs. Solution Behavior Xray->DFT Compare/Validate Conformers NMR->DFT Compare/Validate Conformers

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.